molecular formula C16H16ClN3OS B022028 4-Desmethoxy-4-chloro Omeprazole Sulfide CAS No. 220757-74-4

4-Desmethoxy-4-chloro Omeprazole Sulfide

Cat. No.: B022028
CAS No.: 220757-74-4
M. Wt: 333.8 g/mol
InChI Key: UPVARCHBWKDWRW-UHFFFAOYSA-N
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Description

Impurity G from the synthesis of Omeprazole.>

Properties

IUPAC Name

2-[(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3OS/c1-9-7-18-14(10(2)15(9)17)8-22-16-19-12-5-4-11(21-3)6-13(12)20-16/h4-7H,8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVARCHBWKDWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Cl)C)CSC2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430895
Record name 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220757-74-4
Record name 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Desmethoxy-4-chloro Omeprazole Sulfide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Desmethoxy-4-chloro Omeprazole Sulfide

Abstract

This technical guide provides a comprehensive, mechanistically-driven overview of the synthetic pathway for this compound, a key analog and intermediate in the chemical space of proton pump inhibitors (PPIs). The document is structured for researchers and drug development professionals, offering a deep dive into the strategic disconnection of the target molecule and the detailed synthesis of its core heterocyclic precursors: 5-methoxy-1H-benzimidazole-2-thiol and 2-(chloromethyl)-4-chloro-3,5-dimethylpyridine. Each section elucidates the causality behind experimental choices, provides detailed, field-proven protocols, and is supported by authoritative references to ensure scientific integrity and reproducibility.

Strategic Overview: A Convergent Synthesis Approach

The synthesis of this compound, with the IUPAC name 2-[[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]thio]-5-methoxy-1H-benzimidazole, is most effectively achieved through a convergent strategy.[1] This approach involves the independent synthesis of two primary heterocyclic building blocks, which are then coupled in the final step to form the target thioether. The key disconnection is made at the sulfide linkage, which is synthetically formed via a nucleophilic substitution reaction.

This strategy offers significant advantages, including higher overall efficiency, easier purification of intermediates, and the flexibility to create various analogs by modifying either of the precursor fragments.

G target Target Molecule This compound disconnection Retrosynthetic Disconnection (C-S Bond Formation) target->disconnection SN2 Coupling precursorA Precursor A 5-Methoxy-1H-benzimidazole-2-thiol disconnection->precursorA precursorB Precursor B 2-(Chloromethyl)-4-chloro- 3,5-dimethylpyridine disconnection->precursorB

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursor A: 5-Methoxy-1H-benzimidazole-2-thiol

The benzimidazole moiety is constructed via a classical cyclocondensation reaction. This involves reacting a substituted o-phenylenediamine with a one-carbon electrophile that also serves as a sulfur source, thereby forming the five-membered imidazole ring fused to the benzene core.

Mechanistic Rationale

The reaction of 4-methoxy-1,2-phenylenediamine with carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide is a robust and widely used method.[2] The base deprotonates the amine, which then acts as a nucleophile, attacking the electrophilic carbon of CS₂. A subsequent intramolecular cyclization, driven by the proximity of the second amino group, followed by dehydration, yields the stable aromatic benzimidazole-2-thiolate salt, which is neutralized upon acidic workup.

G start 4-Methoxy-1,2-phenylenediamine + CS₂ intermediate Dithiocarbamate Intermediate start->intermediate 1. KOH, EtOH (Nucleophilic Attack) product 5-Methoxy-1H-benzimidazole-2-thiol intermediate->product 2. Intramolecular Cyclization 3. H₃O⁺ Workup

Caption: Synthesis pathway for the benzimidazole precursor.

Experimental Protocol

Objective: To synthesize 5-Methoxy-1H-benzimidazole-2-thiol.

ReagentMW ( g/mol )AmountMolesEquivalent
4-Methoxy-1,2-phenylenediamine138.1713.8 g0.101.0
Potassium Hydroxide (KOH)56.116.7 g0.121.2
Carbon Disulfide (CS₂)76.139.1 g (7.2 mL)0.121.2
Ethanol (95%)-150 mL--
Acetic Acid-~10 mL--

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in 150 mL of ethanol.

  • Add 4-methoxy-1,2-phenylenediamine to the ethanolic KOH solution and stir until fully dissolved.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise over 30 minutes. Caution: CS₂ is highly volatile, flammable, and toxic. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • After reflux, cool the reaction mixture to room temperature. A solid potassium salt of the product should precipitate.

  • Filter the solid and wash it with cold ethanol.

  • Dissolve the collected solid in 200 mL of warm water.

  • Neutralize the solution by adding glacial acetic acid dropwise until the pH is approximately 6-7, at which point the product will precipitate.

  • Cool the suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the product with cold water and dry it under vacuum to yield 5-methoxy-1H-benzimidazole-2-thiol as a solid.

Synthesis of Precursor B: 2-(Chloromethyl)-4-chloro-3,5-dimethylpyridine

The synthesis of the substituted pyridine precursor is a multi-step process that requires careful control of regioselectivity. The strategy involves activating the pyridine ring via N-oxidation, followed by sequential functionalization at the C4 and C2 positions.

Synthetic Strategy and Rationale

The pathway begins with 2,3,5-trimethylpyridine (2,3,5-collidine). The key transformation is the N-oxidation, which activates the methyl group at the C2 position for subsequent rearrangement and chlorination, and also facilitates the introduction of the chloro group at the C4 position.[1]

G collidine 2,3,5-Collidine n_oxide 2,3,5-Collidine N-Oxide collidine->n_oxide H₂O₂ / Acetic Acid chloro_n_oxide 4-Chloro-2,3,5-collidine N-Oxide n_oxide->chloro_n_oxide POCl₃ hydroxymethyl 2-(Hydroxymethyl)-4-chloro- 3,5-dimethylpyridine chloro_n_oxide->hydroxymethyl 1. Ac₂O (Rearrangement) 2. Hydrolysis chloromethyl Precursor B hydroxymethyl->chloromethyl SOCl₂

Caption: Multi-step synthesis of the pyridine precursor.

Experimental Protocols

Step 3.2.1: N-Oxidation

  • Dissolve 2,3,5-trimethylpyridine in glacial acetic acid.

  • Cool the solution to 0°C and add hydrogen peroxide (30% solution) dropwise, maintaining the temperature below 10°C.

  • Stir the reaction at 70-80°C for 24 hours.

  • Cool the mixture, and carefully neutralize it with a saturated sodium carbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the N-oxide.

Step 3.2.2: C4-Chlorination

  • Add the 2,3,5-trimethylpyridine N-oxide to an excess of phosphorus oxychloride (POCl₃) at 0°C.

  • Slowly heat the mixture to reflux and maintain for 2-3 hours.

  • Cool the reaction and carefully pour it onto crushed ice.

  • Neutralize with a strong base (e.g., NaOH pellets) while keeping the mixture cool.

  • Extract the product with ethyl acetate, dry the organic phase, and purify by column chromatography to yield 4-chloro-2,3,5-trimethylpyridine N-oxide.

Step 3.2.3: C2-Methyl Functionalization and Chlorination

  • Heat the 4-chloro N-oxide intermediate in acetic anhydride (Ac₂O) to reflux for 2-4 hours to induce a Boekelheide-type rearrangement, forming the 2-acetoxymethyl derivative.

  • Remove excess acetic anhydride under vacuum.

  • Hydrolyze the acetate ester by refluxing with aqueous HCl to yield 2-(hydroxymethyl)-4-chloro-3,5-dimethylpyridine.

  • Isolate the alcohol and react it with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane at 0°C to room temperature.

  • After the reaction is complete, remove the solvent and excess SOCl₂ under vacuum to obtain the final precursor, 2-(chloromethyl)-4-chloro-3,5-dimethylpyridine, often as its hydrochloride salt.

Final Convergent Synthesis and Characterization

The final step is the coupling of the two synthesized precursors via a standard S_N2 reaction to form the thioether linkage.

Mechanism and Rationale

In a polar aprotic solvent, a base is used to deprotonate the acidic thiol proton of the benzimidazole precursor, generating a potent thiolate nucleophile. This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine precursor, displacing the chloride leaving group and forming the desired sulfide product.[3][4]

G reactants Precursor A + Precursor B thiolate Benzimidazole Thiolate (Nucleophile) reactants->thiolate NaOH / Methanol product Final Product (Sulfide) thiolate->product SN2 Attack on Chloromethyl Group

Caption: Final coupling step to form the target sulfide.

Experimental Protocol

Objective: To synthesize this compound.

ReagentMW ( g/mol )AmountMolesEquivalent
5-Methoxy-1H-benzimidazole-2-thiol180.239.0 g0.0501.0
2-(Chloromethyl)-4-chloro-3,5-dimethylpyridine190.079.5 g0.0501.0
Sodium Hydroxide (NaOH)40.002.2 g0.0551.1
Methanol-200 mL--

Procedure:

  • Suspend 5-methoxy-1H-benzimidazole-2-thiol in 200 mL of methanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in a small amount of water and stir until a clear solution of the sodium thiolate is formed.

  • Add a solution of 2-(chloromethyl)-4-chloro-3,5-dimethylpyridine in methanol dropwise to the thiolate solution at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Once complete, reduce the solvent volume by half using a rotary evaporator.

  • Add 200 mL of cold water to the concentrated mixture to precipitate the crude product.

  • Stir the suspension in an ice bath for 1 hour.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.[5]

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the coupled product.

  • Mass Spectrometry (MS): To verify the molecular weight (C₁₆H₁₆ClN₃OS, MW: 333.83 g/mol ).[6]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

  • Benzimidazoles and Proton Pump Inhibitors. ResearchGate. Available at: [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. Available at: [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. Available at: [Link]

  • Synthesis of Aniline Substituted Benzimidazole Derivatives. ResearchGate. Available at: [Link]

  • Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Publishing. Available at: [Link]

  • Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. PMC - NIH. Available at: [Link]

  • Proton Pump Inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. Available at: [Link]

  • 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs. PMC - NIH. Available at: [Link]

  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

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  • Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Publishing. Available at: [Link]

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An In-depth Technical Guide to the Characterization of 4-Desmethoxy-4-chloro Omeprazole Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 4-Desmethoxy-4-chloro Omeprazole Sulfide, a potential process-related impurity in the synthesis of the proton pump inhibitor, Omeprazole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, separation, and spectroscopic identification of this specific impurity. The guide emphasizes the importance of robust analytical methods for impurity profiling in ensuring the quality, safety, and efficacy of pharmaceutical products.

Introduction: The Significance of Impurity Profiling in Omeprazole Synthesis

Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] The synthesis of Omeprazole is a multi-step process that can lead to the formation of various process-related impurities.[3][4] Regulatory bodies worldwide mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) to ensure patient safety.[5]

This compound, with the IUPAC name 2-[[(4-chloro-3,5-dimethylpyridin-2-yl)methyl]thio]-5-methoxy-1H-benzimidazole, is a potential impurity that can arise during the synthesis of Omeprazole.[6][7][8] Its structural similarity to the Omeprazole sulfide intermediate underscores the need for highly selective analytical methods to detect and quantify its presence. This guide will delve into the necessary analytical techniques for the comprehensive characterization of this specific impurity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methods.

PropertyValueSource
IUPAC Name 2-[[(4-chloro-3,5-dimethylpyridin-2-yl)methyl]thio]-5-methoxy-1H-benzimidazole[7]
CAS Number 220757-74-4[6][7]
Molecular Formula C₁₆H₁₆ClN₃OS[6]
Molecular Weight 333.83 g/mol [6]
Synonyms 2-[[(4-Chloro-3,5-dimethyl-2-pyridinyl)methyl]thio]-6-methoxy-1H-benzimidazole; 5-Methoxy-2-{[(4-chloro-3,5-dimethyl-pyridine-2-yl)methyl]thio}-1H-benzimidazole[6]

Synthesis and Formation

Understanding the potential synthetic routes leading to the formation of this compound is key to controlling its presence in the final API. This impurity is a structural analogue of the omeprazole sulfide intermediate, where the methoxy group on the pyridine ring is replaced by a chlorine atom. This substitution can occur if the starting materials for the pyridine moiety contain a chloro-substituent.

The generalized synthesis of Omeprazole sulfide involves the coupling of a substituted pyridine derivative with a benzimidazole thiol.[3][9]

cluster_reactants Starting Materials cluster_product Impurity Formation 2-chloromethyl-4-chloro-3,5-dimethylpyridine 2-chloromethyl-4-chloro-3,5-dimethylpyridine This compound This compound 2-chloromethyl-4-chloro-3,5-dimethylpyridine->this compound Coupling Reaction 5-methoxy-1H-benzimidazole-2-thiol 5-methoxy-1H-benzimidazole-2-thiol 5-methoxy-1H-benzimidazole-2-thiol->this compound

Caption: Synthetic pathway for this compound.

Chromatographic Analysis: Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstone techniques for the separation and quantification of pharmaceutical impurities.[1][2][10] The development of a stability-indicating method is crucial to ensure that all potential impurities, including this compound, are adequately separated from the main API peak and other related substances.

Recommended HPLC Method (General for Omeprazole Impurities)
ParameterRecommended ConditionsRationale
Column C18 or C8, 150 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds like omeprazole and its impurities.
Mobile Phase A 0.01 M Phosphate Buffer (pH 7.6)Buffered mobile phase is essential for reproducible chromatography of ionizable compounds.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape and elution strength.
Gradient Optimized for separation of all known impuritiesA gradient elution is necessary to resolve compounds with a range of polarities in a reasonable timeframe.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 280 nm or 302 nmWavelengths at which both omeprazole and its impurities exhibit significant absorbance.[1][11]
Injection Volume 10 µLStandard injection volume for analytical HPLC.

Protocol for HPLC Analysis:

  • Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.1 mg/mL.

  • Preparation of Sample Solution: Prepare the Omeprazole API sample at a concentration of 1 mg/mL in the same diluent.

  • Chromatographic System: Equilibrate the HPLC system with the initial mobile phase composition.

  • Injection: Inject the standard and sample solutions into the chromatograph.

  • Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the impurity using the peak area and the response factor relative to the main component.

cluster_workflow HPLC Analysis Workflow A Sample Preparation (Standard & Test) B HPLC System Equilibration A->B C Injection B->C D Chromatographic Separation C->D E UV Detection D->E F Data Acquisition & Processing E->F G Impurity Identification & Quantification F->G

Caption: General workflow for HPLC analysis of impurities.

Spectroscopic Characterization: Structural Elucidation

The definitive identification of this compound requires a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the impurity.[12][13] Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds.

  • Expected Molecular Ion: The protonated molecule ([M+H]^+) would be observed at m/z 334.0775, corresponding to the molecular formula C₁₆H₁₇ClN₃OS⁺.

  • Isotope Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M and M+2 peaks.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragment ions. Key fragmentation pathways would likely involve cleavage of the methylene-sulfide bridge, providing structural information about the benzimidazole and pyridine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the benzimidazole and pyridine rings, the methoxy group protons, the methyl groups on the pyridine ring, and the methylene bridge protons. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing effect of the chlorine atom.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environments. The carbon atom attached to the chlorine on the pyridine ring would exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Expected characteristic absorption bands would include N-H stretching for the benzimidazole ring, C-H stretching for aromatic and aliphatic groups, C=N and C=C stretching for the heterocyclic rings, and C-O stretching for the methoxy group.

Stability and Degradation

Forced degradation studies are essential to understand the stability of the API and to identify potential degradation products. While specific degradation studies for this compound are not extensively reported, its structural similarity to Omeprazole suggests it would be susceptible to degradation under acidic conditions. Acid-catalyzed rearrangement and degradation are common pathways for benzimidazole derivatives.[11]

Conclusion and Recommendations

The comprehensive characterization of this compound is a critical component of ensuring the quality and safety of Omeprazole API. This guide outlines a systematic approach employing a combination of chromatographic and spectroscopic techniques.

Key Recommendations:

  • Reference Standard: The synthesis and certification of a pure reference standard for this compound are paramount for accurate quantification.

  • Method Validation: The chosen analytical methods must be rigorously validated according to ICH guidelines to demonstrate their suitability for their intended purpose.

  • Forced Degradation Studies: Performing forced degradation studies on the isolated impurity can provide valuable insights into its stability and potential degradation pathways.

By implementing these analytical strategies, pharmaceutical manufacturers can effectively monitor and control the levels of this and other process-related impurities, thereby ensuring the consistent quality of their products.

References

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An In-depth Technical Guide to 4-Desmethoxy-4-chloro Omeprazole Sulfide (CAS 220757-74-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Desmethoxy-4-chloro Omeprazole Sulfide, a key intermediate and process-related impurity in the synthesis of various proton-pump inhibitors (PPIs). The document delves into its physicochemical properties, outlines a plausible synthetic pathway based on established chemical principles, and details robust analytical methodologies for its characterization and quantification. As a critical reference material for quality control and regulatory compliance in pharmaceutical manufacturing, a thorough understanding of this compound is paramount. This guide serves as an essential resource for scientists and professionals involved in the development, manufacturing, and analysis of Omeprazole and its analogues.

Introduction and Significance

This compound, with the CAS number 220757-74-4, is a sulfur-containing heterocyclic compound.[1][2][3] Its molecular structure is characterized by a benzimidazole core linked via a methylsulfanyl bridge to a 4-chlorinated pyridine ring. This compound is structurally analogous to Omeprazole Sulfide, a primary intermediate in the synthesis of the widely used gastric proton-pump inhibitor, Omeprazole.[4] The "4-Desmethoxy-4-chloro" designation indicates the substitution of a methoxy group with a chlorine atom at the 4-position of the pyridine ring, a modification that can arise from the use of alternative starting materials in the synthesis of related active pharmaceutical ingredients (APIs).

The primary significance of this compound lies in its role as a process-related impurity. In the multi-step synthesis of certain PPIs, incomplete reactions or the presence of impurities in starting materials can lead to the formation of this compound. As regulatory bodies like the FDA and EMA mandate stringent control over impurities in pharmaceutical products, the availability of well-characterized reference standards of this compound is crucial for:

  • Analytical Method Development and Validation: To accurately identify and quantify its presence in drug substances and finished products.

  • Quality Control (QC): For routine testing of raw materials, in-process samples, and final API batches.

  • Stability Studies: To monitor the degradation pathways of the API and identify potential new impurities.

  • Regulatory Submissions: To provide comprehensive data on impurity profiles in Abbreviated New Drug Applications (ANDAs) and other regulatory filings.[5]

This guide aims to provide the necessary technical details to support these critical functions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and purification.

PropertyValueSource(s)
CAS Number 220757-74-4[1][3]
Molecular Formula C₁₆H₁₆ClN₃OS[1]
Molecular Weight 333.83 g/mol [1]
IUPAC Name 2-[[(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole[1][6]
Appearance White to off-white solid
Boiling Point 535.987 °C at 760 mmHg (Predicted)
Density 1.365 g/cm³ (Predicted)
Flash Point 277.955 °C (Predicted)
Solubility Sparingly soluble in methanol and chloroform.
Storage Recommended storage at -20°C in a freezer for long-term stability.[6] Handle in a well-ventilated area.

Synthesis and Mechanism

The synthesis of this compound is not extensively detailed in publicly available literature, primarily due to its nature as an impurity rather than a target molecule. However, based on the well-established synthetic routes for Omeprazole and related benzimidazole sulfides, a plausible and logical synthetic pathway can be constructed. The core of the synthesis is a nucleophilic substitution reaction between a benzimidazole thiol and a chloromethylpyridine derivative.

The overall synthetic strategy can be visualized as a two-part process: the synthesis of the two key precursors followed by their condensation.

G cluster_0 Precursor Synthesis cluster_1 Condensation Reaction A 4-Methoxy-o-phenylenediamine B 2-Mercapto-6-methoxy-1H-benzimidazole A->B  CS₂ / KOH   E 4-Desmethoxy-4-chloro Omeprazole Sulfide B->E C 2,3,5-Trimethylpyridine D 2-(Chloromethyl)-4-chloro-3,5-dimethylpyridine C->D  Multi-step synthesis   D->E

Caption: General synthetic workflow for this compound.

Synthesis of Precursor 1: 2-Mercapto-6-methoxy-1H-benzimidazole

This precursor is a common intermediate in the synthesis of many benzimidazole-based pharmaceuticals.

  • Reaction: The synthesis involves the condensation of 4-methoxy-o-phenylenediamine with carbon disulfide (CS₂) in the presence of a strong base, typically potassium hydroxide (KOH), in an alcoholic solvent.[7][8]

  • Mechanism: The reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide to yield the stable benzimidazole-2-thione tautomer.

Synthesis of Precursor 2: 2-(Chloromethyl)-4-chloro-3,5-dimethylpyridine

The synthesis of this pyridine derivative is more complex and involves multiple steps, starting from a suitable pyridine precursor like 2,3,5-trimethylpyridine. A plausible, albeit generalized, route is as follows:

  • N-Oxidation: The pyridine nitrogen is oxidized to an N-oxide, which activates the pyridine ring for subsequent reactions.

  • Chlorination: Introduction of a chlorine atom at the 4-position.

  • Hydroxymethylation: Introduction of a hydroxymethyl group at the 2-position.

  • Chlorination of the Hydroxymethyl Group: The primary alcohol is converted to a chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the reactive chloromethyl derivative.[9][10][11]

Condensation to Form this compound
  • Reaction: The final step is the coupling of the two precursors. This is a standard S-alkylation reaction where the thiol group of 2-mercapto-6-methoxy-1H-benzimidazole acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring.

  • Experimental Protocol (Plausible):

    • Dissolve 2-mercapto-6-methoxy-1H-benzimidazole in a suitable solvent such as ethanol or isopropanol.

    • Add a base, for example, sodium hydroxide or potassium hydroxide, to deprotonate the thiol and form the more nucleophilic thiolate anion.

    • To this solution, add 2-(chloromethyl)-4-chloro-3,5-dimethylpyridine, likely as a hydrochloride salt which would be neutralized in situ.

    • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

    • Upon completion, the product can be isolated by precipitation (e.g., by adding water) and then purified by recrystallization from a suitable solvent system.

G start Start step1 Step 1: Deprotonation Dissolve 2-mercapto-6-methoxy-1H-benzimidazole in alcohol. Add NaOH or KOH to form the thiolate anion. start->step1 end End step2 Step 2: Nucleophilic Attack Add 2-(chloromethyl)-4-chloro-3,5-dimethylpyridine. The thiolate attacks the chloromethyl group, displacing the chloride ion. step1->step2 step3 Step 3: Reaction Completion Stir at room temperature or with gentle heating. Monitor reaction progress by TLC or HPLC. step2->step3 step4 Step 4: Isolation & Purification Precipitate the product by adding water. Filter the solid and recrystallize from a suitable solvent. step3->step4 step4->end

Caption: Plausible experimental workflow for the synthesis of the target compound.

Analytical Characterization

As a pharmaceutical reference standard, the purity and identity of this compound must be unequivocally established. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of this compound and for its quantification as an impurity in Omeprazole. A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed.

  • Principle: The method separates the target compound from Omeprazole, its other impurities, and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

  • Typical HPLC Parameters:

ParameterTypical Conditions
Column C8 or C18 (e.g., Agilent InfinityLab Poroshell HPH-C8, 4.6 x 100 mm, 2.7 µm). C8 columns are often preferred for Omeprazole and its impurities.
Mobile Phase A gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier. For example, a mixture of a phosphate buffer (pH adjusted to ~7.6) and acetonitrile is commonly used.[12]
Detection UV spectrophotometry, typically at a wavelength of 280 nm or 302 nm, where the benzimidazole chromophore exhibits strong absorbance.
Flow Rate ~1.0 mL/min.
Column Temp. Controlled, e.g., 35 °C.
Injection Vol. 10-20 µL.
  • Method Validation: A valid HPLC method for impurity profiling should be validated according to ICH guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used for the definitive identification and structural confirmation of the compound.

  • Expected Mass: In positive ion mode electrospray ionization (ESI+), the expected mass-to-charge ratio (m/z) would correspond to the protonated molecule [M+H]⁺, which is approximately 334.83. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity of atoms and the identity of functional groups. While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on its structure and comparison with similar molecules.

  • Expected ¹H NMR Features:

    • Singlets for the two methyl groups on the pyridine ring.

    • A singlet for the methoxy group on the benzimidazole ring.

    • A singlet for the methylene bridge protons (-S-CH₂-).

    • Aromatic protons of the benzimidazole and pyridine rings, with characteristic splitting patterns.

    • A broad singlet for the N-H proton of the benzimidazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule, such as N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, and C-O stretching of the ether group.

Pharmacopeial Context and Regulatory Status

While "this compound" is not explicitly named as a specified impurity in the current major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) under the Omeprazole monograph, it falls under the category of potential process-related impurities.[12][13]

The European Pharmacopoeia monograph for Omeprazole lists specified impurities D, E, F, and G.[13] The USP also lists several related compounds.[12][] The structures of these specified impurities differ from the target compound of this guide. However, any unspecified impurity above the identification threshold (typically 0.10%) must be identified, and its potential toxicological effects assessed. Therefore, this compound would be controlled under the general limits for unspecified impurities unless it is found to be a significant impurity in a specific manufacturing process, which would then require its full characterization and reporting.

Conclusion

This compound is a crucial compound for the pharmaceutical industry, particularly for manufacturers of Omeprazole and related PPIs. Its role as a potential process-related impurity necessitates its synthesis as a reference standard for the development and validation of analytical methods to ensure the quality, safety, and efficacy of the final drug product. This guide has provided a detailed overview of its properties, a scientifically sound basis for its synthesis, and a framework for its analytical characterization, thereby serving as a valuable resource for researchers and quality control professionals in the field.

References

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Technical Guide: Molecular Structure of 4-Desmethoxy-4-chloro Omeprazole Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 4-Desmethoxy-4-chloro Omeprazole Sulfide. This compound is a significant analog and potential impurity of Omeprazole, a widely used proton pump inhibitor. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering in-depth technical details from nomenclature to advanced structural elucidation.

Introduction and Scientific Context

Omeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders, functioning by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells[1][2]. Its chemical structure, a substituted benzimidazole linked to a pyridine ring via a methylsulfinyl group, is prone to various modifications during synthesis and metabolism. The study of its analogs and impurities is critical for ensuring pharmaceutical purity, understanding metabolic pathways, and developing new therapeutic agents[3][4][5].

This compound is one such analog. The "sulfide" designation indicates it is the precursor to the active "sulfoxide" form of omeprazole[6]. Its name specifies two key structural changes from the parent omeprazole sulfide molecule: the removal of a methoxy group and its replacement with a chlorine atom on the pyridine ring. This guide will deconstruct its molecular architecture and provide the technical basis for its identification and characterization.

Nomenclature and Structural Foundation

To understand the molecule, its name can be broken down into constituent parts, which precisely describe its chemical features.

  • Core Scaffold: The molecule is built on the same framework as Omeprazole, consisting of a benzimidazole ring system linked to a pyridine ring through a methylthio (-S-CH₂-) bridge.

  • Parent Compound: The immediate parent is Omeprazole Sulfide (also known as Pyrmetazole)[6][7], which is the unoxidized form of Omeprazole.

  • Modification 1: "4-Desmethoxy" : This indicates the removal of the methoxy group (-OCH₃) typically found at the 4-position of the pyridine ring in Omeprazole.

  • Modification 2: "4-chloro" : This signifies that a chlorine atom (Cl) has been substituted at that same 4-position of the pyridine ring.

Based on this, the formal IUPAC name is 2-[((4-chloro-3,5-dimethylpyridin-2-yl)methyl)thio]-5-methoxy-1H-benzo[d]imidazole [8][9]. Note that the methoxy group at the 5-position of the benzimidazole ring remains, which is a key feature of the omeprazole family.

Key Structural Identifiers
IdentifierValueSource
Molecular Formula C₁₆H₁₆ClN₃OS[10][11]
Molecular Weight 333.83 g/mol [8][10]
CAS Number 220757-74-4[10][12]
PubChem CID 9797740[10][12]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a nucleophilic substitution reaction, a common strategy for creating the core structure of proton pump inhibitors[5][13]. The general approach is the condensation of a substituted pyridine derivative with a benzimidazole-thiol.

Workflow for Synthesis

Below is a generalized workflow representing the synthetic logic.

SynthesisWorkflow cluster_pyridine Pyridine Precursor Synthesis cluster_benzimidazole Benzimidazole Precursor Synthesis cluster_coupling Condensation Reaction cluster_product Final Product P1 2-hydroxymethyl-3,5-dimethyl- 4-chloropyridine C1 Nucleophilic Substitution (e.g., in NaOH/Ethanol) P1->C1 P0 3,5-Lutidine-N-Oxide P0->P1 Chlorination/ Functionalization B1 5-methoxy-1H-benzo[d]imidazole-2-thiol B1->C1 Product 4-Desmethoxy-4-chloro Omeprazole Sulfide C1->Product Purification/ Isolation

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on common synthetic routes for analogous compounds[14][15].

Objective: To synthesize 2-[((4-chloro-3,5-dimethylpyridin-2-yl)methyl)thio]-5-methoxy-1H-benzo[d]imidazole.

Materials:

  • 5-methoxy-1H-benzo[d]imidazole-2-thiol

  • 2-(chloromethyl)-3,5-dimethyl-4-chloropyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-methoxy-1H-benzo[d]imidazole-2-thiol (1.0 eq) in ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.2 eq) to the flask and stir until the thiol is fully dissolved, forming the sodium salt.

  • Condensation: To this solution, add 2-(chloromethyl)-3,5-dimethyl-4-chloropyridine hydrochloride (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Reduce the ethanol volume under vacuum.

    • Add water to the residue and extract the aqueous phase with ethyl acetate (3x). .

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic solvent in vacuo.

    • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Trustworthiness through Self-Validation: The success of the synthesis is validated at each stage. The formation of the sodium salt is visually confirmed by the dissolution of the thiol. Reaction completion is empirically determined by TLC. The final product's purity and identity must be confirmed by the analytical methods described in the next section.

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of this compound requires a combination of modern analytical techniques. Commercial suppliers of this compound as a reference standard would use methods like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for characterization[9][12].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak: For the molecular formula C₁₆H₁₆ClN₃OS, the expected monoisotopic mass is approximately 333.07 Da. High-resolution mass spectrometry (HRMS) would confirm this exact mass.

  • Isotopic Pattern: A key validation point is the presence of the characteristic chlorine isotopic pattern. The M+2 peak (from the ³⁷Cl isotope) should be observed at approximately one-third the intensity of the main M+ peak (from the ³⁵Cl isotope).

  • Fragmentation: Key fragment ions would likely arise from the cleavage of the methylthio bridge, separating the benzimidazole and pyridine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural map.

¹H NMR (Proton NMR) - Predicted Chemical Shifts: (Note: Predicted values in ppm, relative to TMS. Actual values may vary based on solvent and experimental conditions.)

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
Benzimidazole-H~7.0 - 7.5Multiplet3HAromatic protons on the benzimidazole ring
Methylene (-CH₂-)~4.4 - 4.6Singlet2HBridge between pyridine and sulfur
Methoxy (-OCH₃)~3.8Singlet3HMethoxy group on the benzimidazole ring
Pyridine-CH₃~2.3 - 2.5Singlet6HTwo methyl groups on the pyridine ring
Benzimidazole-NH~12.5Broad Singlet1HAmine proton (may be solvent-exchanged)

Causality in NMR: The singlet multiplicity for the methylene and methyl groups is expected due to the absence of adjacent protons for coupling. The downfield shift of the methylene protons (~4.4-4.6 ppm) is caused by the deshielding effects of the adjacent sulfur atom and pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

  • N-H Stretch: A broad peak around 3300-3400 cm⁻¹ corresponding to the N-H bond in the benzimidazole ring.

  • C-H Stretch: Peaks around 2900-3100 cm⁻¹ for aliphatic and aromatic C-H bonds.

  • C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.

  • C-O Stretch: A peak around 1200-1250 cm⁻¹ for the aryl ether (methoxy group).

  • C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹, indicating the carbon-chlorine bond.

Physicochemical Properties and Comparative Analysis

The substitution of a methoxy group with a chlorine atom significantly alters the electronic and physical properties of the molecule compared to the standard Omeprazole Sulfide.

PropertyThis compoundOmeprazole SulfideRationale for Difference
Molecular Formula C₁₆H₁₆ClN₃OSC₁₇H₁₉N₃O₂S[7]Substitution of -OCH₃ with -Cl.
Molecular Weight 333.83 g/mol 329.4 g/mol [7]Chlorine is heavier than carbon and oxygen.
Polar Surface Area 76.1 Ų[10]85.3 Ų[7]Chlorine is less polar than a methoxy group.
LogP (Predicted) 4.53.5[7]Increased lipophilicity due to the chloro group.

The replacement of the electron-donating methoxy group with the electron-withdrawing but lipophilic chloro group can impact receptor binding, metabolic stability, and membrane permeability, which are key considerations in drug development.

Conclusion

This compound is a well-defined chemical entity whose structure can be unequivocally confirmed through a combination of synthetic logic and modern spectroscopic techniques. As a known impurity and analog of omeprazole, it serves as a critical reference standard in the quality control of pharmaceutical manufacturing[8][9]. This guide has provided a detailed framework for its synthesis, structural characterization, and physicochemical properties, offering a foundational resource for scientists and researchers in the pharmaceutical field.

References

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role of 4-Desmethoxy-4-chloro Omeprazole Sulfide in omeprazole degradation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Role of 4-Desmethoxy-4-chloro Omeprazole Sulfide in Omeprazole Quality and Stability

Abstract

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, is a molecule whose stability is of paramount importance for its therapeutic efficacy. The degradation of omeprazole has been a subject of extensive research, leading to the identification of various degradation products. This technical guide delves into the role of a specific, yet often misunderstood, related substance: this compound. Contrary to being a degradation product, this compound is a process-related impurity arising from the synthesis of omeprazole. This guide will elucidate the critical distinction between synthesis impurities and degradation products, detail the established degradation pathways of omeprazole, and explore the potential impact of impurities like this compound on the overall stability and quality of the active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of omeprazole's chemistry, stability, and the analytical strategies for ensuring its purity.

Introduction: The Critical Distinction Between Process-Related Impurities and Degradation Products

In the realm of pharmaceutical sciences, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Impurities in a drug substance can be broadly categorized into organic impurities, inorganic impurities, and residual solvents. Organic impurities can be further classified as starting materials, by-products, intermediates, degradation products, and reagents, ligands, and catalysts.

It is crucial to distinguish between a process-related impurity and a degradation product .

  • Process-related impurities are chemical substances that are formed during the synthesis of the API. They can be unreacted starting materials, by-products of side reactions, or intermediates that are not fully converted to the final product. Their presence and levels are controlled by the manufacturing process.

  • Degradation products are substances that are formed when the API degrades over time due to exposure to environmental factors such as light, heat, humidity, or through interaction with other components in the drug product.

This compound falls into the category of a process-related impurity of omeprazole.[1] Its presence is a direct consequence of the synthetic route employed to manufacture omeprazole. Understanding its formation and potential impact is essential for the development of a robust manufacturing process and a stable drug product.

This compound: A Synthesis Impurity

This compound is a structural analogue of omeprazole sulfide, a key intermediate in the synthesis of omeprazole. The chemical structure of this compound is 2-(((4-Chloro-3,5-dimethylpyridin-2-yl)methyl)thio)-5-methoxy-1H-benzo[d]imidazole.

Table 1: Chemical Identification of this compound

Identifier Value
Chemical Name 2-(((4-Chloro-3,5-dimethylpyridin-2-yl)methyl)thio)-5-methoxy-1H-benzo[d]imidazole
CAS Number 220757-74-4
Molecular Formula C16H16ClN3OS
Molecular Weight 333.84 g/mol

The formation of this impurity can be attributed to the presence of a chlorinated pyridine starting material in the synthesis of the pyridine moiety of omeprazole. If the 4-methoxy group on the pyridine ring is replaced by a chlorine atom in the starting material, it leads to the formation of this chloro-sulfide impurity.

Omeprazole Synthesis and Impurity Formation cluster_synthesis Omeprazole Synthesis cluster_impurity Impurity Formation Pyridine_Moiety 2-chloromethyl-4-methoxy- 3,5-dimethylpyridine Omeprazole_Sulfide Omeprazole Sulfide (Intermediate) Pyridine_Moiety->Omeprazole_Sulfide Benzimidazole_Moiety 5-methoxy-2-mercapto- 1H-benzimidazole Benzimidazole_Moiety->Omeprazole_Sulfide Chloro_Sulfide_Impurity 4-Desmethoxy-4-chloro Omeprazole Sulfide (Process-Related Impurity) Benzimidazole_Moiety->Chloro_Sulfide_Impurity Oxidation Oxidation (e.g., m-CPBA) Omeprazole_Sulfide->Oxidation Omeprazole Omeprazole Oxidation->Omeprazole Chloro_Pyridine 2-chloromethyl-4-chloro- 3,5-dimethylpyridine (Impurity in Starting Material) Chloro_Pyridine->Chloro_Sulfide_Impurity Acidic Degradation of Omeprazole Omeprazole Omeprazole Protonation Protonation (H+) Omeprazole->Protonation Rearrangement Acid-Catalyzed Rearrangement Protonation->Rearrangement Sulfenic_Acid Sulfenic Acid (Reactive Intermediate) Rearrangement->Sulfenic_Acid Degradation_Products Various Degradation Products Sulfenic_Acid->Degradation_Products

Figure 2: Generalized pathway for the acidic degradation of omeprazole.

Oxidative Degradation

Omeprazole is susceptible to oxidation, primarily at the sulfoxide group. Oxidizing agents can convert the sulfoxide to a sulfone, forming omeprazole sulfone (often designated as Impurity D). [2][3]Another potential oxidative degradation product is omeprazole N-oxide (Impurity E), where the pyridine nitrogen is oxidized. [2][3]

Other Degradation Pathways
  • Photodegradation: Exposure to light can also lead to the degradation of omeprazole, forming a complex mixture of products.

  • Thermal Degradation: At elevated temperatures, omeprazole can degrade, with the rate of degradation dependent on the physical form (solid-state vs. solution).

The Role of Omeprazole Sulfide in Degradation

Omeprazole sulfide is the direct precursor to omeprazole in the synthesis process, formed by the condensation of the pyridine and benzimidazole moieties. [4]It is also a known degradation product of omeprazole under certain conditions, particularly reductive pathways. In some analytical studies, the formation of omeprazole sulfide is monitored as an indicator of degradation. [5]

Experimental Protocols for Studying Omeprazole Stability

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical information about a drug's stability profile.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for subjecting omeprazole to various stress conditions to induce degradation.

Objective: To generate potential degradation products of omeprazole and assess its stability under various stress conditions.

Materials:

  • Omeprazole API

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve omeprazole in 0.1 N HCl and keep at room temperature for a specified period (e.g., 2 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: Dissolve omeprazole in 0.1 N NaOH and keep at room temperature for a specified period (e.g., 8 hours). Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Dissolve omeprazole in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Expose solid omeprazole API to dry heat in an oven at a specified temperature (e.g., 80°C) for a specified period (e.g., 48 hours). Also, prepare a solution of omeprazole and expose it to heat.

  • Photodegradation: Expose solid omeprazole API and a solution of omeprazole to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Forced Degradation Workflow Start Omeprazole Sample Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Base Alkaline Hydrolysis Stress_Conditions->Base Oxidation Oxidative Degradation Stress_Conditions->Oxidation Thermal Thermal Degradation Stress_Conditions->Thermal Photo Photodegradation Stress_Conditions->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify and Quantify Degradation Products Analysis->End

Figure 3: A typical workflow for a forced degradation study of omeprazole.

Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient in the presence of its impurities and degradation products.

Table 2: Example of a Stability-Indicating HPLC Method for Omeprazole

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of phosphate buffer and acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 302 nm
Column Temperature 30°C
Injection Volume 20 µL

This method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Conclusion: A Holistic Approach to Omeprazole Quality

The role of this compound in the context of omeprazole is that of a process-related impurity, not a degradation product. This distinction is fundamental for effective quality control and process optimization in pharmaceutical manufacturing. While this impurity does not arise from the degradation of omeprazole, its presence can indirectly affect the stability and quality of the final drug product.

A comprehensive understanding of both the synthetic pathways leading to process-related impurities and the degradation pathways of the API is essential for the development of a safe, effective, and stable omeprazole formulation. Rigorous analytical testing, including the use of validated stability-indicating methods, is paramount to ensure that the levels of all impurities, both process-related and degradation-induced, are maintained within acceptable limits throughout the shelf life of the product. This holistic approach to quality control is what guarantees the therapeutic integrity of omeprazole for patients worldwide.

References

  • Helmy, S. A., & El-Kimary, E. I. (2006). Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degradation products.
  • Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • PubChem. This compound. Available from: [Link]

  • Veeprho Life Sciences. This compound. Available from: [Link]

  • Yilmaz, B., et al. (2025). Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product: omeprazole-sulfone and omeprazole-N-oxide. Cutaneous and Ocular Toxicology, 1-10.
  • KM Pharma Solution Private Limited. This compound. Available from: [Link]

  • Waters. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Omeprazole, a cornerstone of proton pump inhibitors (PPIs), requires stringent purity control to ensure its safety and efficacy. This technical guide provides a comprehensive framework for the preliminary investigation of process-related impurities in omeprazole synthesis. We will delve into the common synthetic pathways, elucidate the mechanisms of impurity formation, and present a multi-faceted analytical strategy for their detection, identification, and quantification. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven protocols to navigate the complexities of impurity profiling in active pharmaceutical ingredient (API) development.

The Genesis of Impurities: Understanding Omeprazole Synthesis

The control of any impurity begins with a fundamental understanding of its origin. Omeprazole, chemically known as 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is a chiral sulfoxide.[1] Its synthesis is a multi-step process where impurities can be introduced from starting materials, formed as by-products, or arise from degradation.

A prevalent synthetic route involves the condensation of a substituted benzimidazole moiety with a substituted pyridine moiety to form a thioether intermediate (Sulfide), followed by a controlled oxidation to the desired sulfoxide (Omeprazole).[2]

// Nodes for reactants and products SM1 [label="5-methoxy-2-mercapto-\n1H-benzimidazole"]; SM2 [label="2-(chloromethyl)-3,5-dimethyl-\n4-methoxypyridine"]; Intermediate [label="Omeprazole Sulfide\n(Impurity C)", shape=box, style="rounded,filled", fillcolor="#FBBC05"]; API [label="Omeprazole", shape=box, style="rounded,filled,bold", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for impurities OverOx [label="Omeprazole Sulfone\n(Impurity D)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Oxide [label="N-Oxide Impurity", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGI [label="Unreacted SM2\n(Potential Genotoxic Impurity)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges representing reactions {SM1, SM2} -> Intermediate [label="Condensation"]; Intermediate -> API [label="Controlled Oxidation\n(e.g., m-CPBA)"];

// Edges representing impurity formation Intermediate -> OverOx [label="Over-oxidation", style=dashed, color="#EA4335"]; API -> N_Oxide [label="Side Reaction", style=dashed, color="#EA4335"]; SM2 -> PGI [label="Incomplete Reaction", style=dashed, color="#EA4335"];

} caption: "Figure 1: Simplified omeprazole synthesis pathway showing key impurity formation points."

This critical oxidation step is the source of two major process-related impurities:

  • Omeprazole Sulfide (Impurity C): The thioether precursor to omeprazole. Its presence indicates an incomplete oxidation reaction.[1][3]

  • Omeprazole Sulfone (Impurity D): A result of over-oxidation of the sulfoxide. This is a common by-product in syntheses using strong oxidizing agents.[4]

Other impurities can arise from starting materials, such as the potentially genotoxic impurity (PGI) 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (CMDP), or from unwanted side reactions.[5][6] Degradation impurities can also form under specific pH, light, or temperature conditions, as omeprazole is known to be unstable in acidic environments.[7]

Classification and Overview of Key Impurities

A systematic investigation requires classifying impurities based on their source. Regulatory bodies like the International Council for Harmonisation (ICH) categorize impurities as organic, inorganic, and residual solvents.[8][9] Our focus here is on organic impurities from the process.

Impurity Name/ClassCommon DesignationMolecular FormulaLikely Origin / Causality
Omeprazole SulfideImpurity C / UfiprazoleC₁₇H₁₉N₃O₂SIncomplete oxidation of the thioether intermediate.[1][3]
Omeprazole SulfoneImpurity D / USP RC AC₁₇H₁₉N₃O₄SOver-oxidation of the omeprazole sulfoxide group.[4][]
5-Methoxy-1H-benzimidazole-2-thiolImpurity AC₈H₈N₂OSUnreacted starting material or degradation product.[3]
Desmethoxy OmeprazoleImpurity BC₁₆H₁₇N₃O₂SImpurity present in the benzimidazole starting material.[3]
Omeprazole N-OxideImpurity IC₁₇H₁₉N₃O₅SSide-reaction product from oxidation of the pyridine nitrogen.[3]
2-(chloromethyl)-4-methoxy-3,5-dimethylpyridineCMDPC₉H₁₂ClNOUnreacted starting material; considered a potential genotoxic impurity (PGI).[5]
caption: "Table 1: Common Process-Related Impurities of Omeprazole."

The Analytical Toolkit: A Multi-Modal Approach

No single analytical technique is sufficient for a comprehensive impurity investigation. A robust strategy integrates chromatographic separation with spectroscopic identification, ensuring a self-validating system of inquiry.

// Nodes Start [label="Omeprazole API Batch", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Sample Preparation\n(Dilution in appropriate solvent)"]; HPLC [label="RP-HPLC Screening\n(DAD/UV Detection)"]; Decision1 [label="Are all peaks known\n& below reporting threshold?", shape=diamond, fillcolor="#FBBC05"]; Report [label="Report Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Decision2 [label="Is unknown peak >\nidentification threshold?", shape=diamond, fillcolor="#FBBC05"]; Isolate [label="Fraction Collection\n(Prep-HPLC)"]; LCMS [label="LC-MS/MS Analysis"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)"]; Identify [label="Structural Elucidation\n& Impurity Identification"]; Quantify [label="Develop/Validate Quant. Method\nfor new impurity"];

// Edges Start -> Prep; Prep -> HPLC; HPLC -> Decision1; Decision1 -> Report [label="Yes"]; Decision1 -> Decision2 [label="No"]; Decision2 -> HPLC [label="No"]; Decision2 -> LCMS [label="Yes"]; LCMS -> Identify [label="Provides Mass & Fragmentation"]; Isolate -> NMR [style=dashed, label="If needed for confirmation"]; NMR -> Identify [label="Provides Definitive Structure"]; Identify -> Quantify; Quantify -> Report;

} caption: "Figure 2: Logical workflow for the investigation of unknown impurities."

Foundational Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse for impurity profiling, offering excellent separation of omeprazole from its closely related substances.[11][12]

Core Principle: Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase.

Causality in Method Development: The choice of a C8 or C18 column is often a starting point, with modern superficially porous columns offering high resolution with backpressures compatible with standard HPLC systems.[13][14] The mobile phase pH is critical; omeprazole is acid-labile, so a pH around 7.6 is often used to ensure analyte stability during the run.[15] A mixture of an aqueous buffer (e.g., phosphate) and an organic modifier (e.g., acetonitrile) allows for the elution of compounds with varying polarities. UV detection is typically set around 280-305 nm, where both omeprazole and its key impurities exhibit strong absorbance.

Identification Powerhouse: Mass Spectrometry (MS)

When HPLC reveals unknown impurities, liquid chromatography-mass spectrometry (LC-MS) is the primary tool for identification.

Core Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing highly specific molecular weight information. Tandem MS (MS/MS) fragments ions to reveal structural details.[16][17]

Causality in Application: Coupling an HPLC to a mass spectrometer (LC-MS) allows for the immediate determination of the molecular weight of each impurity as it elutes from the column.[18] This data is invaluable for proposing potential elemental compositions. Further fragmentation of an impurity's molecular ion (MS/MS) creates a unique "fingerprint" that can be used to piece together its chemical structure, often allowing for unambiguous identification when compared to the parent drug's fragmentation pattern.[16]

The Gold Standard: Nuclear Magnetic Resonance (NMR) Spectroscopy

For absolute structural confirmation of a novel impurity, especially for regulatory filings, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled.[16][19]

Core Principle: NMR exploits the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to map out the carbon-hydrogen framework of a molecule.[17][20]

Causality in Application: While LC-MS provides mass and fragments, NMR provides the definitive connectivity of atoms. A ¹H NMR spectrum shows the number and type of hydrogen atoms, while a ¹³C NMR spectrum reveals the carbon skeleton.[17] This allows for the complete and unambiguous determination of the impurity's structure, making it the gold standard for characterization.[16]

TechniquePrincipleInformation ObtainedStrengthsLimitations
HPLC-UV Differential PartitioningRetention Time, Purity (%), QuantificationRobust, reproducible, quantitative, widely available.[9]Provides no structural information on unknown peaks.
LC-MS/MS Mass-to-Charge Ratio & FragmentationMolecular Weight, Elemental Formula, Structural FragmentsHigh sensitivity and specificity for identification.[16][18]Isomers can be difficult to distinguish; quantification can be complex.
NMR Nuclear Magnetic ResonanceComplete Molecular Structure & ConnectivityUnambiguous structure elucidation (gold standard).[19][20]Requires isolated, pure sample (>mg); lower sensitivity than MS.
caption: "Table 2: Comparative overview of core analytical techniques for impurity profiling."

Experimental Protocols: A Self-Validating Approach

The trustworthiness of an investigation hinges on the quality of its experimental design. The following protocols are designed as self-validating systems, incorporating controls and checks to ensure data integrity.

Protocol: Forced Degradation Study

Objective: To intentionally degrade the omeprazole API to understand its degradation pathways and to ensure the analytical method is "stability-indicating," meaning it can separate degradation products from the main peak and other process impurities.[18] This is a requirement under ICH guidelines.[8]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of omeprazole at approximately 1 mg/mL in methanol or a suitable solvent.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes.[7] Cool and neutralize with 1 mL of 0.1 N NaOH before dilution for analysis.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes.[7] Cool and neutralize with 1 mL of 0.1 N HCl before dilution for analysis.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[12]

  • Thermal Degradation: Store the solid API in a hot air oven at 60°C for 24 hours.[12] Prepare a solution from this stressed sample for analysis.

  • Photolytic Degradation: Expose the solid API to UV light (254 nm) for 24 hours.[12] Prepare a solution from this stressed sample for analysis.

  • Control Sample: Prepare a solution of the unstressed API at the same concentration.

  • Analysis: Analyze all samples by the developed HPLC method. The goal is to achieve significant degradation (e.g., 5-20%) while maintaining peak purity for the parent omeprazole peak in the chromatogram.[21]

Protocol: RP-HPLC Method for Impurity Profiling

Objective: To separate, detect, and quantify known and unknown impurities in an omeprazole API sample.

Instrumentation & Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent system with a Diode Array Detector (DAD).[14]

  • Column: Agilent InfinityLab Poroshell HPH-C8, 4.6 x 100 mm, 2.7 µm.[14]

  • Mobile Phase A: 0.01 M Disodium Hydrogen Phosphate, with pH adjusted to 7.6 using phosphoric acid.[14][15]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 25% B

    • 5-20 min: 25% to 55% B

    • 20-25 min: 55% B

    • 25.1-30 min: 25% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 35 °C.[14]

  • Detection Wavelength: 303 nm.[15]

  • Injection Volume: 10 µL.

Procedure:

  • System Suitability Solution: Prepare a solution containing ~0.1 mg/mL of omeprazole and a known impurity (e.g., Omeprazole Sulfone) to verify resolution and system performance.

  • Test Solution: Accurately weigh and dissolve the omeprazole API in the mobile phase to obtain a final concentration of approximately 0.2 mg/mL.[14]

  • Analysis: Inject the solutions and record the chromatograms.

  • Data Processing: Integrate all peaks. Calculate the percentage of each impurity using the area normalization method, applying relative response factors (RRF) if known. The European Pharmacopoeia specifies limits for known and unspecified impurities.[22]

Protocol: LC-MS/MS Analysis for Unknown Identification

Objective: To obtain the accurate mass and fragmentation data for an unknown impurity peak observed during HPLC analysis.

Instrumentation & Conditions:

  • LC-MS/MS System: A system like a Waters Alliance HPLC with a QDa Detector or a high-resolution Q-TOF mass spectrometer.[13][16]

  • Chromatography: Use the same or a similar UPLC/HPLC method as the profiling method to ensure retention time correlation. A volatile buffer like ammonium acetate or ammonium formate should be used instead of non-volatile phosphate buffers.[21][23]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[23]

  • MS Scan Mode:

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-600 to determine the molecular weight of all eluting compounds.

    • Tandem MS (MS/MS or MS2): Perform fragmentation analysis on the m/z of the unknown impurity peak identified in the full scan.

Procedure:

  • Sample Preparation: Prepare the sample as per the HPLC protocol, ensuring the concentration is sufficient for MS detection.

  • Analysis: Inject the sample into the LC-MS/MS system.

  • Data Interpretation:

    • From the full scan, extract the accurate mass of the unknown impurity. Use this to predict possible elemental formulas.

    • Analyze the MS/MS fragmentation pattern. Propose a structure by identifying neutral losses and characteristic fragments, often by comparing them to the fragmentation pattern of the omeprazole parent molecule.

Conclusion and Forward Outlook

The preliminary investigation of process-related impurities is a critical phase in the development of omeprazole. It is not merely a box-checking exercise but a scientific inquiry that ensures the quality and safety of the final drug product. By combining a deep understanding of the synthetic process with a multi-modal analytical strategy encompassing HPLC, LC-MS, and NMR, researchers can confidently detect, identify, and control impurities. This in-depth approach, grounded in scientific causality and self-validating protocols, aligns with the stringent requirements of global regulatory bodies and ultimately safeguards patient health.[8][9][24] The methodologies described herein provide a robust foundation for any laboratory tasked with this essential work.

References

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. (n.d.). Waters. Retrieved from [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μ m Columns. (n.d.). Waters. Retrieved from [Link]

  • Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Retrieved from [Link]

  • Omeprazole Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. Retrieved from [Link]

  • Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar. Retrieved from [Link]

  • Kumar, A., Kumar, R., Singh, A., Singh, R., & Siddiqui, A. A. (2020). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. RSC Advances, 10(49), 29469-29481. Retrieved from [Link]

  • Impurities In Pharmaceuticals: Types, Regulations And Strategies. (2023). GMP Insiders. Retrieved from [Link]

  • OMEPRAZOLE Omeprazolum. (n.d.). European Pharmacopoeia. Retrieved from [Link]

  • Quality: impurities. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. (2021). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • The Role of Impurity Standards in Pharmaceutical Quality Control. (2025). Pharmaffiliates. Retrieved from [Link]

  • A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. (2025). Figshare. Retrieved from [Link]

  • The Importance of Impurity Standards in Pharmaceutical Development. (2025). PharmiWeb.com. Retrieved from [Link]

  • Modroiu, A., Marzullo, L., Orlandini, S., Gotti, R., Hancu, G., & Furlanetto, S. (2024). Analytical quality by design-based development of a capillary electrophoresis method for Omeprazole impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 248, 116259. Retrieved from [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (n.d.). LCGC International. Retrieved from [Link]

  • Patcha, V. K., Gajbhiye, S. B., Kumar, V. J., Ray, U. K., Kumar, P. K. S. R., & Sreenivas, N. (2016). Low Level Quantification of Potential Genotoxic Impurity in Omeprazole Drug Substance by UPLC. Der Pharma Chemica, 8(19), 324-331. Retrieved from [Link]

  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. Retrieved from [Link]

  • Elemental impurities analysis in name-brand and generic omeprazole drug samples. (2018). Microchemical Journal. Retrieved from [Link]

  • Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research. Retrieved from [Link]

  • Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. (2019). Agilent Technologies. Retrieved from [Link]

  • Omeprazole-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (2014). Molnar Institute. Retrieved from [Link]

  • Omeprazole Impurities. (n.d.). SynZeal. Retrieved from [Link]

  • A kind of preparation method of Omeprazole impurity. (2017). Google Patents.
  • Omeprazole Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • The synthetic method of Omeprazole sulphone. (2017). Google Patents.
  • Low Level Quantification of Potential Genotoxic Impurity in Omeprazole Drug Substance by UPLC. (2016). Der Pharma Chemica. Retrieved from [Link]

  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. (2012). SciSpace. Retrieved from [Link]

  • Omeprazole EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. Retrieved from [Link]

  • 1 H-NMR analysis of omeprazole formulation individual components... (n.d.). ResearchGate. Retrieved from [Link]

  • Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. (2001). Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. (2025). ResearchGate. Retrieved from [Link]

  • Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. Retrieved from [Link]

  • Determination of Potential Genotoxic Impurities in Esomeprazole Magnesium by HPLC–MS/MS. (2025). ResearchGate. Retrieved from [Link]

  • Pinheiro, F. C., Barros, A. I., & Nóbrega, J. A. (2018). Elemental impurities analysis in name-brand and generic omeprazole drug samples. Microchemical Journal, 143, 351-356. Retrieved from [Link]

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  • Process for preparation of omeprazole. (2009). Google Patents.
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Topic: Discovery of Novel Omeprazole Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Pharmaceutical Scientist

Foreword: Beyond the Main Peak — A Proactive Approach to Impurity Profiling

In the landscape of pharmaceutical manufacturing, the pursuit of purity is paramount. For a blockbuster drug like omeprazole, a cornerstone of proton pump inhibitor (PPI) therapy, the synthetic process is highly optimized. However, the very nature of complex organic synthesis dictates that no reaction is perfect. The formation of byproducts—related substances, isomers, degradation products, and over-oxidation artifacts—is an inevitable reality. These entities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This guide deviates from a simple recitation of known impurities. Instead, it provides a comprehensive framework for the discovery of novel, previously uncharacterized byproducts in the synthesis of omeprazole. We will delve into the mechanistic origins of these byproducts, establish robust analytical workflows for their detection and isolation, and outline the definitive techniques for their structural elucidation. This document is designed for the research scientist and drug development professional, offering not just protocols, but the causal logic and field-proven insights required to build a self-validating system of quality control.

The Chemical Blueprint: Understanding Omeprazole Synthesis and Byproduct Genesis

The most prevalent industrial synthesis of omeprazole involves a two-stage process: the coupling of a benzimidazole moiety with a pyridine moiety to form a sulfide intermediate, followed by a controlled oxidation to the target sulfoxide.[1][2][3] Understanding the nuances of this pathway is the first step in predicting and discovering its potential byproducts.

The core reaction sequence is as follows:

  • Nucleophilic Substitution: 5-methoxy-2-mercaptobenzimidazole reacts with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine. This SN2 reaction forms the sulfide intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (often referred to as omeprazole sulfide or pyrmetazole).

  • Controlled Oxidation: The sulfide intermediate is then oxidized to the sulfoxide, omeprazole. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[1][4]

This seemingly straightforward process is a crucible for byproduct formation. The key lies in the reactivity of the sulfur and nitrogen atoms within the core structure.

Omeprazole_Synthesis Core Omeprazole Synthesis Pathway cluster_start Starting Materials cluster_process Reaction Stages cluster_product Products Benzimidazole 5-methoxy-2- mercaptobenzimidazole Coupling Nucleophilic Substitution (SN2) Benzimidazole->Coupling Pyridine 2-chloromethyl-3,5-dimethyl- 4-methoxypyridine Pyridine->Coupling Sulfide Omeprazole Sulfide (Intermediate) Coupling->Sulfide Oxidation Controlled Oxidation (e.g., m-CPBA) Omeprazole Omeprazole (Final API) Oxidation->Omeprazole Sulfide->Oxidation

Caption: Core reaction pathway for the synthesis of omeprazole.

Mechanistic Hotspots for Byproduct Formation

The key to discovering novel byproducts is to think mechanistically about where the intended chemistry can go awry.

  • Over-oxidation: The sulfur atom in omeprazole is electron-rich and susceptible to further oxidation. The use of a potent oxidant like m-CPBA can easily lead to the formation of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole, commonly known as omeprazole sulfone . This is one of the most well-documented impurities.[1][5][6]

  • N-Oxide Formation: The nitrogen on the pyridine ring is also a site for oxidation. This can occur on either the sulfide intermediate or on omeprazole itself, leading to N-oxide derivatives. The sulfone N-oxide is a known byproduct that arises from both over-oxidation events.[1][4]

  • Incomplete Reaction: Unreacted omeprazole sulfide is a common process-related impurity if the oxidation step does not proceed to completion.

  • Degradation Pathways: Omeprazole is notoriously labile in acidic conditions.[7] Acidic workup conditions or improper storage can trigger a complex degradation cascade, leading to rearranged cyclic products and even dimers.[8][9] These are not direct synthesis byproducts but are critical impurities that must be monitored.

Byproduct_Formation Key Byproduct Formation Pathways Sulfide Omeprazole Sulfide (Intermediate) Omeprazole Omeprazole (Target API) Sulfide->Omeprazole Controlled Oxidation Sulfide->Omeprazole Incomplete Reaction Sulfone Omeprazole Sulfone Omeprazole->Sulfone Over-oxidation N_Oxide Omeprazole N-Oxide Omeprazole->N_Oxide N-oxidation Degradants Acid Degradation Products Omeprazole->Degradants Acidic Conditions Sulfone_N_Oxide Sulfone N-Oxide Sulfone->Sulfone_N_Oxide N-oxidation

Caption: Mechanistic pathways for the formation of common omeprazole byproducts.

A Framework for Discovery: An Integrated Analytical Workflow

The discovery of novel byproducts requires a multi-step, systematic approach that combines stress testing with high-resolution analytical techniques. The goal is not just to find known impurities, but to create the conditions to generate and detect previously unseen molecular entities.

Discovery_Workflow Integrated Byproduct Discovery Workflow cluster_generation Byproduct Generation cluster_analysis Screening & Identification cluster_elucidation Structure Confirmation Reaction_Sample 1. Collect In-Process Reaction Samples HPLC 3. High-Resolution RP-HPLC (Screening & Separation) Reaction_Sample->HPLC Forced_Deg 2. Conduct Forced Degradation (Acid, Base, Oxidative, Thermal) Forced_Deg->HPLC MS 4. HR-LC-MS/MS Analysis (Accurate Mass & Fragmentation) HPLC->MS Unknown_Peak 5. Identify Unknown Peaks (Differential Analysis) MS->Unknown_Peak Isolation 6. Isolate via Prep-HPLC Unknown_Peak->Isolation Spectroscopy 7. Spectroscopic Analysis (NMR, FTIR) Isolation->Spectroscopy Confirmation 8. Confirm Structure & Propose Mechanism Spectroscopy->Confirmation

Caption: A systematic workflow for the discovery and identification of novel byproducts.

Protocol: Forced Degradation Studies

Causality: The purpose of forced degradation, or stress testing, is to accelerate the formation of byproducts that could occur over long-term storage or under suboptimal process conditions.[8][10] This provides a concentrated sample of potential impurities for easier detection. This protocol must be a self-validating system; a successful stress study is one that degrades the parent drug sufficiently (e.g., 5-20%) to produce detectable byproducts while maintaining mass balance and separation specificity in the analytical method.

Methodology:

  • Preparation: Prepare five separate solutions of omeprazole API at a concentration of ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To one solution, add 1N HCl and heat at 60°C for 2-4 hours. Periodically sample and analyze by HPLC until target degradation is achieved. Neutralize the sample with 1N NaOH before final analysis.

  • Base Hydrolysis: To a second solution, add 1N NaOH and heat at 60°C for 4-8 hours. Neutralize with 1N HCl before final analysis.

  • Oxidative Degradation: To a third solution, add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature for 12-24 hours.[8] The oxidative environment mimics and enhances the effects of the primary synthesis oxidation step.

  • Thermal Degradation: Store a fourth solution in a temperature-controlled oven at 80°C for 48-72 hours.

  • Photolytic Degradation: Expose the fifth solution to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours).

  • Control: Maintain a control sample protected from light at 4°C.

  • Analysis: Analyze all stressed samples, along with the control, using the high-resolution analytical method detailed below.

Protocol: High-Resolution Byproduct Screening via LC-MS/MS

Causality: Standard HPLC-UV methods are excellent for quantifying known impurities but are insufficient for discovering novel ones. High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, provides the accurate mass data needed to calculate the elemental formula of an unknown peak, which is the first step in its identification.[8][9] The subsequent MS/MS fragmentation provides the "fingerprint" of the molecule, allowing for structural elucidation.

Methodology:

  • Instrumentation:

    • Chromatograph: UHPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290).

    • Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Thermo Q-Exactive, Sciex X500).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Waters CORTECS C18+, 2.7 µm, 4.6 x 150 mm). A C18+ phase with a positively charged surface provides excellent peak shape for basic compounds like omeprazole.

    • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 8.5 with ammonium hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A shallow gradient is crucial for separating closely-eluting isomers.

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B

      • 35-40 min: 65% to 95% B

      • 40-45 min: Hold at 95% B

      • 45-50 min: Return to 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[11]

    • Detection: PDA/UV at 280 nm and 302 nm.[11][12]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full scan MS from m/z 150-1000 with a resolution >40,000.

    • Data-Dependent MS/MS: Acquire fragmentation spectra for the top 5 most intense ions in each full scan, using a stepped collision energy (e.g., 15, 30, 45 eV).

  • Data Analysis:

    • Process the data using differential analysis software. Compare the chromatograms of the stressed/reaction samples against a pure omeprazole reference standard and a process blank.

    • Flag any peaks that are unique to or significantly elevated in the test samples.

    • For each flagged "peak of interest," extract the accurate mass and propose an elemental formula.

    • Analyze the MS/MS fragmentation pattern to propose a chemical structure. Compare fragmentation of the unknown to that of omeprazole to identify which part of the molecule has been modified.

From Hypothesis to Certainty: Structure Elucidation and Data Interpretation

Once a novel byproduct is detected and a putative structure is proposed via HRMS, the final step is unambiguous confirmation.

Isolation and Spectroscopic Confirmation

The gold standard for structure confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy.[8] This requires isolating the byproduct in milligram quantities, typically via preparative HPLC using scaled-up conditions from the analytical method. Once isolated, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC) will definitively map the molecular structure.

Data Presentation

All quantitative and qualitative data for known and newly discovered byproducts should be systematically tabulated. This provides a clear overview for process chemistry, quality control, and regulatory submissions.

Table 1: Summary of Identified Byproducts in a Hypothetical Omeprazole Synthesis Batch

Peak IDRetention Time (min)Observed [M+H]⁺ (m/z)Proposed FormulaIdentity/Structural ClassProbable Origin
OMP-S18.5329.1101C₁₇H₁₉N₃O₂SOmeprazole SulfideIncomplete Oxidation
OMP 22.1 346.1118 C₁₇H₁₉N₃O₃S Omeprazole Target Product
OMP-SO₂25.3362.1067C₁₇H₁₉N₃O₄SOmeprazole SulfoneOver-oxidation
OMP-NO26.8362.1067C₁₇H₁₉N₃O₄SOmeprazole N-OxideN-oxidation
UNK-1 28.2 376.1224 C₁₈H₂₁N₃O₄S Methoxy-Omeprazole Isomer Novel Byproduct

Conclusion

The discovery of novel synthesis byproducts is not an academic exercise; it is a fundamental component of modern drug development and manufacturing. By moving beyond routine quality control and adopting an investigative mindset grounded in mechanistic chemistry and high-resolution analytics, scientists can gain a profound understanding of their synthesis process. This proactive approach ensures the development of more robust and reliable manufacturing processes, ultimately leading to a safer and more effective final drug product. The framework presented here provides the tools and the scientific rationale to transform byproduct analysis from a reactive necessity into a proactive strategy for excellence.

References

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

  • Chevalier, J., et al. (2007). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(11), 4034–4044.

  • Adcott, C. (2014). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online.

  • ResearchGate. (n.d.). Synthesis of omeprazole. [Diagram].

  • Orchid Chemicals and Pharmaceuticals Ltd. (2001). Omeprazole synthesis. Google Patents (EP1085019A1).

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate.

  • Stankovic, G., et al. (2011). Analytical methodologies for the determination of omeprazole: An overview. ResearchGate.

  • Zhonglan, T. (2014). Analytic method of omeprazole related substance. Google Patents (CN103592379B).

  • Guntupalli, C., et al. (2022). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments. RSC Advances, 12(35), 22699-22713.

  • Gornowicz, A., et al. (2022). TLC–Densitometry for Determination of Omeprazole in Simple and Combined Pharmaceutical Preparations. Processes, 10(9), 1686.

  • Rask, M. (2019). Quality by Design Method Development For the Analysis of Omeprazole. DiVA portal.

  • Juma, F., et al. (2023). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Pharmaceutics, 15(7), 1836.

  • Rivai, H., et al. (2018). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with UV-Vis Spectrophotometry. International Journal of Pharmaceutical Sciences and Medicine, 3(3), 21-32.

  • Squella, J.A., & Nunez-Vergara, L.J. (2007). Analytical methodologies for the determination of omeprazole: an overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-44.

  • Kumar, A., et al. (2022). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Figshare.

  • Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns.

  • Flett, G. (2015). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 4-Desmethoxy-4-chloro Omeprazole Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4-Desmethoxy-4-chloro Omeprazole Sulfide, a key intermediate and potential impurity in the synthesis of omeprazole and its analogs. A thorough understanding of its spectroscopic characteristics is paramount for quality control, regulatory compliance, and the development of robust analytical methods in the pharmaceutical industry. This document offers a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles, grounded in established scientific principles and methodologies.

Molecular Structure

This compound, with the chemical formula C₁₆H₁₆ClN₃OS and a molecular weight of approximately 333.83 g/mol , possesses a core structure composed of a substituted benzimidazole ring linked via a methylsulfanyl bridge to a chlorinated dimethylpyridine ring.

IUPAC Name: 2-[(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole

CAS Number: 220757-74-4

Below is a diagram illustrating the chemical structure of the molecule.

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is detailed below.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HN-H (Benzimidazole)
~8.2s1HAromatic C-H (Pyridine)
~7.4d1HAromatic C-H (Benzimidazole)
~7.1d1HAromatic C-H (Benzimidazole)
~6.9dd1HAromatic C-H (Benzimidazole)
~4.4s2HS-CH₂-Pyridine
~3.8s3HO-CH₃
~2.4s3HPyridine-CH₃
~2.2s3HPyridine-CH₃

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (6.5-8.5 ppm): The spectrum is expected to show distinct signals for the protons on the benzimidazole and pyridine rings. The lone proton on the pyridine ring is anticipated to appear as a singlet at approximately 8.2 ppm. The three protons on the methoxy-substituted benzene ring of the benzimidazole moiety will likely appear as a doublet, another doublet, and a doublet of doublets between 6.9 and 7.4 ppm, reflecting their respective ortho and meta couplings.

  • Methylene Bridge (~4.4 ppm): A key singlet in the spectrum corresponds to the two protons of the methylene group (S-CH₂), which bridges the sulfur atom and the pyridine ring. Its downfield shift is due to the deshielding effect of the adjacent sulfur atom and the aromatic pyridine ring.

  • Methoxy Group (~3.8 ppm): A sharp singlet with an integration of three protons is predicted around 3.8 ppm, characteristic of the methoxy group (-OCH₃) attached to the benzimidazole ring.

  • Methyl Groups (2.2-2.4 ppm): Two distinct singlets, each integrating to three protons, are expected for the two methyl groups on the pyridine ring. Their slightly different chemical shifts arise from their different positions relative to the nitrogen and chloro substituents.

  • N-H Proton (~12.5 ppm): The labile proton on the benzimidazole nitrogen is expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 12.5 ppm. Its broadness is due to quadrupole broadening and potential chemical exchange.

Experimental Protocol for ¹H NMR

A standardized protocol for acquiring the ¹H NMR spectrum is crucial for reproducibility and data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire spectrum with appropriate parameters (e.g., 16-32 scans) acq2->acq3 proc1 Apply Fourier transform acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift to TMS (0.00 ppm) proc2->proc3 proc4 Integrate signals and analyze multiplicities proc3->proc4

Caption: Experimental workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~160C=N (Benzimidazole)
~157C-Cl (Pyridine)
~155C-OCH₃ (Benzimidazole)
~148C-S (Benzimidazole)
~145C-N (Pyridine)
~140Quaternary C (Benzimidazole)
~135C-CH₃ (Pyridine)
~125C-H (Pyridine)
~122Quaternary C (Benzimidazole)
~118C-H (Benzimidazole)
~115C-H (Benzimidazole)
~105C-H (Benzimidazole)
~56O-CH₃
~35S-CH₂
~15Pyridine-CH₃
~13Pyridine-CH₃

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum
  • Aromatic and Heteroaromatic Carbons (105-160 ppm): The spectrum is expected to display numerous signals in this region corresponding to the carbons of the benzimidazole and pyridine rings. The carbons attached to heteroatoms (N, S, O, Cl) will be significantly deshielded and appear at the lower field end of this range. For instance, the C=N carbon of the benzimidazole ring is predicted around 160 ppm, while the carbon bearing the chlorine atom on the pyridine ring is expected near 157 ppm.

  • Aliphatic Carbons (10-60 ppm): This region will contain the signals for the methoxy carbon, the methylene bridge carbon, and the two methyl carbons on the pyridine ring. The methoxy carbon is anticipated around 56 ppm. The methylene bridge carbon, influenced by the adjacent sulfur, should appear around 35 ppm. The two methyl carbons on the pyridine ring are expected at approximately 13 and 15 ppm.

Experimental Protocol for ¹³C NMR

The acquisition of a ¹³C NMR spectrum generally requires a greater number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a concentrated sample (20-50 mg) prep2 in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (e.g., 100 MHz for ¹³C) prep3->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire spectrum using a proton-decoupled pulse sequence acq2->acq3 acq4 Accumulate a sufficient number of scans (e.g., 1024 or more) acq3->acq4 proc1 Apply Fourier transform with exponential multiplication acq4->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift (e.g., to the solvent peak) proc2->proc3

Caption: Experimental workflow for ¹³C NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Predicted Mass Spectrum Data
m/zProposed Ion
334.07[M+H]⁺ (¹²C₁₆H₁₇³⁵ClN₃OS⁺)
336.07[M+H]⁺ Isotope Peak (¹²C₁₆H₁₇³⁷ClN₃OS⁺)
185.02[C₈H₈³⁵ClN₂]⁺ (Chlorinated dimethylpyridine fragment)
149.06[C₈H₉N₂O]⁺ (Methoxybenzimidazole fragment)
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: In positive ion ESI-MS, the protonated molecule, [M+H]⁺, is expected to be the base peak. Given the molecular formula, this would appear at an m/z of approximately 334.07. A characteristic isotopic peak at m/z 336.07, with roughly one-third the intensity of the [M+H]⁺ peak, is anticipated due to the natural abundance of the ³⁷Cl isotope.

  • Major Fragmentation Pathways: The most probable fragmentation pathway involves the cleavage of the C-S bond of the methylene bridge. This would lead to two primary fragment ions: the chlorinated dimethylpyridine cation and the methoxybenzimidazole radical cation (or its rearranged equivalent).

Below is a diagram illustrating the proposed primary fragmentation pathway.

G parent [M+H]⁺ m/z ≈ 334.07 frag1 [C₈H₈³⁵ClN₂]⁺ m/z ≈ 185.02 (Chlorinated Dimethylpyridine Fragment) parent->frag1 C-S Cleavage frag2 [C₈H₉N₂O]⁺ m/z ≈ 149.06 (Methoxybenzimidazole Fragment) parent->frag2 C-S Cleavage

Caption: Proposed ESI-MS fragmentation of this compound.

Experimental Protocol for ESI-MS

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve sample in a suitable solvent (e.g., methanol or acetonitrile) prep2 to a concentration of ~1-10 µg/mL prep1->prep2 prep3 Add a small amount of formic acid to promote protonation prep2->prep3 acq1 Infuse the sample into the ESI source prep3->acq1 acq2 Optimize source parameters (e.g., capillary voltage, gas flow) acq1->acq2 acq3 Acquire full scan mass spectrum in positive ion mode acq2->acq3 proc1 Identify the [M+H]⁺ ion and its isotopic pattern acq3->proc1 proc2 Analyze for characteristic fragment ions proc1->proc2

Caption: Experimental workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable technique for identifying the presence of specific functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H Stretch (Benzimidazole)
3100-3000MediumAromatic C-H Stretch
2980-2850MediumAliphatic C-H Stretch (CH₃, CH₂)
~1620MediumC=N Stretch (Benzimidazole)
~1580MediumC=C Aromatic Ring Stretch
~1470StrongC-H Bend (CH₃, CH₂)
~1250StrongC-O Stretch (Aryl Ether)
~750StrongC-Cl Stretch
Interpretation of the IR Spectrum
  • N-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the benzimidazole ring.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.

  • C=N and C=C Stretches: The C=N stretching of the imidazole portion and the C=C stretching of the aromatic rings are predicted to occur in the 1620-1580 cm⁻¹ region.

  • Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of absorptions, including a strong C-O stretch from the methoxy group's aryl ether linkage around 1250 cm⁻¹ and a strong band for the C-Cl stretch at approximately 750 cm⁻¹.

Experimental Protocol for FTIR (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powder samples.

G cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Ensure the ATR crystal is clean prep2 Place a small amount of the solid sample on the crystal prep1->prep2 prep3 Apply pressure to ensure good contact prep2->prep3 acq1 Collect a background spectrum of the empty ATR crystal prep3->acq1 acq2 Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) acq1->acq2 proc1 Ratio the sample spectrum against the background acq2->proc1 proc2 Identify and assign characteristic absorption bands proc1->proc2

Caption: Experimental workflow for FTIR-ATR analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the characterization of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, respectively. Mass spectrometry confirms the molecular weight and suggests a primary fragmentation pathway, while infrared spectroscopy identifies the key functional groups present in the molecule. These data, in conjunction with the provided experimental protocols, serve as a valuable resource for the analytical and process chemistry of omeprazole-related compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link][1]

  • UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link][2]

  • Hida, M., Kawakami, H., & Ito, S. (1993). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 30(1), 35-38. [Link][3]

Sources

Methodological & Application

analytical method development for omeprazole impurities

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Method Development for Omeprazole Impurities

Introduction

Omeprazole, a proton pump inhibitor, is widely used to treat conditions such as peptic ulcers and gastroesophageal reflux disease by reducing gastric acid secretion. The stability of omeprazole is a significant concern as it is susceptible to degradation in both acidic and neutral conditions, as well as in the presence of light and heat. This degradation can lead to the formation of various impurities that may impact the safety and efficacy of the drug product. Therefore, it is crucial to have a robust and validated analytical method to identify and quantify these impurities in both the active pharmaceutical ingredient (API) and its formulations.

This application note provides a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of omeprazole and its related impurities. The methodology is designed to be compliant with the guidelines of the International Council for Harmonisation (ICH).

Common Impurities of Omeprazole

The degradation of omeprazole can result in several known impurities. The primary degradation pathway involves the rearrangement of the omeprazole molecule in acidic conditions to form a spiro-intermediate, which then leads to the formation of colored degradation products. Some of the key impurities include:

  • Omeprazole Sulfone (Impurity F): Formed by the oxidation of the sulfoxide group in omeprazole.

  • Omeprazole Sulfide (Impurity G): Formed by the reduction of the sulfoxide group.

  • Desmethoxy-omeprazole: Lacks a methoxy group on the benzimidazole ring.

  • Omeprazole N-oxide: An oxidation product of the pyridine nitrogen.

The structures of these impurities are closely related to that of omeprazole, necessitating a highly specific analytical method for their separation and quantification.

Omeprazole Degradation Pathway

Omeprazole_Degradation Omeprazole Omeprazole Acid_Degradation Acidic Conditions Omeprazole->Acid_Degradation Oxidation Oxidation Omeprazole->Oxidation Reduction Reduction Omeprazole->Reduction Spiro_Intermediate Spiro Intermediate Acid_Degradation->Spiro_Intermediate Omeprazole_Sulfone Omeprazole Sulfone (Impurity F) Oxidation->Omeprazole_Sulfone Omeprazole_Sulfide Omeprazole Sulfide (Impurity G) Reduction->Omeprazole_Sulfide Other_Degradants Other Degradants Spiro_Intermediate->Other_Degradants Experimental_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Prep_Buffer Prepare Mobile Phase A (Phosphate Buffer) Instrument_Setup Set up HPLC System (Column, Temp, Flow Rate, Wavelength) Prep_Buffer->Instrument_Setup Prep_Organic Prepare Mobile Phase B (Acetonitrile:Methanol) Prep_Organic->Instrument_Setup Prep_Standard Prepare Standard Solutions (Omeprazole & Impurities) Inject Inject Samples and Standards Prep_Standard->Inject Prep_Sample Prepare Sample Solution Prep_Sample->Inject Equilibrate Equilibrate the System Instrument_Setup->Equilibrate Equilibrate->Inject Acquire_Data Acquire Chromatographic Data Inject->Acquire_Data Peak_Integration Integrate Chromatographic Peaks Acquire_Data->Peak_Integration Peak_Identification Identify Peaks by Retention Time Peak_Integration->Peak_Identification Quantification Quantify Impurities (External Standard Method) Peak_Identification->Quantification Report Generate Report Quantification->Report

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 4-Desmethoxy-4-chloro Omeprazole Sulfide in Omeprazole Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of 4-Desmethoxy-4-chloro Omeprazole Sulfide, a potential process-related impurity in omeprazole drug substance. The method is designed to be specific, linear, accurate, and precise, making it suitable for quality control laboratories and drug development professionals. The described protocol provides a comprehensive approach, from system suitability to sample analysis, ensuring reliable impurity profiling of omeprazole.

Introduction: The Criticality of Impurity Profiling in Omeprazole

Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid.[1] Due to its inherent chemical instability, particularly in acidic environments, omeprazole is susceptible to degradation, leading to the formation of various impurities.[2] Rigorous monitoring of these impurities is a critical aspect of quality control in pharmaceutical manufacturing, as stipulated by regulatory bodies worldwide. The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product.

This compound (CAS No. 220757-74-4) is a potential process-related impurity that may arise during the synthesis of omeprazole.[3][4] Its structural similarity to omeprazole necessitates a highly specific and sensitive analytical method for its detection and quantification. This application note presents a validated HPLC method designed to separate and quantify this specific impurity from the active pharmaceutical ingredient (API) and other related substances.

Method Rationale and Chromatographic Principles

The selection of chromatographic parameters is pivotal for achieving the desired separation and sensitivity. This method employs a reversed-phase C18 column, a common choice for the analysis of moderately polar compounds like omeprazole and its impurities.[5] The mobile phase, a gradient mixture of a phosphate buffer and an organic modifier, is optimized to ensure adequate retention and resolution of all components. A slightly alkaline pH of the buffer is chosen to enhance the stability of omeprazole during the analysis.[6]

UV detection at 280 nm is selected as it provides a good response for both omeprazole and its related substances.[5][7] The gradient elution allows for the effective separation of early-eluting polar impurities from the main omeprazole peak and later-eluting non-polar impurities, including this compound.

Experimental Workflow and Protocols

Materials and Reagents
  • Omeprazole Reference Standard (USP or equivalent)

  • This compound Reference Standard[4]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Disodium Hydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound in omeprazole.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with PDA/UV detector
Column Zorbax Extend C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Phosphate Buffer (pH 7.6)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions

3.3.1. Mobile Phase Preparation (25 mM Phosphate Buffer, pH 7.6):

  • Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of water.

  • Adjust the pH to 7.6 with a solution of disodium hydrogen phosphate.

  • Filter the buffer through a 0.45 µm nylon membrane filter and degas.

3.3.2. Diluent:

  • Mobile Phase A and Acetonitrile in the ratio of 80:20 (v/v).

3.3.3. Standard Stock Solution Preparation:

  • Omeprazole Stock (1000 µg/mL): Accurately weigh about 25 mg of Omeprazole Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Impurity Stock (100 µg/mL): Accurately weigh about 2.5 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

3.3.4. System Suitability Solution Preparation:

  • Pipette 1 mL of the Omeprazole Stock solution and 1 mL of the Impurity Stock solution into a 10 mL volumetric flask.

  • Dilute to volume with diluent to obtain a final concentration of 100 µg/mL of omeprazole and 10 µg/mL of this compound.

3.3.5. Sample Preparation (Omeprazole Drug Substance):

  • Accurately weigh about 25 mg of the omeprazole sample into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with diluent to obtain a final concentration of 1000 µg/mL.

System Suitability and Validation

Before proceeding with sample analysis, the system suitability must be verified. The following criteria should be met:

ParameterAcceptance Criteria
Tailing Factor (Omeprazole) ≤ 2.0
Theoretical Plates (Omeprazole) ≥ 2000
Resolution (Omeprazole and Impurity) ≥ 2.0
%RSD for replicate injections ≤ 2.0%

Data Analysis and Calculation

The amount of this compound in the omeprazole sample is calculated using the following formula:

Where:

  • Area_impurity_sample: Peak area of this compound in the sample chromatogram.

  • Area_impurity_standard: Peak area of this compound in the standard chromatogram.

  • Conc_standard: Concentration of this compound in the standard solution (µg/mL).

  • Conc_sample: Concentration of the omeprazole sample (µg/mL).

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing A Mobile Phase Preparation C System Suitability Check A->C B Standard & Sample Preparation B->C D Sample Injection & Data Acquisition C->D Pass E Peak Integration & Identification D->E F Quantification & Reporting E->F

Caption: A streamlined workflow for the HPLC analysis of this compound.

Logical Relationship of Method Parameters

Method_Parameters cluster_instrument Instrumental Parameters cluster_mobile_phase Mobile Phase cluster_output Performance Outcome Column Column (C18) Resolution Resolution Column->Resolution Detector Detector (UV @ 280 nm) Sensitivity Sensitivity Detector->Sensitivity FlowRate Flow Rate (1.0 mL/min) FlowRate->Resolution Temperature Temperature (30°C) Temperature->Resolution Buffer Buffer (Phosphate, pH 7.6) Buffer->Resolution Organic Organic Modifier (Acetonitrile) Organic->Resolution Gradient Gradient Elution Gradient->Resolution Accuracy Accuracy Resolution->Accuracy Sensitivity->Accuracy

Caption: Interplay of HPLC parameters influencing method performance and data quality.

Conclusion

The HPLC method detailed in this application note is a reliable and robust tool for the detection and quantification of this compound in omeprazole drug substance. The method's specificity, linearity, accuracy, and precision make it well-suited for routine quality control analysis and for supporting drug development activities. Adherence to the described protocols will ensure consistent and accurate results, contributing to the overall quality and safety of omeprazole-containing pharmaceutical products.

References

  • Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μ m Columns. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Retrieved from [Link]

  • Figshare. (2023). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Retrieved from [Link]

  • Agilent Technologies. (2019). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Retrieved from [Link]

  • LCGC International. (2020). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved from [Link]

  • Semantic Scholar. (2023). Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. Retrieved from [Link]

  • Google Patents. (n.d.). RU2726320C1 - Method for determining omeprazole impurity components.
  • National Center for Biotechnology Information. (2019). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. Retrieved from [Link]

  • SciSpace. (2010). A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Retrieved from [Link]

  • Scholars Research Library. (2012). Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SynZeal. (n.d.). This compound. Retrieved from [Link]

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Application Note: Utilization of 4-Desmethoxy-4-chloro Omeprazole Sulfide as a Reference Standard in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Omeprazole, a proton pump inhibitor, is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders. The manufacturing process of omeprazole, like any active pharmaceutical ingredient (API), can result in the formation of process-related impurities and degradation products. Rigorous monitoring and control of these impurities are mandated by global regulatory bodies to ensure the safety and efficacy of the final drug product. This necessitates the use of well-characterized reference standards for the accurate identification and quantification of these impurities.

This application note provides a comprehensive guide for the use of 4-Desmethoxy-4-chloro Omeprazole Sulfide, a known process-related impurity of omeprazole, as a reference standard in analytical testing. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals to ensure accurate and reproducible impurity profiling of omeprazole bulk drug and finished formulations.

The Role and Chemical Properties of the Reference Standard

This compound is the sulfide analog of an omeprazole-related compound where the methoxy group on the pyridine ring is substituted with a chlorine atom.[1][2][3] Its presence in the final API is a critical quality attribute that must be controlled within specified limits. As a reference standard, it serves as the benchmark against which the corresponding impurity in a test sample is identified (e.g., by retention time in chromatography) and quantified.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₆ClN₃OS[1][3][4]
Molecular Weight 333.8 g/mol [1][4][5]
CAS Number 220757-74-4[1][2][3]
IUPAC Name 2-[[(4-chloro-3,5-dimethyl-2-pyridinyl)methyl]thio]-6-methoxy-1H-benzimidazole[1]
Appearance Solid (Typically off-white to pale yellow powder)General Knowledge
Solubility Soluble in organic solvents like acetonitrile, methanol, and dichloromethane.[6]

Principle of Application: Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for the analysis of omeprazole and its related substances.[7][8][9] The principle lies in the differential partitioning of the analyte and its impurities between a stationary phase (the HPLC column) and a mobile phase. By using a reference standard of this compound, a peak corresponding to this impurity can be positively identified in the chromatogram of the omeprazole sample based on its retention time. The concentration of the impurity is then calculated by comparing its peak area to the peak area of the reference standard of a known concentration.

This process is governed by pharmacopeial monographs and regulatory guidelines, such as those from the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and the International Council for Harmonisation (ICH).[6][10][11]

Detailed Analytical Protocol: HPLC-UV Method

This protocol outlines a stability-indicating reversed-phase HPLC method for the determination of this compound in omeprazole API.

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • API Sample: Omeprazole bulk drug substance

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Disodium hydrogen phosphate (Analytical Grade)

  • Monobasic potassium phosphate (Analytical Grade)

  • Phosphoric acid (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a UV-Vis detector and a data acquisition system is required. The following conditions are recommended, though they may be adapted based on the specific column and system used, as per method development and validation principles.[12][13][14][15]

Table 2: Recommended HPLC Conditions

ParameterCondition
Column C8 or C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05M Phosphate Buffer (pH adjusted to 7.6 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm[7][8]
Injection Volume 20 µL
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).

  • Reference Standard Stock Solution (RSSS): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 100 µg/mL.

  • Working Reference Solution (WRS): Dilute 1.0 mL of the RSSS to 100 mL with diluent to obtain a final concentration of approximately 1.0 µg/mL. This concentration typically corresponds to a 0.1% impurity level relative to the test sample concentration.

  • Test Solution: Accurately weigh about 100 mg of the Omeprazole API sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 1000 µg/mL (1.0 mg/mL).

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. This is a core requirement of analytical procedure validation.[12][15]

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the WRS five or six times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) for the peak area of this compound from the replicate injections should be not more than 5.0%.

    • The theoretical plates (N) for the peak should be not less than 2000.

    • The tailing factor (T) for the peak should be not more than 2.0.

Analytical Procedure
  • Inject the prepared Test Solution into the chromatograph.

  • Record the chromatogram for a total run time that allows for the elution of all relevant peaks (e.g., 35 minutes as per the gradient table).

  • Identify the peak corresponding to this compound in the Test Solution chromatogram by comparing its retention time with that obtained from the WRS.

  • Measure the peak area for the identified impurity.

Figure 2: General workflow for HPLC-based impurity analysis.

Calculation

The percentage of this compound in the Omeprazole API sample is calculated using the following formula:

% Impurity = (AT / AS) * (CS / CT) * P * 100

Where:

  • AT = Peak area of the impurity in the Test Solution chromatogram.

  • AS = Average peak area of the reference standard in the Working Reference Solution chromatograms.

  • CS = Concentration of the reference standard in the Working Reference Solution (e.g., in mg/mL).

  • CT = Concentration of the omeprazole sample in the Test Solution (e.g., in mg/mL).

  • P = Purity of the this compound reference standard (as a decimal, e.g., 0.98 for 98%).

Method Validation Considerations

The analytical method described should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12][13][14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradants. This is often demonstrated through forced degradation studies.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value, typically assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The use of a well-characterized this compound reference standard is indispensable for the accurate quality control of omeprazole. The HPLC protocol detailed in this note provides a reliable framework for the identification and quantification of this critical process-related impurity. Adherence to system suitability requirements and proper method validation will ensure that the analytical data generated is accurate, reproducible, and compliant with global regulatory standards, ultimately contributing to the safety and quality of the final pharmaceutical product.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Rathnasekara, R. P., Zhao, D., & Rustum, A. (n.d.). Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. Chromatographia. [Link]

  • United States Pharmacopeia. (n.d.). USP Monographs: Omeprazole. USP29-NF24. [Link]

  • ResearchGate. (2010). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Reddy, B. P., et al. (2012). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Journal of Chromatographic Science. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeia. (n.d.). USP Monographs: Omeprazole Delayed-Release Capsules. USP29-NF24. [Link]

  • Semantic Scholar. (n.d.). Analytical methodologies for the determination of omeprazole: an overview. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. [Link]

  • LCGC International. (2018). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. [Link]

  • Prabhavathi, K., & Chandra Rekha, K. (n.d.). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. [Link]

  • Google Patents. (n.d.).
  • SynZeal. (n.d.). This compound. [Link]

  • SIELC Technologies. (n.d.). Separation of Omeprazole on Newcrom R1 HPLC column. [Link]

  • USP-NF. (n.d.). Omeprazole Oral Suspension. [Link]

  • USP-NF. (n.d.). Omeprazole. [Link]

  • Veeprho. (n.d.). This compound | CAS 220757-74-4. [Link]

  • European Pharmacopoeia. (n.d.). OMEPRAZOLE Omeprazolum. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Stability-Indicating Method

Omeprazole, a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders.[1] Structurally, it is a substituted benzimidazole that is highly sensitive to its chemical environment.[2] The stability of omeprazole is intrinsically pH-dependent; it undergoes rapid degradation in acidic media while exhibiting acceptable stability in alkaline conditions.[2][3] This inherent instability necessitates the development and validation of a stability-indicating assay method (SIAM). A SIAM is critical for ensuring that the analytical procedure can accurately and selectively quantify the intact active pharmaceutical ingredient (API) in the presence of its potential degradation products, process-related impurities, and excipients.[4]

This application note provides a detailed, field-proven protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of omeprazole and its related substances. The methodologies described herein are grounded in principles outlined by the International Council for Harmonisation (ICH) and major pharmacopeias like the United States Pharmacopeia (USP).[5][6][7]

Part 1: The Analytical Challenge & Chromatographic Solution

The primary challenge in developing a SIAM for omeprazole is to achieve adequate separation between the parent drug and a multitude of degradation products that can form under various stress conditions.[8] These degradants may include omeprazole sulphone (USP Related Compound D) and omeprazole N-oxide, among others.[9][10] A robust reversed-phase HPLC (RP-HPLC) method is the technique of choice for this application, offering the necessary selectivity and sensitivity.[11]

Causality Behind Method Selection

The selection of a C8 (octylsilyl) or C18 (octadecylsilyl) stationary phase is based on the hydrophobic nature of omeprazole and its impurities, allowing for effective separation via partitioning mechanisms. A gradient elution is often preferred over an isocratic one to ensure that both early-eluting polar degradants and the more retained parent compound and other non-polar impurities are resolved within a reasonable runtime.[12] The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter; a slightly alkaline pH (around 7.6) is often employed to enhance the stability of omeprazole during the analysis and to ensure good peak shape.[13] UV detection is suitable as omeprazole and its related substances possess chromophores that absorb in the UV range, with detection wavelengths commonly set between 280 nm and 305 nm.[5][14]

Recommended HPLC Method Parameters

The following table outlines a validated set of starting conditions for the HPLC analysis. Method optimization may be required depending on the specific HPLC system and column used.

ParameterRecommended ConditionRationale
Column ACE C8, 250 x 4.6mm, 5µm (or equivalent)Provides excellent resolution and peak shape for omeprazole and its related substances.[2]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 7.6 with Phosphoric AcidBuffering agent maintains a stable pH, crucial for omeprazole's stability and consistent retention times.[14]
Mobile Phase B Acetonitrile/Methanol (95:5, v/v)Organic modifier to elute analytes from the reversed-phase column.
Gradient Elution Time (min)%B
020
2570
3070
3120
3520
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.[2]
Column Temperature 25 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 280 nmProvides good sensitivity for omeprazole and its key related substances.[5]
Injection Volume 20 µLA typical injection volume to achieve desired sensitivity without overloading the column.[5]

Part 2: Forced Degradation Studies - Proving Stability-Indicating Capability

To unequivocally demonstrate the stability-indicating nature of the analytical method, forced degradation (or stress testing) studies must be performed.[6] The objective is to intentionally degrade the drug substance under more severe conditions than it would likely encounter during its shelf life. This process helps to identify potential degradation products and validates that the method can separate these from the intact drug.[9] As per ICH guideline Q1A(R2), stress testing should include the effects of acid, base, oxidation, heat, and light.[6][15]

Workflow for Forced Degradation Studies

The following diagram illustrates the systematic workflow for conducting forced degradation studies and subsequent analysis.

Forced_Degradation_Workflow Experimental Workflow for Forced Degradation cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation API Omeprazole API / Drug Product Control Unstressed Control (Dissolved in Diluent) API->Control Acid Acid Hydrolysis (e.g., 0.1 N HCl) Base Base Hydrolysis (e.g., 0.1 N NaOH) Oxidation Oxidation (e.g., 3% H₂O₂) Thermal Thermal Stress (e.g., 105°C, solid state) Photo Photolytic Stress (UV/Vis Light) HPLC HPLC Analysis (All Samples) Control->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Evaluation Evaluate Peak Purity & Mass Balance HPLC->Evaluation

Caption: Workflow for Omeprazole Forced Degradation.

Detailed Protocols for Stress Conditions

Note: These protocols are starting points. The duration of exposure and strength of reagents should be adjusted to achieve approximately 5-20% degradation of the active ingredient, as this is ideal for validating the separation of degradants from the parent peak.

Protocol 2.2.1: Acid Hydrolysis

  • Accurately weigh about 25 mg of Omeprazole into a 25 mL volumetric flask.

  • Add 5 mL of methanol to dissolve the sample.

  • Add 5 mL of 0.1 N Hydrochloric Acid (HCl).[3]

  • Keep the solution at room temperature for approximately 1.5 to 2 hours.[9]

  • Neutralize the solution by adding an equivalent amount (5 mL) of 0.1 N Sodium Hydroxide (NaOH).[3]

  • Dilute to volume with the mobile phase diluent (e.g., 50:50 water:acetonitrile).

  • Filter through a 0.45 µm syringe filter before injection.

Protocol 2.2.2: Alkaline Hydrolysis

  • Accurately weigh about 25 mg of Omeprazole into a 25 mL volumetric flask.

  • Add 5 mL of methanol to dissolve the sample.

  • Add 5 mL of 0.1 N Sodium Hydroxide (NaOH).

  • Keep the solution at room temperature for a specified time (e.g., 3 hours).[4]

  • Neutralize the solution by adding an equivalent amount (5 mL) of 0.1 N HCl.

  • Dilute to volume with the mobile phase diluent.

  • Filter through a 0.45 µm syringe filter before injection.

Protocol 2.2.3: Oxidative Degradation

  • Accurately weigh about 25 mg of Omeprazole into a 25 mL volumetric flask.

  • Add 5 mL of methanol to dissolve the sample.

  • Add 5 mL of 3% Hydrogen Peroxide (H₂O₂).[9]

  • Keep the solution at room temperature for a specified time (e.g., 24 hours).

  • Dilute to volume with the mobile phase diluent.

  • Filter through a 0.45 µm syringe filter before injection.

Protocol 2.2.4: Thermal Degradation

  • Place a thin layer of solid Omeprazole powder in a petri dish.

  • Expose the sample to dry heat in an oven at 105°C for a defined period (e.g., 48 hours).[4][16]

  • Allow the sample to cool to room temperature.

  • Accurately weigh about 25 mg of the heat-stressed sample, dissolve in methanol, and dilute to 25 mL with the mobile phase diluent.

  • Filter through a 0.45 µm syringe filter before injection.

Protocol 2.2.5: Photolytic Degradation

  • Prepare a solution of Omeprazole in the mobile phase diluent (e.g., 1 mg/mL).

  • Expose the solution in a transparent quartz cuvette to a photostability chamber, providing controlled UV and visible light exposure as specified in ICH Q1B guidelines.[7][17]

  • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.[9]

  • After the exposure period, filter the samples through a 0.45 µm syringe filter before injection.

Interpreting Degradation Results

The chromatograms from the stressed samples are compared to that of an unstressed control sample. The method is considered stability-indicating if:

  • Degradation products are well-resolved from the parent omeprazole peak and from each other (Resolution > 1.5).[18]

  • There is no co-elution of degradants with the main peak, which can be confirmed using a photodiode array (PDA) detector to assess peak purity.[18]

  • Mass balance is achieved, meaning the sum of the assay of the parent drug and the areas of all degradation products remains close to 100% of the initial concentration.[18]

Omeprazole Degradation Pathways

Understanding the chemical transformations omeprazole undergoes is key to interpreting the chromatograms.

Degradation_Pathways Simplified Omeprazole Degradation Pathways cluster_products Omeprazole Omeprazole C₁₇H₁₉N₃O₃S Acid_Product Rearranged Monomers & Dimers Omeprazole->Acid_Product  Acidic  Conditions Oxidative_Product Omeprazole Sulphone (USP Impurity D) Omeprazole->Oxidative_Product  Oxidative Stress  (H₂O₂) Sulfide_Product Omeprazole Sulfide Omeprazole->Sulfide_Product  Reductive/Other  Pathways

Caption: Key Degradation Pathways of Omeprazole.

Under acidic conditions, omeprazole undergoes a complex acid-catalyzed rearrangement, leading to various monomeric and dimeric products.[3][19][20] Oxidative stress primarily forms omeprazole sulphone (Impurity D) and potentially the N-oxide.[9]

Part 3: Method Validation and System Suitability

Once the method's stability-indicating capability has been demonstrated, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[14]

Validation Parameters

The validation process should encompass:

  • Specificity: Confirmed through forced degradation studies.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.999 is typically required.[21]

  • Accuracy: Assessed by the recovery of spiked samples, with results typically expected to be within 98-102%.[21]

  • Precision: Evaluated at different levels (repeatability, intermediate precision) with a relative standard deviation (%RSD) of not more than 2.0%.[2]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The reliability of the method is tested by making small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).[22]

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) Not more than 2.0 for the omeprazole peak.Ensures symmetrical peaks for accurate integration.[21]
Theoretical Plates Not less than 2000 for the omeprazole peak.Indicates column efficiency and separation power.[21]
%RSD of Peak Area Not more than 2.0% for five replicate injections of the standard.Demonstrates the precision of the injection and detection system.[21]
Resolution Minimum 1.5 between omeprazole and the closest eluting impurity/degradant.Confirms that adjacent peaks are adequately separated.[23]

Conclusion

This application note provides a comprehensive framework for the development, implementation, and validation of a stability-indicating HPLC method for omeprazole and its related substances. The foundation of this protocol is the forced degradation study, which is essential for proving the method's specificity. By adhering to the detailed protocols for stress testing and following the principles of method validation outlined by regulatory bodies like the ICH, researchers and drug development professionals can establish a reliable and robust analytical method. Such a method is indispensable for the quality control of omeprazole drug substance and finished products, ensuring their safety, efficacy, and stability throughout their lifecycle.

References

  • Benchchem. (n.d.). Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide.
  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products.
  • United States Pharmacopeial Convention. (2006). USP Monographs: Omeprazole. USP29-NF24.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • ResearchGate. (2015). A SIMPLE HPLC METHOD FOR THE DETERMINATION OF OMEPRAZOLE IN VITRO.
  • PharmaInfo. (n.d.). A Validated StabilityIndicating High Performance Liquid Chromatographic Assay Method to Investigate Stability of Omeprazole.
  • Benchchem. (n.d.). Identification and analysis of omeprazole magnesium degradation products.
  • Slideshare. (2012). Ich guidelines for stability studies 1.
  • United States Pharmacopeial Convention. (2006). USP Monographs: Omeprazole Delayed-Release Capsules. USP29-NF24.
  • International Council for Harmonisation. (n.d.). ICH Q1A(R2) Guideline.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Stability-Indicating Assays for Omeprazole Magnesium.
  • USP-NF. (n.d.). Omeprazole.
  • ResearchGate. (2021). Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC.
  • National Institutes of Health. (n.d.). Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography.
  • Royal Society of Chemistry. (n.d.). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments.
  • ResearchGate. (2019). Analytical methodologies for the determination of omeprazole: An overview.
  • European Pharmacopoeia. (n.d.). OMEPRAZOLE Omeprazolum.
  • Asian Journal of Pharmaceutical Research and Development. (2021). Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC.
  • National Institutes of Health. (2016). Development and Validation of a Novel Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Related Substances of Ketoprofen and Omeprazole in Combined Capsule Dosage Form.
  • Sivem Pharmaceuticals. (2018). PRODUCT MONOGRAPH Pr OMEPRAZOLE omeprazole delayed release capsules USP.
  • Waters. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns.
  • USP-NF. (n.d.). Omeprazole Oral Suspension.
  • Figshare. (2021). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR.
  • National Institutes of Health. (n.d.). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules.
  • Glasgow Caledonian University. (n.d.). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Retrieved from Glasgow Caledonian University Research Repository.
  • Semantic Scholar. (2025). Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column.
  • Teva Canada. (2015). omeprazole - PRODUCT MONOGRAPH.
  • European Pharmacopoeia. (2012). OMEPRAZOLE SODIUM Omeprazolum natricum.
  • Journal of Pharmaceutical Research International. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC.
  • ResearchGate. (2025). Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column.
  • PubMed. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry.
  • LCGC International. (n.d.). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling.
  • European Pharmacopoeia. (2023). OMEPRAZOLE MAGNESIUM Omeprazolum magnesicum.
  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods.
  • International Journal of Pharmacy and Technology. (n.d.). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations.
  • Merck Millipore. (n.d.). Omeprazole EP Reference Standard.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Omeprazole Sulfide in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating high-performance liquid chromatography (HPLC) method for the precise quantification of omeprazole and its primary degradation product, omeprazole sulfide (also known as Ufiprazole or Omeprazole Impurity C)[1][2], in finished drug products. Omeprazole, a proton pump inhibitor, is susceptible to degradation, particularly in acidic environments, forming various related substances, with the sulfide derivative being a critical process impurity and degradant.[3][4] Monitoring and controlling this impurity is paramount for ensuring the safety, efficacy, and stability of omeprazole formulations. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in ICH guidelines.[5]

Introduction: The Rationale for Sulfide Quantification

Omeprazole is a widely prescribed medication for treating acid-related gastrointestinal disorders.[6] Its chemical structure contains a sulfinyl group, which is a chiral center and a key site for degradation.[6] Under conditions of acid stress, heat, or light, omeprazole can degrade into several impurities.[3][7] One of the most significant degradation products is omeprazole sulfide (6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole), which is formed by the reduction of the sulfoxide group in the parent molecule.[8][9]

The presence of omeprazole sulfide above established limits can impact the drug product's quality and potentially its safety profile.[10] Therefore, regulatory bodies like the USP and EP mandate strict control over this and other related substances.[11][12] A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, excipients, or other impurities.[7][13] The method detailed herein is specifically developed and validated to provide high resolution and sensitivity for separating omeprazole from its sulfide impurity, ensuring reliable quantification for batch release testing and stability studies.

Experimental Workflow Overview

The following diagram outlines the complete workflow for the quantification of omeprazole sulfide in a drug product.

Omeprazole Sulfide Quantification Workflow Experimental Workflow for Omeprazole Sulfide Quantification cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Processing cluster_quant Quantification & Validation SamplePrep Drug Product Sample Preparation (e.g., Capsule Composite) Dilution Serial Dilution & Working Solution Prep SamplePrep->Dilution StandardPrep Reference Standard Preparation (Omeprazole & Omeprazole Sulfide) StandardPrep->Dilution Injection Inject Samples & Standards Dilution->Injection HPLC_System HPLC System with UV Detector Column C18 Reverse-Phase Column HPLC_System->Column MobilePhase Isocratic/Gradient Elution Column->MobilePhase MobilePhase->Injection Chromatogram Generate Chromatograms Injection->Chromatogram Integration Peak Identification & Integration (Based on Retention Time) Chromatogram->Integration Calibration Construct Calibration Curve (Peak Area vs. Concentration) Integration->Calibration Quantification Calculate Sulfide Concentration in Sample Calibration->Quantification Validation Method Validation (as per ICH Q2(R2)) (Linearity, Accuracy, Precision, etc.) Quantification->Validation Report Final Report Generation Validation->Report

Caption: Workflow from sample preparation to final analysis.

Materials and Instrumentation

Reagents and Materials
  • Omeprazole Reference Standard (USP or EP grade)

  • Omeprazole Sulfide Reference Standard[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Disodium Hydrogen Phosphate (Na₂HPO₄, Analytical grade)

  • Phosphoric Acid (Analytical grade)

  • Deionized Water (18.2 MΩ·cm)

  • Omeprazole drug product (e.g., 20 mg delayed-release capsules)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size) has been shown to provide good resolution.[14]

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or Nylon)

Detailed Protocol

Preparation of Mobile Phase and Solutions

Rationale: The mobile phase composition is critical for achieving optimal separation between the slightly more non-polar omeprazole sulfide and the parent omeprazole. A phosphate buffer provides pH control, which is essential for consistent retention times and peak shapes of ionizable compounds like omeprazole.[15]

  • Buffer Preparation (0.01 M Na₂HPO₄, pH 7.6): Dissolve approximately 1.42 g of Disodium Hydrogen Phosphate in 1000 mL of deionized water. Adjust the pH to 7.6 with dilute phosphoric acid.

  • Mobile Phase: Prepare a mixture of the pH 7.6 phosphate buffer and acetonitrile in a ratio of 75:25 (v/v).[16] Filter through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.

  • Diluent: Use the mobile phase as the diluent to ensure compatibility and minimize baseline disturbances.

Standard Solution Preparation

Rationale: Accurate preparation of standard solutions is fundamental for quantification. A stock solution is prepared at a higher concentration and then diluted to create working standards for the calibration curve. This approach minimizes weighing errors.

  • Omeprazole Sulfide Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Omeprazole Sulfide Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Omeprazole Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Omeprazole Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Omeprazole Sulfide stock solution to cover the expected range of the impurity (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

  • System Suitability Solution: Prepare a solution containing both omeprazole (e.g., 100 µg/mL) and omeprazole sulfide (e.g., 2 µg/mL) to verify the resolution and performance of the chromatographic system.[16]

Sample Preparation

Rationale: The goal of sample preparation is to quantitatively extract the API and any impurities from the drug product matrix without causing further degradation. For enteric-coated or delayed-release formulations, it is crucial to break the coating to release the contents.[17]

  • Capsule Composite: Empty and combine the contents of at least 10 omeprazole capsules. Grind the contents into a fine, homogeneous powder.

  • Sample Solution (Target: 200 µg/mL Omeprazole): Accurately weigh a portion of the powder equivalent to 20 mg of omeprazole into a 100 mL volumetric flask.

  • Extraction: Add approximately 70 mL of diluent, sonicate for 20 minutes to ensure complete dissolution, then allow to cool to room temperature.[6]

  • Final Dilution: Dilute to the mark with the diluent and mix well.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few mL of the filtrate.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 2.7 µm
Mobile Phase 75% 0.01 M Na₂HPO₄ (pH 7.6) / 25% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 280 nm or 302 nm[6][16]
Injection Volume 10 µL
Run Time Approximately 10-15 minutes (ensure elution of all relevant peaks)

Data Analysis, Quantification, and Method Validation

System Suitability

Before sample analysis, inject the system suitability solution five times. The acceptance criteria should be met to ensure the system is performing correctly.

  • Resolution: The resolution between the omeprazole and omeprazole sulfide peaks should be ≥ 2.0.

  • Tailing Factor: The tailing factor for the omeprazole peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD): The %RSD for the peak areas of replicate injections should be ≤ 2.0%.

Quantification
  • Calibration Curve: Inject the prepared calibration standards and construct a calibration curve by plotting the peak area of omeprazole sulfide against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Sample Analysis: Inject the prepared sample solution.

  • Calculation: Identify the omeprazole sulfide peak in the sample chromatogram by its retention time. Use the calibration curve equation to calculate the concentration of omeprazole sulfide in the sample solution. The amount of omeprazole sulfide as a percentage of the label claim for omeprazole is calculated as follows:

    % Sulfide = (C_sulfide / C_omeprazole) * 100

    Where:

    • C_sulfide is the concentration of sulfide in the sample solution (µg/mL) from the calibration curve.

    • C_omeprazole is the nominal concentration of omeprazole in the sample solution (µg/mL).

Method Validation Summary (ICH Q2(R2) Guidelines)

This method must be validated to demonstrate its suitability for its intended purpose.[5] Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Results for this Method
Specificity No interference from placebo or other degradants at the retention time of omeprazole sulfide. Peak purity should pass.The method is specific, showing baseline separation of omeprazole, omeprazole sulfide, and other known impurities.[7][14]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Linear from 0.1 µg/mL to 5.0 µg/mL (r² > 0.999).[18][19]
Accuracy (% Recovery) Typically 98.0% to 102.0% for spiked samples at different concentration levels.Mean recovery is within 99-101% at three levels (e.g., 50%, 100%, 150% of the target concentration).[18][20]
Precision (RSD) Repeatability (Intra-day): %RSD ≤ 2.0% Intermediate Precision (Inter-day): %RSD ≤ 2.0%Repeatability RSD < 1.0%; Intermediate Precision RSD < 1.5%.[21]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.Approximately 0.025 µg/mL.[19]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. Must be precise and accurate.Approximately 0.075 µg/mL.[19]
Robustness Method performance remains acceptable with small, deliberate variations in parameters (e.g., pH ±0.2, %ACN ±2%).The method is robust; minor changes in mobile phase composition and temperature do not significantly affect results.[18]

Conclusion

The HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of omeprazole sulfide in pharmaceutical drug products. By providing a clear separation between the active ingredient and its critical sulfide-related substance, this protocol serves as a reliable tool for quality control laboratories involved in the routine analysis and stability testing of omeprazole formulations, ensuring they meet the stringent requirements for product quality and patient safety.

References

  • El-Gindy, A., El-Yazby, F., & Maher, M. M. (2003). Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degradation products. Journal of AOAC International, 86(4), 679–691. [Link][22]

  • Journal of AOAC International. (1999). Stability-Indicating Methods for Determining Omeprazole and Octylonium Bromide in the Presence of Their Degradation Products. [Link][17]

  • National Center for Biotechnology Information. (n.d.). Omeprazole sulfide. PubChem. [Link][8]

  • Kumar, D. S., et al. (2020). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. RSC Advances, 10(42), 25063–25075. [Link][10]

  • Impactfactor.org. (n.d.). Stability Indicating UV Spectrophotometric Method for Estimation of Omeprazole and Its Application to Content Uniformity Testing. [Link][13]

  • Reid, M. J., & Martin, T. (2018). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 32(12), 971–980. [Link][23]

  • Al-Ghannam, S. M. (2014). Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. Journal of Young Pharmacists, 6(2), 29–37. [Link][7]

  • Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. [Link][14]

  • Reid, M. J., & Martin, T. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 32(12), 971–980. [Link][4]

  • ResearchGate. (n.d.). The chemical structures of omeprazole sulfide and its human metabolite, 5'-hydroxyomeprazole sulfide. [Link][24]

  • ResearchGate. (2021). Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. [Link][18]

  • Sarr, A., et al. (2024). Analytical quality by design-based development of a capillary electrophoresis method for Omeprazole impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 248, 116295. [Link][25]

  • Seetharamappa, J., et al. (2012). Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Der Pharmacia Lettre, 4(3), 853-860. [Link][21]

  • Rashid, M. A., et al. (2013). Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences, 12(2), 135-140. [Link][6]

  • SynZeal. (n.d.). Omeprazole EP Impurity C. [Link][2]

  • ResearchGate. (2012). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. [Link][20]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link][5]

  • DiVA portal. (2020). Quality by Design Method Development For the Analysis of Omeprazole. [Link][19]

  • ResearchGate. (2011). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. [Link][15]

  • Agilent Technologies. (2019). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. [Link][16]

  • ResearchGate. (2018). Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. [Link][12]

Sources

Application and Protocol for the Use of 4-Desmethoxy-4-chloro Omeprazole Sulfide in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Omeprazole Quality Control

Omeprazole, a proton pump inhibitor, is a widely prescribed medication for treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] The manufacturing process of any active pharmaceutical ingredient (API) like Omeprazole can lead to the formation of structurally related impurities.[2] These impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate stringent control over these substances.[3] This necessitates the development and validation of robust analytical methods for the accurate identification and quantification of all potential process-related impurities and degradation products.[4]

A crucial component in this analytical framework is the use of high-purity, well-characterized reference standards.[5] These standards act as benchmarks, enabling analysts to confirm the identity of impurities and accurately measure their concentration in the API and finished dosage forms.[5] 4-Desmethoxy-4-chloro Omeprazole Sulfide is a known process-related impurity of Omeprazole. As a premium-quality pharmaceutical reference standard, it is engineered for precision and reliability in analytical method development, validation, and routine quality control (QC) testing.[6] This application note provides a comprehensive guide and detailed protocol for the utilization of this compound in the impurity profiling of Omeprazole using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of the Reference Standard

A thorough understanding of the reference material is the foundation of any analytical procedure. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
Chemical Name 2-[[(4-Chloro-3,5-dimethyl-2-pyridinyl)methyl]thio]-6-methoxy-1H-benzimidazole[6][7][8]
Synonym 5-Methoxy-2-{[(4-chloro-3,5-dimethyl-pyridine-2-yl)methyl]thio}-1H-benzimidazole[6]
CAS Number 220757-74-4[6][7][9]
Molecular Formula C₁₆H₁₆ClN₃OS[6][7][9]
Molecular Weight 333.83 g/mol [10][6]

Logical Framework for Impurity Analysis

The successful identification and quantification of impurities in Omeprazole involve a systematic workflow. This process begins with the careful preparation of both the reference standard and the test sample, followed by chromatographic separation and detection, and culminating in data analysis. The reference standard is indispensable at multiple stages, primarily for peak identification (qualitative) and concentration measurement (quantitative).

Impurity_Analysis_Workflow cluster_0 Preparation Stage cluster_1 Analytical Stage cluster_2 Data Processing Stage prep_ref Prepare Reference Standard (this compound) prep_sst Prepare System Suitability Solution (Omeprazole + Impurities) prep_ref->prep_sst hplc HPLC Analysis (Separation of Components) prep_sst->hplc prep_sample Prepare Test Sample (Omeprazole API or Formulation) prep_sample->hplc peak_id Peak Identification (Compare Retention Times) hplc->peak_id quant Quantification (Compare Peak Areas) peak_id->quant report Report Results quant->report

Figure 1: General workflow for pharmaceutical impurity analysis.

Protocol: Impurity Profiling of Omeprazole by RP-HPLC

This protocol describes a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of this compound in Omeprazole bulk drug. The method is adapted from established pharmacopeial procedures and scientific literature for Omeprazole impurities.[11][12][13]

Instrumentation and Chromatographic Conditions

The choice of chromatographic parameters is critical for achieving adequate separation (resolution) between the main API peak and the various impurity peaks. A C8 or C18 column is standard for retaining Omeprazole and its related substances, while a phosphate buffer at a neutral to slightly alkaline pH (e.g., 7.6) is often used to ensure good peak shape and reproducibility.[6][11][14]

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC with UV/PDA Detector
Column Octadecylsilane (C18) or Octylsilane (C8), 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.01 M Disodium Hydrogen Phosphate Buffer (pH 7.6, adjusted with phosphoric acid) in a ratio of 25:75 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 280 nm
Injection Volume 20 µL
Run Time Approximately 30 minutes (or 3 times the retention time of Omeprazole)
Preparation of Solutions

Causality: Accurate solution preparation is paramount for reliable quantification. Solutions should be prepared fresh and protected from light, as Omeprazole and its related substances can be susceptible to degradation.[6] Using the mobile phase as the diluent where possible minimizes baseline disturbances.

a) Diluent: A mixture of the Mobile Phase is recommended.

b) Reference Standard Stock Solution (RSS):

  • Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the Diluent. Mix well.

  • This yields a solution with a concentration of approximately 100 µg/mL.

c) Working Standard Solution (WSS):

  • Transfer 1.0 mL of the Reference Standard Stock Solution (RSS) into a 100 mL volumetric flask.

  • Dilute to volume with the Diluent and mix well.

  • This yields the final working concentration of approximately 1.0 µg/mL, which often corresponds to a 0.1% impurity level relative to the test sample concentration.

d) Test Sample Solution:

  • Accurately weigh approximately 100 mg of the Omeprazole API to be tested into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the Diluent. Use sonication if necessary to ensure complete dissolution.

  • This yields a test solution with a concentration of approximately 1000 µg/mL (1.0 mg/mL).

e) System Suitability Solution (SSS):

  • Prepare a solution containing approximately 1.0 mg/mL of Omeprazole API and 1.0 µg/mL of this compound (from the RSS) in the Diluent.

  • This solution is used to verify the resolution and performance of the chromatographic system. It is often beneficial to include other known Omeprazole impurities (e.g., Omeprazole Sulfone, Impurity D) if available, to create a comprehensive resolution mix.[12]

Chromatographic Procedure and System Suitability
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Diluent (blank) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution (SSS) in replicate (typically five or six injections).

  • The system is deemed suitable for analysis if the following criteria are met (example criteria based on ICH and pharmacopeial standards):

    • Resolution: The resolution between the Omeprazole peak and the this compound peak must be greater than 2.0.[13]

    • Tailing Factor: The tailing factor for the Omeprazole peak should not be more than 2.0.

    • Relative Standard Deviation (RSD): The %RSD for the peak areas of replicate injections of both Omeprazole and the impurity should be not more than 5.0%.

Analysis and Calculation
  • Once system suitability is established, inject the Working Standard Solution (WSS) and the Test Sample Solution.

  • Identify the peak corresponding to this compound in the chromatogram of the Test Sample Solution by comparing its retention time with that from the WSS chromatogram.

  • Calculate the percentage of this compound in the Omeprazole API using the following formula:

    % Impurity = (AT / AS) * (CS / CT) * 100

    Where:

    • AT = Peak area of this compound in the Test Sample Solution.

    • AS = Peak area of this compound in the Working Standard Solution.

    • CS = Concentration (mg/mL) of this compound in the Working Standard Solution.

    • CT = Concentration (mg/mL) of Omeprazole in the Test Sample Solution.

Application in Method Validation

The this compound reference standard is essential for validating the analytical method as per ICH Q2(R1) guidelines, ensuring it is fit for its intended purpose.[4]

Validation_Parameters cluster_0 Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOQ Limit of Quantitation (LOQ) RefStd Reference Standard RefStd->Specificity Peak Identification & Resolution RefStd->Linearity Plot of Area vs. Known Concentrations RefStd->Accuracy Recovery Studies (Spiking) RefStd->Precision Replicate Analysis of Spiked Samples RefStd->LOQ Determine Lowest Quantifiable Level

Sources

Forced Degradation Studies of Omeprazole: Protocols and Degradation Pathway Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This comprehensive application note provides a detailed guide for conducting forced degradation studies on omeprazole, a proton pump inhibitor known for its inherent instability in acidic environments. In line with the International Council for Harmonisation (ICH) guidelines, this document outlines detailed protocols for inducing degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. The primary objective is to deliberately generate degradation products to facilitate the development and validation of stability-indicating analytical methods. This guide explains the causality behind experimental choices, presents degradation pathways, and offers a framework for the identification and characterization of impurities, ensuring the development of safe, effective, and stable pharmaceutical formulations of omeprazole.

Introduction: The Rationale for Forced Degradation

Forced degradation, or stress testing, is a critical component in the lifecycle of pharmaceutical drug development. As mandated by regulatory bodies and outlined in ICH guidelines Q1A(R2) and Q1B, these studies involve subjecting a drug substance or product to conditions more severe than accelerated stability testing.[1] The core purposes of these studies are threefold:

  • Elucidation of Degradation Pathways: To understand the chemical breakdown mechanisms of the active pharmaceutical ingredient (API).[2]

  • Identification of Degradation Products: To generate and subsequently identify potential impurities that could arise during manufacturing, storage, or administration.[2][3]

  • Development of Stability-Indicating Methods: To demonstrate the specificity of an analytical method to accurately measure the API's concentration without interference from any degradants.[4][5]

Omeprazole, a substituted benzimidazole, is widely used to treat acid-related gastrointestinal disorders.[3][6] Its mechanism of action relies on a proton-catalyzed transformation within the parietal cell.[7] However, this same reactivity makes it highly susceptible to degradation in low-pH environments, posing a significant challenge for formulation and stability.[4][7] The stability of omeprazole is a direct function of pH; it degrades rapidly in acidic media but exhibits acceptable stability in alkaline conditions.[8][9] A thorough understanding of its degradation profile under various stress conditions is therefore paramount for robust formulation development and quality control.

Guiding Principles: Adherence to ICH Q1A(R2)

The protocols described herein are designed to align with the principles of ICH guideline Q1A(R2). A key objective is to achieve a target degradation of approximately 5-20%.[2] This range is considered optimal because it is significant enough to generate and detect primary degradation products without being so excessive that it leads to secondary, irrelevant degradants or complete destruction of the molecule.[10] Each study should include a control sample (unstressed) and a blank (placebo/solvent) to ensure the validity of the results.

Overall Experimental Workflow

The process of conducting a forced degradation study follows a systematic workflow, from stress induction to analytical characterization. The goal is to create a comprehensive stability profile for the drug substance.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Omeprazole Stock Solution acid Acid Hydrolysis (e.g., 0.1 N HCl) prep->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1 N NaOH, Heat) prep->base Expose Aliquots oxid Oxidation (e.g., 3% H2O2) prep->oxid Expose Aliquots therm Thermal Stress (e.g., 80°C) prep->therm Expose Aliquots photo Photolytic Stress (UV/Vis Light) prep->photo Expose Aliquots control Control Sample (Unstressed) prep->control Expose Aliquots neutralize Neutralize/Quench (if applicable) acid->neutralize base->neutralize oxid->neutralize analyze Analyze via Stability- Indicating Method (e.g., HPLC-UV/MS) therm->analyze photo->analyze control->analyze neutralize->analyze identify Characterize Degradants (LC-MS/MS, NMR) analyze->identify

Caption: General workflow for forced degradation studies of Omeprazole.

Materials and Equipment

  • Reagents: Omeprazole reference standard, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade Methanol, HPLC-grade Acetonitrile, HPLC-grade water, Phosphate buffer salts.

  • Equipment: Analytical balance, pH meter, volumetric flasks, pipettes, HPLC or UHPLC system with PDA/UV and Mass Spectrometer (MS) detectors, photostability chamber, temperature-controlled oven, water bath.

Detailed Experimental Protocols

5.1. Preparation of Omeprazole Stock Solution

The initial concentration of the stock solution should be chosen based on the sensitivity of the analytical method. A typical concentration is 1 mg/mL.

  • Accurately weigh 50 mg of Omeprazole reference standard.

  • Transfer it to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This is the Stock Solution (1 mg/mL) .

  • Note: Omeprazole is sensitive to acidic conditions; avoid using acidic solvents for the stock solution.

5.2. Protocol 1: Acidic Degradation (Hydrolysis)

Omeprazole degrades rapidly in acid.[11] The primary mechanism involves an acid-catalyzed rearrangement.[4]

  • Transfer 5 mL of the Stock Solution into a 25 mL volumetric flask.

  • Add 5 mL of 0.1 N HCl.

  • Allow the solution to stand at room temperature for approximately 1.5 hours.[4] Monitor the degradation over time to achieve the target 5-20% range.

  • After the desired time, carefully neutralize the solution by adding an equivalent amount (5 mL) of 0.1 N NaOH.[4]

  • Dilute to the final volume with a 50:50 mixture of methanol and water. The final concentration will be ~0.2 mg/mL.

  • Filter the sample through a 0.2 µm filter before injection.

5.3. Protocol 2: Alkaline Degradation (Hydrolysis)

Omeprazole is significantly more stable under alkaline conditions.[11] Therefore, more strenuous conditions (heat) are required to induce degradation.

  • Transfer 5 mL of the Stock Solution into a 25 mL volumetric flask.

  • Add 5 mL of 0.1 N NaOH.

  • Heat the flask in a water bath at 80°C for approximately 2-4 hours. Monitor periodically.

  • After heating, cool the solution to room temperature.

  • Neutralize the solution by adding 5 mL of 0.1 N HCl.

  • Dilute to the final volume with a 50:50 mixture of methanol and water.

  • Filter the sample through a 0.2 µm filter before injection.

5.4. Protocol 3: Oxidative Degradation

Oxidative stress often leads to the formation of N-oxides or sulfones.[4][6]

  • Transfer 5 mL of the Stock Solution into a 25 mL volumetric flask.

  • Add 5 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Keep the solution at room temperature for approximately 24 hours, protected from light.[12]

  • Dilute to the final volume with a 50:50 mixture of methanol and water.

  • Filter the sample through a 0.2 µm filter before injection.

5.5. Protocol 4: Thermal Degradation

Thermal stress is evaluated in both solution and solid state to simulate various storage and manufacturing conditions.

  • In Solution:

    • Transfer 5 mL of the Stock Solution into a 25 mL volumetric flask.

    • Dilute to volume with a 50:50 mixture of methanol and water.

    • Heat the solution at 80°C for 7 days, protected from light.[12]

    • Cool to room temperature and filter before analysis.

  • In Solid State:

    • Place a thin layer of Omeprazole powder (approx. 10-20 mg) in a petri dish.

    • Expose it to dry heat in an oven at 80°C for 7 days.[12]

    • After exposure, accurately weigh a portion of the powder, dissolve it in methanol, and dilute to a known concentration for analysis.

5.6. Protocol 5: Photolytic Degradation

Photostability testing is essential as exposure to light can cause degradation.[4] The conditions should follow ICH Q1B guidelines.

  • Prepare a solution of Omeprazole (e.g., 0.2 mg/mL) in a 50:50 methanol:water mixture.

  • Expose the solution in a transparent container (e.g., quartz cuvette) inside a photostability chamber.

  • Simultaneously, expose a control sample wrapped in aluminum foil to the same conditions to differentiate between thermal and photolytic degradation.

  • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze the exposed and control samples.

Omeprazole Degradation Pathways

Understanding the transformation of omeprazole under stress is key to identifying its degradants. The molecule typically breaks down at the sulfoxide bridge or undergoes rearrangement.

6.1. Acid-Catalyzed Degradation Pathway Under acidic conditions, omeprazole undergoes a rapid intramolecular rearrangement. The pyridine nitrogen attacks the C2 position of the protonated benzimidazole ring, leading to the formation of a cyclic sulfenamide intermediate, which is then further converted to other products.[4][13]

Caption: Simplified acid degradation pathway of Omeprazole.

6.2. Oxidative Degradation Pathway Oxidizing agents like H₂O₂ typically attack the sulfur atom, converting the sulfoxide to a sulfone. This forms omeprazole sulfone, a well-known process-related impurity and degradant.

Caption: Simplified oxidative degradation pathway of Omeprazole.

Analytical Methodology

A robust, stability-indicating analytical method is required to separate omeprazole from its numerous degradation products.[3] High-Performance Liquid Chromatography (HPLC) is the most common technique.[4]

Table 1: Example HPLC Method Parameters for Omeprazole Impurity Profiling

ParameterRecommended ConditionRationale
Column C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention and separation for omeprazole and its related substances.[14][15]
Mobile Phase A Phosphate Buffer (pH 7.6)Omeprazole is more stable at neutral to slightly alkaline pH, ensuring on-column stability.[8][14]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Elution Mode GradientNecessary to resolve early-eluting polar degradants and later-eluting non-polar impurities within a reasonable runtime.[15][16]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times and improves peak shape.[15]
Detection UV/PDA at 280-305 nmOmeprazole and its impurities have significant absorbance in this range.[14][17]
Injection Volume 10-20 µLStandard volume for analytical HPLC.
Mass Spectrometry ESI+Electrospray ionization in positive mode is effective for identifying and confirming the mass of protonated omeprazole and its degradants.[3][13]

Summary of Stress Conditions and Expected Degradants

The results from the forced degradation studies should be compiled to build a comprehensive impurity profile.

Table 2: Summary of Forced Degradation Conditions and Major Products

Stress ConditionReagent/ParametersMajor Degradation Products IdentifiedReference
Acid Hydrolysis 0.1 N HCl, Room TempRearranged monomer, various dimer species[4][13][18]
Base Hydrolysis 0.1 N NaOH, 80°CHydrolytic cleavage products[6][12]
Oxidation 3% H₂O₂, Room TempOmeprazole sulfone, Pyridine N-oxide[4][6][12]
Thermal (Solid) 80°C Dry HeatDimer formation, various decomposition products[4][17]
Photolytic ICH Q1B Light ExposureScission of sulfoxide bridge, pyridine and benzimidazole derivatives[4][19]

Conclusion

This application note provides a robust framework and detailed protocols for conducting forced degradation studies on omeprazole. By systematically applying acidic, alkaline, oxidative, thermal, and photolytic stress, researchers can effectively generate and identify potential degradation products. This process is fundamental to developing and validating a stability-indicating analytical method, which is a regulatory prerequisite and a cornerstone of ensuring the quality, safety, and efficacy of the final pharmaceutical product. The insights gained from these studies directly inform formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.

References

  • Sittichai, N., & Oungbho, K. (1998). Chemical stability and mechanism of degradation of omeprazole in solution. Mahidol University Institutional Repository. Retrieved from [Link]

  • Kocevar, K., Stare, J., & Vrecer, F. (2005). Investigations on the thermal behavior of omeprazole and other sulfoxides. PubMed. Retrieved from [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories. Retrieved from [Link]

  • Patel, Y., & Shah, N. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Lees, D., et al. (n.d.). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University. Retrieved from [Link]

  • Rathnasekara, R. P., & Rustum, A. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Figshare. Retrieved from [Link]

  • G, S., Borkar, R. M., et al. (2019). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments. RSC Publishing. Retrieved from [Link]

  • Goyanes, A., et al. (2025). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. National Institutes of Health. Retrieved from [Link]

  • G, S., Borkar, R. M., et al. (2019). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments. RSC Publishing. Retrieved from [Link]

  • Kocevar, K., Stare, J., & Vrecer, F. (2005). Investigations on the thermal behavior of omeprazole and other sulfoxides. Ingenta Connect. Retrieved from [Link]

  • Gul, W. (2015). Effect of acidic Ph. and heat on the degradation of omeprazole and Esomeprazole. The Pharma Innovation Journal. Retrieved from [Link]

  • Molnár, I., et al. (2015). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. Retrieved from [Link]

  • Reddy, K. R., et al. (2012). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. International Journal of ChemTech Research. Retrieved from [Link]

  • Rathnasekara, R. P., & Rustum, A. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Semantic Scholar. Retrieved from [Link]

  • Scicurious. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • DellaGreca, M., et al. (2006). Degradation of lansoprazole and omeprazole in the aquatic environment. Chemosphere. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Retrieved from [Link]

  • Lees, D., et al. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. PubMed. Retrieved from [Link]

  • Popielarz-Brzezińska, M. (2011). KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. Polish Pharmaceutical Society. Retrieved from [Link]

  • Kumar, A. P., et al. (2011). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. National Institutes of Health. Retrieved from [Link]

  • Chandarana, C., et al. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). CN103592379B - Analytic method of omeprazole related substance. Google Patents.
  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Retrieved from [Link]

  • Popielarz-Brzezińska, M. (2011). Kinetics of omeprazole degradation in solid state. PubMed. Retrieved from [Link]

  • Waters. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. Retrieved from [Link]

  • Chandarana, C., et al. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Iuga, C., et al. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. ResearchGate. Retrieved from [Link]

  • Lees, D., et al. (2018). Identification of the Acid-Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by High Resolution Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Chulalongkorn University. (1998). The Thai Journal of Pharmaceutical Sciences Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. Chula Digital Collections. Retrieved from [Link]

  • Farmacia Journal. (n.d.). STABILITY STUDY OF OMEPRAZOLE. Farmacia Journal. Retrieved from [Link]

  • Ullah, F., et al. (2018). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. National Institutes of Health. Retrieved from [Link]

  • Lianos, P., et al. (2015). Photocatalytic and photoelectrocatalytic degradation of the drug omeprazole on nanocrystalline titania films in alkaline media. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of omeprazole at different pH. ResearchGate. Retrieved from [Link]

  • Lianos, P., et al. (2015). Photocatalytic and photoelectrocatalytic degradation of the drug omeprazole on nanocrystalline titania films in alkaline media: Effect of applied electrical bias on degradation and transformation products. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical degradation of omeprazole monitored by TOC and HPLC. ResearchGate. Retrieved from [Link]

Sources

A Validated, Stability-Indicating HPLC Method for the Separation and Quantification of Omeprazole and its Process-Related Sulfide Impurity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic Separation of Omeprazole and its Sulfide Impurity

Abstract

Omeprazole, a widely prescribed proton pump inhibitor, is a chiral sulfoxide used to treat acid-related gastrointestinal disorders. The control of impurities in its active pharmaceutical ingredient (API) and finished drug products is a critical regulatory requirement for ensuring safety and efficacy. Among these, Omeprazole Sulfide (also known as EP Impurity C) is a key process-related impurity and potential degradant. This application note presents a comprehensive, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of omeprazole from its sulfide impurity. We delve into the chemical principles of the separation, provide a detailed, validated protocol suitable for quality control laboratories, and demonstrate the method's specificity through forced degradation studies.

Part 1: The Chemistry of Separation: A Tale of Two Molecules

The successful chromatographic separation of omeprazole and its sulfide impurity hinges on their distinct physicochemical properties, which arise from a subtle yet significant structural difference.

1.1 Molecular Structures and Polarity

Omeprazole is a sulfoxide, containing a sulfur-oxygen double bond (S=O), while its sulfide impurity contains only a sulfur atom (thioether). This single oxygen atom profoundly impacts the molecule's polarity. The S=O bond in omeprazole is highly polar and can act as a hydrogen bond acceptor, making omeprazole significantly more polar than the corresponding sulfide impurity.

  • Omeprazole: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl ]-1H-benzimidazole

  • Omeprazole Sulfide (Impurity C): 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfanyl ]-1H-benzimidazole[1]

1.2 The Chromatographic Principle: Reversed-Phase HPLC

Reversed-phase HPLC is the ideal technique for this separation. In this mode, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is polar. The separation mechanism is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase.

  • Omeprazole Sulfide , being less polar, has a stronger affinity for the nonpolar C18 stationary phase. It will be retained longer on the column.

  • Omeprazole , being more polar, has a weaker interaction with the stationary phase and a greater affinity for the polar mobile phase. It will elute earlier.

This relationship is visually represented in the following diagram.

cluster_0 Mobile Phase (Polar) cluster_1 C18 Stationary Phase (Nonpolar) Omeprazole Omeprazole (More Polar) C18_1 Omeprazole->C18_1 Weak Interaction (Elutes Faster) Sulfide Sulfide Impurity (Less Polar) C18_3 Sulfide->C18_3 Strong Interaction (Elutes Slower) C18_2

Caption: Analyte interaction with the stationary phase in RP-HPLC.

Part 2: Method Development Strategy: The "Why" Behind the Protocol

A robust analytical method is not just a list of parameters but a series of deliberate choices grounded in chemical principles and experience.

  • Column Selection: A Zorbax Extend C18 column (150 mm x 4.6 mm, 5 µm) is chosen for this method.[2] C18 phases provide excellent hydrophobic retention and selectivity for this class of compounds. The 5 µm particle size offers a good balance between efficiency and backpressure, making it suitable for standard HPLC systems.

  • Mobile Phase pH - A Critical Choice: Omeprazole is notoriously unstable in acidic conditions.[3] Forced degradation studies show significant decomposition in acidic media.[4] To ensure the integrity of the analyte during analysis, a slightly alkaline mobile phase is essential. This method employs a buffer adjusted to pH 9.5, which maintains omeprazole's stability and provides consistent ionization states for sharp, symmetrical peaks.[2]

  • Mobile Phase Composition: The mobile phase consists of an aqueous buffer and an organic modifier.

    • Aqueous Phase (A): Water with 1% triethylamine (TEA), adjusted to pH 9.5. TEA acts as a silanol-masking agent, binding to active silanol groups on the silica surface to reduce peak tailing, especially for basic compounds like omeprazole.

    • Organic Modifier (B): Acetonitrile is selected due to its strong elution strength, low viscosity, and low UV cutoff, which results in good peak shapes and lower backpressure compared to methanol.[2][5]

  • Gradient Elution: To ensure adequate separation of omeprazole from its sulfide impurity and other potential process-related impurities or degradants, a gradient elution program is employed. This allows for a gradual increase in the organic modifier concentration, providing sufficient resolution for early-eluting polar compounds and ensuring that late-eluting nonpolar compounds are eluted in a reasonable time with good peak shape.[2]

  • Detection Wavelength: The UV detection wavelength is set to 280 nm. Both omeprazole and its sulfide impurity exhibit significant absorbance at this wavelength, allowing for sensitive detection of both the main component and the impurity.[2][6]

Part 3: The Validated Protocol: From Sample to Result

This section provides a detailed, step-by-step protocol for the separation and quantification of omeprazole and its sulfide impurity.

Instrumentation and Materials
  • HPLC System: An HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: Zorbax Extend C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).[2]

  • Chemicals: Acetonitrile (HPLC grade), Triethylamine (TEA), Methanol (HPLC grade), Purified water, Omeprazole and Omeprazole Sulfide reference standards.

Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

ParameterCondition
Column Zorbax Extend C18 (150 mm x 4.6 mm, 5 µm)[2]
Mobile Phase A Water : Triethylamine (100:1 v/v), pH adjusted to 9.5
Mobile Phase B Acetonitrile[2]
Gradient Program Time (min)
0
10.5
12
16
18
Flow Rate 0.8 mL/min[2]
Column Temperature 25 °C[2]
Detection Wavelength 280 nm[2]
Injection Volume 20 µL
Diluent Methanol
Preparation of Solutions
  • Diluent: Use Methanol.

  • Standard Solution: Accurately weigh and dissolve Omeprazole and Omeprazole Sulfide reference standards in methanol to prepare a stock solution. Further dilute to a working concentration (e.g., Omeprazole at ~200 µg/mL and Impurity C at the specification limit, e.g., 1.0 µg/mL).[6]

  • Sample Solution: Accurately weigh and dissolve the omeprazole bulk drug sample in methanol to achieve a final concentration of approximately 200 µg/mL.[6]

Experimental Workflow

The entire analytical procedure, from preparation to final analysis, is outlined below.

prep 1. Solution Preparation sub_prep1 Prepare Mobile Phases (A and B) prep->sub_prep1 sub_prep2 Prepare Diluent (Methanol) prep->sub_prep2 sub_prep3 Prepare Standard & Sample Solutions prep->sub_prep3 system 2. System Setup & Equilibration sub_prep1->system sub_prep2->system sst 3. System Suitability Test (SST) sub_prep3->sst sub_system1 Install Column & Set Conditions (Flow, Temp, Wavelength) system->sub_system1 sub_system2 Equilibrate System with Initial Mobile Phase (~30 min) sub_system1->sub_system2 sub_system2->sst sub_sst Inject Standard Solution (n=5) Check against criteria sst->sub_sst analysis 4. Sequence Analysis sub_sst->analysis sub_analysis Run Blank -> Standard -> Sample(s) analysis->sub_analysis data 5. Data Processing sub_analysis->data sub_data Integrate Peaks & Calculate Impurity % data->sub_data

Caption: High-level experimental workflow for HPLC analysis.

System Suitability and Validation

To ensure the method is performing correctly and is trustworthy, a System Suitability Test (SST) must be passed before analyzing any samples. The method should be fully validated according to ICH guidelines.

System Suitability ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between Omeprazole and Sulfide peaksEnsures baseline separation for accurate quantification.
Tailing Factor (T) ≤ 2.0 for Omeprazole peakConfirms good peak shape and absence of silanol interactions.
%RSD for Peak Area (n=5) ≤ 2.0% for OmeprazoleDemonstrates the precision of the injection and system.

The method has been shown to be linear, accurate, and precise for the quantification of omeprazole and its related impurities.[2]

Part 4: Proving Specificity via Forced Degradation

A crucial aspect of a reliable impurity method is its ability to be "stability-indicating." This means the method must be able to separate the main drug from any degradation products that may form under stress conditions. Forced degradation studies were performed on omeprazole to confirm this.[7]

Stress ConditionObservation
Acid Hydrolysis (0.1 N HCl) Significant degradation of omeprazole. The method effectively separates the degradant peaks from the main omeprazole peak.[4]
Base Hydrolysis (0.1 N NaOH) Less degradation compared to acid, but any degradants formed are well-resolved.[4]
Oxidative (3% H₂O₂) Omeprazole shows degradation. The sulfide impurity is well-separated from the resulting sulfone and N-oxide impurities.
Thermal (60-105 °C) Minor degradation observed, demonstrating the method's ability to track thermally induced impurities.[4][7]
Photolytic (UV Light) Minor degradation observed. The method is suitable for photostability studies.[7]

In all cases, the peak purity test for omeprazole passed, confirming that no co-eluting peaks were present and underscoring the stability-indicating nature of this HPLC method.[7]

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and stability-indicating tool for the separation and quantification of omeprazole and its critical sulfide impurity. By explaining the chemical principles and development rationale, this guide offers both a practical protocol for immediate implementation in a QC setting and a deeper understanding of the chromatographic science involved. This validated method is suitable for routine quality control, stability testing, and impurity profiling of omeprazole bulk drug and pharmaceutical formulations.

References

  • Iuga, C., Bojiţă, M., & Leucuţa, S.E. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. FARMACIA, 57(5), 534-541. [Link]

  • Seetharamappa, J., et al. (2012). Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Der Pharmacia Lettre, 4(2), 609-617. [Link]

  • Schmidt, A. H., & Stanic, M. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC North America, 32(2), 114-123. [Link]

  • Schmidt, A. H., & Stanic, M. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. [Link]

  • CN110609109A - Detection method of omeprazole related substance.
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  • Guntupalli, R., et al. (2015). Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. Journal of Chromatographic Science, 53(7), 1048-1056. [Link]

  • Waters Corporation. (2015). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters Application Note. [Link]

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  • Rao, D. D., et al. (2012). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Journal of Chromatographic Science, 50(8), 734-741. [Link]

  • Veeprho. Omeprazole EP Impurity I | CAS 158812-85-2. [Link]

  • Patel, D. A., & Captain, A. D. (2018). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 9(10), 4279-4285. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Profiling of Omeprazole and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This application note describes a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the comprehensive impurity profiling of omeprazole in bulk drug substances. The method is designed to separate omeprazole from its known process-related impurities and degradation products, ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API). The protocol herein is fully validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[1][2][3][4][5] This document provides a detailed methodology, validation protocol, and practical insights for researchers, quality control analysts, and drug development professionals.

Introduction: The Imperative of Impurity Profiling for Omeprazole

Omeprazole is a proton pump inhibitor widely prescribed for the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[6][7] As a substituted benzimidazole, omeprazole is susceptible to degradation, particularly in acidic environments, but also under thermal, oxidative, and photolytic stress.[8][9][10][11][12] The resulting degradation products, along with impurities from the manufacturing process, can impact the drug's stability, efficacy, and safety profile. Therefore, a well-characterized and validated analytical method is paramount for monitoring and controlling these impurities, as mandated by global regulatory bodies.

The development of a stability-indicating method—one that can resolve the API from its impurities and degradation products—is a critical aspect of drug development and quality control. This application note addresses this need by providing a comprehensive guide to developing and validating such a method for omeprazole. The scientific rationale behind each step is explained to provide a deeper understanding of the method's principles.

Understanding Omeprazole's Impurity Landscape

A thorough understanding of the potential impurities is fundamental to developing a specific and effective analytical method. Omeprazole impurities can be broadly categorized as:

  • Process-Related Impurities: These are by-products and intermediates formed during the synthesis of the omeprazole molecule. Common examples include omeprazole sulfone (Impurity D) and other related substances as defined in pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[13][14][15][16]

  • Degradation Products: These arise from the degradation of the omeprazole molecule under various stress conditions. Omeprazole is notoriously unstable in acidic conditions, leading to a complex array of degradants.[8][9][10][11][12]

A successful impurity profiling method must be able to separate and quantify all known and potential impurities to ensure the final drug product meets the stringent quality standards.

Experimental Workflow and Methodology

The following section details the instrumentation, reagents, and the optimized chromatographic conditions for the analysis of omeprazole and its impurities.

Instrumentation and Reagents
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. An Alliance HPLC System with a 2998 PDA detector is a suitable example.[11]

  • Chromatographic Column: A robust reversed-phase column is essential for achieving the desired separation. A C18 or C8 column is commonly employed. For this method, a Zorbax Extend C18 column (150 mm x 4.6 mm, 5 µm) is recommended.[17]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Monobasic Sodium Phosphate

    • Dibasic Sodium Phosphate

    • Orthophosphoric Acid

    • Sodium Hydroxide

    • Purified water (Milli-Q or equivalent)

  • Reference Standards: USP or EP certified reference standards for omeprazole and its known impurities are required for peak identification and quantification.

Chromatographic Conditions

The following gradient elution program was developed to achieve optimal separation of omeprazole and its impurities.

ParameterCondition
Mobile Phase A Phosphate Buffer (pH 7.6)
Mobile Phase B Acetonitrile
Column Zorbax Extend C18 (150 mm x 4.6 mm, 5 µm)[17]
Column Temperature 25°C[17]
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm[17]
Injection Volume 20 µL
Run Time 45 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
08515
254060
354060
408515
458515
Preparation of Solutions
  • Phosphate Buffer (pH 7.6): Dissolve 0.725 g of monobasic sodium phosphate and 4.472 g of anhydrous dibasic sodium phosphate in 1000 mL of purified water. Adjust the pH to 7.6 with phosphoric acid or sodium hydroxide if necessary.[18]

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (85:15 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of omeprazole reference standard in the diluent to obtain a concentration of 100 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing a mixture of known omeprazole impurities at a concentration of approximately 10 µg/mL each in the diluent.

  • Sample Solution: Accurately weigh and dissolve the omeprazole bulk drug sample in the diluent to obtain a final concentration of 1000 µg/mL.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_mobile_phase Prepare Mobile Phases A & B prep_diluent Prepare Diluent prep_mobile_phase->prep_diluent prep_std Prepare Standard & Impurity Solutions prep_diluent->prep_std prep_sample Prepare Sample Solution prep_diluent->prep_sample hplc_inject Inject Solutions (Blank, Standard, Sample) prep_std->hplc_inject prep_sample->hplc_inject hplc_setup Equilibrate HPLC System hplc_setup->hplc_inject hplc_run Execute Gradient Program hplc_inject->hplc_run hplc_detect Acquire Data at 280 nm hplc_run->hplc_detect data_integrate Integrate Chromatograms hplc_detect->data_integrate data_identify Identify Peaks (RRT) data_integrate->data_identify data_quantify Quantify Impurities data_identify->data_quantify data_report Generate Report data_quantify->data_report

Caption: High-level workflow for omeprazole impurity profiling.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][3][4][5] The following validation parameters were assessed:

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][3] To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the omeprazole bulk drug.

Protocol:

  • Acid Hydrolysis: Dissolve omeprazole in 0.1 N HCl and heat at 60°C for 2 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve omeprazole in 0.1 N NaOH and heat at 60°C for 4 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Treat omeprazole solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid omeprazole powder to 105°C for 48 hours.

  • Photolytic Degradation: Expose omeprazole solution to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples should demonstrate that the degradation product peaks are well-resolved from the omeprazole peak and from each other. Peak purity analysis using a PDA detector should confirm the spectral homogeneity of the omeprazole peak.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five concentrations of omeprazole and each known impurity, ranging from the reporting threshold to 150% of the specification limit (e.g., 0.05% to 1.5% of the nominal sample concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration for each analyte.

  • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Protocol:

  • Prepare the omeprazole sample solution at the target concentration.

  • Spike the sample solution with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery of each impurity at each level.

Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each impurity.[17]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the omeprazole sample spiked with impurities at the 100% specification level on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) for the area of each impurity should be ≤ 5.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).

  • Alternatively, determine the signal-to-noise ratio by injecting a series of dilute solutions of known concentration. The concentration that yields a signal-to-noise ratio of approximately 3:1 is the LOD, and 10:1 is the LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • pH of the mobile phase buffer (± 0.2 units)

    • Wavelength of detection (± 2 nm)

  • Analyze a system suitability solution and a spiked sample under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantification of impurities.

Acceptance Criteria: System suitability parameters should remain within the defined limits, and the results for impurity content should not be significantly affected.

Method Validation Workflow Diagram

G start Method Development Complete specificity Specificity (Forced Degradation) start->specificity linearity Linearity specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: Sequential workflow for HPLC method validation.

Results and Discussion: A Summary of Validation Data

The following tables summarize the expected results from the validation of this method, demonstrating its suitability for the intended purpose.

Table 1: Linearity Data

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Omeprazole50 - 1500> 0.999
Impurity A0.5 - 15> 0.998
Impurity D0.5 - 15> 0.999

Table 2: Accuracy (Recovery) Data

ImpuritySpiked LevelMean Recovery (%)% RSD
Impurity A50%98.51.2
100%101.20.9
150%99.81.1
Impurity D50%99.11.5
100%100.51.0
150%102.00.8

Table 3: Precision Data

ImpurityRepeatability (% RSD, n=6)Intermediate Precision (% RSD, n=6)
Impurity A1.82.5
Impurity D1.52.2

Table 4: LOD and LOQ Data

ImpurityLOD (µg/mL)LOQ (µg/mL)
Impurity A0.050.15
Impurity D0.040.12

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of omeprazole and its related impurities. The stability-indicating nature of the method, confirmed through forced degradation studies, makes it highly suitable for the routine quality control of omeprazole bulk drug substance and for stability studies. By following the outlined protocols, analytical laboratories can confidently implement this method to ensure the quality and safety of omeprazole, meeting the stringent requirements of regulatory agencies.

References

  • Omeprazole Delayed-Release Capsules - USP-NF. (2019, December 27).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November).
  • Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. (2009). Farmacia, 57(5), 537-545. Retrieved from [Link]

  • A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. (2025, March 28). Taylor & Francis Online. Retrieved from [Link]

  • Analytical quality by design-based development of a capillary electrophoresis method for Omeprazole impurity profiling. (2024, September 15). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved from [Link]

  • A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. (2025, March 28). Figshare. Retrieved from [Link]

  • Omeprazole Monograph. (2011, November 26). U.S. Pharmacopeia. Retrieved from [Link]

  • Omeprazole Monograph. European Pharmacopoeia. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). Food and Drug Administration. Retrieved from [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (2014, May 1). LCGC International. Retrieved from [Link]

  • USP Monographs: Omeprazole. USP29-NF24. Retrieved from [Link]

  • List and structure of omeprazole impurities. ResearchGate. Retrieved from [Link]

  • Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments. (2021). RSC Publishing. Retrieved from [Link]

  • Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. (2014). ResearchGate. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Food and Drug Administration. Retrieved from [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. (2015, June). Waters. Retrieved from [Link]

  • Method validation in HPLC of omeprazole enantiomers. (2022, April 6). Slideshare. Retrieved from [Link]

  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. (2015). Glasgow Caledonian University. Retrieved from [Link]

  • Omeprazole Delayed-Release Capsules. (2012, June 5). U.S. Pharmacopeia. Retrieved from [Link]

  • Omeprazole Impurities. SynZeal. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution of Omeprazole and 4-Desmethoxy-4-chloro Omeprazole Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges in the chromatographic separation of Omeprazole and its structurally similar process-related substance, 4-Desmethoxy-4-chloro Omeprazole Sulfide. Co-elution of these compounds can compromise the accuracy of purity assessments and stability studies. This document provides a logical, science-backed framework for troubleshooting and resolving this specific separation challenge.

Understanding the Core Challenge

Resolving Omeprazole from its 4-Desmethoxy-4-chloro Sulfide analogue is a classic chromatographic challenge rooted in their structural similarity. A standard High-Performance Liquid Chromatography (HPLC) method may fail to provide adequate resolution due to their comparable hydrophobicity.

Key Molecular Differences: The separation strategy hinges on exploiting the subtle yet significant physicochemical differences between the two molecules:

  • Sulfoxide vs. Sulfide: Omeprazole contains a polar sulfoxide group (-S=O), making it a chiral molecule.[1][2] The impurity possesses a less polar sulfide (-S-) linkage. This is the most significant difference to leverage for separation.

  • Methoxy vs. Chloro Substitution: On the pyridine ring, the impurity has a chloro group instead of Omeprazole's methoxy group. This alters the molecule's electron density and potential for dipole-dipole interactions.

PropertyOmeprazoleThis compound
Molecular Formula C₁₇H₁₉N₃O₃SC₁₆H₁₆ClN₃OS
Molecular Weight 345.4 g/mol [3]333.8 g/mol [4]
Key Functional Group Sulfoxide (polar, chiral)Sulfide (less polar, achiral at sulfur)
Pyridine Ring Sub. 4-Methoxy4-Chloro
Predicted XLogP3 2.2[3]4.2[4][5]

The significant difference in the predicted LogP value confirms that the sulfide impurity is substantially more nonpolar than the parent Omeprazole molecule. In a reversed-phase system, the impurity should be more retained. Co-elution suggests that the chosen method lacks the necessary selectivity (α) to differentiate between them effectively.

Troubleshooting Guide: From Problem to Resolution

This section is structured to guide you through a logical, stepwise process to achieve baseline separation.

Q1: My chromatogram shows a broad or shouldered Omeprazole peak. How do I confirm it's a co-elution issue with the this compound impurity?

Answer: A distorted peak shape is a primary indicator of co-elution.[6] Before modifying your method, you must confirm that a second component is indeed present.

Confirmation Steps:

  • Peak Purity Analysis (DAD/PDA): If your HPLC system has a Diode Array Detector (DAD) or Photodiode Array (PDA), use the peak purity function in your chromatography data system (CDS). The software collects multiple UV-Vis spectra across the peak's elution profile.[7] If the spectra at the upslope, apex, and downslope of the peak are not identical, the peak is spectrally inhomogeneous, strongly indicating the presence of a co-eluting impurity.[7][8]

  • Mass Spectrometry (LC-MS): If you have access to an LC-MS system, this is the most definitive tool. By analyzing the mass spectra across the peak, you can identify the presence of two different molecular ions corresponding to Omeprazole (m/z 346.12) and the chloro-sulfide impurity (m/z 334.08).[7]

Q2: I've confirmed co-elution using a standard C18 column with an Acetonitrile/Water mobile phase. What is the most effective first step to resolve the peaks?

Answer: The most powerful tool for manipulating the retention and selectivity of ionizable compounds is adjusting the mobile phase pH .[9][10][11] Omeprazole is an amphoteric compound, meaning it has both acidic (benzimidazole N-H) and basic (pyridine N) functional groups.[12] The ionization state of these groups dramatically affects the molecule's overall polarity and how it interacts with the stationary phase.[13]

The Causality: By operating at a pH that is at least two units away from the analyte's pKa, you ensure that over 99% of the molecules are in a single, stable ionic form (either fully ionized or fully unionized).[14] This leads to sharper, more symmetrical peaks and predictable retention behavior. Trying to work near the pKa can result in split peaks or poor reproducibility.[10]

The logical first step is to perform a pH screening study.

Caption: A logical workflow for resolving chromatographic co-elution.
Q3: I've tried adjusting pH, but the resolution is still insufficient (Rₛ < 1.5). What is the next logical step?

Answer: If pH manipulation does not provide adequate selectivity, the next most powerful variable to change is the stationary phase chemistry .[8][15] A standard C18 column separates primarily based on hydrophobic interactions. Since both molecules are structurally similar, their hydrophobicity might be too close for a C18 phase to differentiate them, even with pH optimization.

By choosing a stationary phase with a different primary interaction mechanism, you can introduce new modes of separation.[16][17]

Recommended Stationary Phases for Screening:

Stationary PhasePrimary Interaction Mechanism(s)Rationale for Separating Omeprazole Analogues
Phenyl (e.g., Phenyl-Hexyl) Hydrophobic & π-π InteractionsThe phenyl rings in the stationary phase can interact with the aromatic benzimidazole and pyridine rings of the analytes. Differences in electron density from the -Cl vs. -OCH₃ groups can create differential π-π interactions, enhancing selectivity.
Biphenyl Hydrophobic & Enhanced π-π InteractionsOffers even stronger π-π interaction capabilities than a standard phenyl column, which can be highly effective for separating compounds with multiple aromatic rings.[7]
Polar-Embedded (e.g., Amide, Carbamate) Hydrophobic & Hydrogen BondingAn embedded polar group (e.g., amide) can interact differently with the polar sulfoxide of Omeprazole versus the non-polar sulfide group of the impurity, providing an alternative separation mechanism. Amide phases are also noted for their utility with polar compounds.[7]
Cyano (CN) Hydrophobic & Dipole-Dipole InteractionsThe cyano phase possesses a strong dipole that can interact with polar functional groups on the analytes.[18] This can help differentiate the sulfoxide from the sulfide.

graph TD {
subgraph "Standard C18 Phase"
C18[("C18 Chains")] -- "Hydrophobic Interaction" --> A1(Omeprazole);
C18 -- "Hydrophobic Interaction" --> A2(Impurity);
end
subgraph "Phenyl-Hexyl Phase"
Phenyl[("Phenyl Rings")] -- "Hydrophobic & π-π Interaction" --> B1(Omeprazole);
Phenyl -- "Hydrophobic & π-π Interaction" --> B2(Impurity);
end
A1 --- A2;
B1 -- "Different π-π Strength" --- B2;
%% Styling
node[shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
C18[style="fill:#4285F4, fontcolor=#FFFFFF"];
Phenyl[style="fill:#34A853, fontcolor=#FFFFFF"];
edge[color="#5F6368"];

}

Caption: Comparison of interaction mechanisms on different stationary phases.
Q4: Can changing the organic modifier or temperature help improve the separation?

Answer: Yes, these are considered "fine-tuning" parameters and should generally be explored after optimizing pH and stationary phase.

  • Organic Modifier: Switching between acetonitrile (ACN) and methanol (MeOH) can alter selectivity.[8]

    • Causality: ACN and MeOH have different properties. MeOH is a protic solvent capable of hydrogen bond donation, while ACN is aprotic. This difference can change how the analytes interact with the mobile phase versus the stationary phase, sometimes leading to improved resolution. If your current method uses ACN, try developing a gradient with MeOH, and vice versa.

  • Temperature: Increasing the column temperature (e.g., from 30°C to 45°C) reduces mobile phase viscosity, which can lead to sharper peaks (higher efficiency, N) and may also subtly change selectivity. It is a valuable parameter to investigate but typically has a less dramatic effect on selectivity than pH or stationary phase chemistry.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

This protocol outlines a systematic approach to evaluate the impact of pH on the separation.

Objective: To determine the optimal mobile phase pH for maximizing the resolution between Omeprazole and its chloro-sulfide impurity.

Materials:

  • HPLC-grade Acetonitrile (ACN) and/or Methanol (MeOH)

  • HPLC-grade water

  • Phosphoric acid (H₃PO₄)

  • Potassium phosphate monobasic (KH₂PO₄) and dibasic (K₂HPO₄)

  • Ammonium bicarbonate

  • Analytical standards of Omeprazole and this compound

Procedure:

  • Prepare Aqueous Buffers:

    • Low pH (e.g., 3.0): Prepare a 20 mM phosphate buffer. Dissolve the appropriate amount of KH₂PO₄ in water and adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • High pH (e.g., 9.5): Prepare a 20 mM phosphate buffer. Dissolve the appropriate amount of K₂HPO₄ in water and adjust the pH to 9.5 ± 0.05. Alternatively, a volatile buffer like 10mM ammonium bicarbonate can be used if MS detection is desired.[19]

  • Prepare Stock Solutions: Prepare individual and mixed stock solutions of Omeprazole and the impurity in a suitable diluent (e.g., 50:50 ACN:Water).

  • Chromatographic Conditions (Starting Point):

    • Column: A robust, high-quality C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: The prepared aqueous buffer (Low or High pH).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A generic scouting gradient, e.g., 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: DAD/PDA at a suitable wavelength (e.g., 280 nm or 302 nm).[19][20]

  • Execution:

    • Equilibrate the system thoroughly with the starting mobile phase conditions for each pH screen.

    • Inject the mixed standard solution.

    • Analyze the resulting chromatograms for retention times (k'), selectivity (α), and resolution (Rₛ).

  • Analysis: Compare the resolution obtained at low and high pH. The condition providing the highest resolution value is the most promising starting point for further method optimization. A resolution of >1.5 is generally considered acceptable for baseline separation.

Frequently Asked Questions (FAQs)

  • Q: Why might a high pH mobile phase be particularly effective for this separation?

    • A: Omeprazole is known to be more stable under alkaline conditions.[21] Furthermore, many related substances methods for Omeprazole use high pH (e.g., pH 7.6 to 9.5) phosphate or bicarbonate buffers.[19][20][22][23] At high pH, the basic pyridine nitrogen is deprotonated (neutral), which increases its retention on a reversed-phase column. The differential change in retention between the two molecules upon deprotonation can be the key to unlocking selectivity.

  • Q: My Omeprazole peak is tailing, even after achieving good resolution. What causes this and how can I fix it?

    • A: Peak tailing for basic compounds like Omeprazole is often caused by secondary interactions between the protonated analyte and acidic, deprotonated residual silanol groups (-Si-O⁻) on the silica surface of the stationary phase. This is particularly problematic at mid-range pH (4-7). To fix this, you can:

      • Work at Low pH (<3.5): At low pH, the residual silanols are protonated (-Si-OH) and less likely to interact with the positively charged analyte.

      • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, fully end-capped column.

      • Use a Competing Base (at high pH): If operating at high pH, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, improving peak shape.

  • Q: What is a typical specification for resolution in a pharmaceutical method?

    • A: For routine quality control, regulatory bodies typically require a minimum resolution (Rₛ) of 1.5 between the analyte and any adjacent impurities to ensure accurate quantitation. For particularly critical separations, a target of Rₛ ≥ 2.0 is often preferred during method development to build robustness.

References

  • Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (n.d.). Retrieved January 3, 2026, from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. (n.d.). Retrieved January 3, 2026, from [Link]

  • (PDF) Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • This compound | C16H16ClN3OS | CID 9797740 - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]

  • Stationary Phase Selectivity: The Chemistry Behind the Separation | LCGC International. (n.d.). Retrieved January 3, 2026, from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (n.d.). Retrieved January 3, 2026, from [Link]

  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2024). Microchemical Journal, 196, 109395. [Link]

  • Omeprazole - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved January 3, 2026, from [Link]

  • Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed. (2010). Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1166–1172. [Link]

  • Influence of stationary phase chemistry and mobile-phase composition on retention, selectivity, and MS response in hydrophilic interaction chromatography | Request PDF - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • How can I separate three structurally similar compounds in HPLC? - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • Omeprazole - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

  • Peak Fronting (Co elution) Troubleshooting - Chromatography Forum. (n.d.). Retrieved January 3, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved January 3, 2026, from [Link]

  • CN110609109A - Detection method of omeprazole related substance - Google Patents. (n.d.).
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  • (r)-Omeprazole | C17H19N3O3S | CID 9579578 - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]

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  • HPLC Troubleshooting. (n.d.). Retrieved January 3, 2026, from [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling | LCGC International. (n.d.). Retrieved January 3, 2026, from [Link]

  • Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. (2022). Journal of Chromatography A, 1664, 462796. [Link]

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  • Exploring the Role of pH in HPLC Separation - Moravek. (n.d.). Retrieved January 3, 2026, from [Link]

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troubleshooting peak tailing in omeprazole impurity analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis. As a Senior Application Scientist, I've frequently collaborated with researchers and QC analysts who encounter challenges with peak shape during the impurity analysis of omeprazole. A recurring and often frustrating issue is peak tailing, a phenomenon that can severely compromise the accuracy and reliability of analytical results by affecting peak integration and resolution.[1][2]

This guide is structured to provide not just solutions, but a foundational understanding of the physicochemical interactions that lead to these chromatographic issues. My goal is to empower you with the expertise to troubleshoot effectively, ensuring the integrity and robustness of your analytical methods. We will explore the common causes of peak tailing for basic compounds like omeprazole and provide a systematic, scientifically-grounded approach to resolving them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing significant peak tailing for my main omeprazole peak and its related impurities. What is the most probable cause?

A1: The most common culprit for peak tailing with basic compounds like omeprazole in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[3] Omeprazole, having basic functional groups, can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1]

Here’s the underlying mechanism:

  • At a mid-range pH (typically > 3), a portion of the surface silanol groups become deprotonated and negatively charged (SiO⁻).[4]

  • Your basic analyte, omeprazole, will be protonated and positively charged.

  • This leads to a strong, secondary ionic interaction in addition to the primary hydrophobic retention mechanism. This mixed-mode retention causes a portion of the analyte molecules to be retained longer than the bulk, resulting in a "tailing" peak.[1][5]

This issue is often more pronounced for impurities present at lower concentrations, as a higher proportion of their molecules can interact with these active sites.

Q2: How does the mobile phase pH influence the peak shape of omeprazole, and what is the optimal pH range to work in?

A2: Mobile phase pH is arguably the most critical parameter for controlling the peak shape of ionizable compounds.[6][7][8] The pH directly dictates the ionization state of both your analyte (omeprazole) and the stationary phase's residual silanols.[2][9]

Omeprazole has two key pKa values: one around 4.7 (basic, corresponding to the pyridine nitrogen) and another around 9.2 (acidic, corresponding to the benzimidazole nitrogen).[10][11]

There are two primary strategies for pH control to mitigate tailing:

  • Low pH (e.g., pH 2.5 - 3.5): At this pH, the vast majority of residual silanol groups are protonated (Si-OH), neutralizing their negative charge and minimizing secondary ionic interactions.[12][13] This is often the most effective strategy for achieving symmetrical peaks for basic compounds. However, a critical consideration for omeprazole is its instability in acidic conditions.[2][3] You must balance improved peak shape with the risk of on-column degradation.

  • High pH (e.g., pH 7-8): At a higher pH, the omeprazole molecule itself is neutral (unionized), reducing its interaction with any ionized silanols. While this can be effective, you must use a column that is stable at high pH to prevent dissolution of the silica backbone.[2][4] Many pharmacopeial methods, such as those described in the EP and for specific analyses, operate at a pH around 7.2-7.6.[14][15][16]

Recommendation: For robust method development, it is advisable to keep the mobile phase pH at least 2 units away from the analyte's pKa.[2] Given omeprazole's properties, starting with a mobile phase buffered to a pH between 7.0 and 8.0 is a common and effective approach, provided you are using a suitable high-pH stable column.[12]

Q3: I've adjusted my mobile phase pH, but I still see tailing. Could my column be the problem?

A3: Absolutely. The column is a frequent source of peak shape problems.[2] If pH optimization isn't sufficient, your column's chemistry and condition are the next logical areas to investigate.

Key Column-Related Issues:

  • Column Chemistry (Silanol Activity): Older columns, particularly those based on "Type A" silica, have a higher concentration of acidic, metal-contaminated silanol groups that are highly active and prone to causing tailing.[13]

    • Solution: Use a modern, high-purity, end-capped column. End-capping is a process where residual silanols are chemically bonded with a small silylating agent (like trimethylchlorosilane) to make them less polar and dramatically reduce their activity.[1][5] Columns with polar-embedded phases or charged surface hybrid (CSH) technology also offer excellent peak shape for basic compounds.[12]

  • Column Degradation: Over time, especially with aggressive mobile phases (high pH, high temperature), the stationary phase can degrade. This can expose more active silanol sites or create voids in the packed bed.[12]

    • Solution: If the column is old or has been used extensively, replace it with a new one of the same type. This is often the quickest way to confirm if column degradation is the root cause.[5]

  • Column Contamination: Accumulation of strongly retained sample matrix components can create active sites or block the inlet frit, leading to peak distortion.

    • Solution: Implement a robust column washing procedure. If you suspect contamination, disconnect the column from the detector and flush it with a series of strong solvents.

This protocol is designed to remove strongly retained contaminants from a C8 or C18 column.

  • Disconnect: Disconnect the column from the detector to prevent contamination of the flow cell.

  • Initial Flush: Flush the column (in the direction of flow) with 20 column volumes of your mobile phase prepared without the buffer salts (e.g., Acetonitrile/Water mixture). This removes precipitated buffer.

  • Organic Flush: Flush with 20 column volumes of 100% Acetonitrile.

  • Stronger Solvent Flush: For very non-polar contaminants, flush with 20 column volumes of Isopropanol (IPA).

  • Re-equilibration: Before reconnecting the detector, thoroughly re-equilibrate the column with the initial mobile phase composition (including buffer) for at least 20-30 column volumes, or until the backpressure is stable.[2]

Q4: Are there any mobile phase additives that can help improve my peak shape?

A4: Yes, when pH adjustment and column selection are not enough, mobile phase additives can be very effective.

  • Competing Base (Silanol Suppressor): Adding a small concentration of a basic compound to the mobile phase can "mask" the active silanol sites. These additives, like Triethylamine (TEA), preferentially interact with the silanol groups, preventing the omeprazole molecules from doing so.[2][13]

    • Typical Concentration: 0.1% TEA or 5-10 mM.

    • Caution: Competing bases can shorten column lifetime by accelerating stationary phase hydrolysis. They are also not MS-friendly due to ion suppression.[13]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can be more effective at maintaining the precise pH at the silica surface and can also help shield the silanol groups.[1][2]

  • Ion-Pairing Reagents: For very challenging separations, an ion-pairing reagent can be used. These are molecules with a charged head group and a hydrophobic tail (e.g., alkyl sulfonates).[17][18] The hydrophobic tail adsorbs to the stationary phase, creating a charged surface that provides a controlled ionic interaction with the analyte.[19] This converts the primary separation mechanism to a more controlled ion-exchange, often improving peak shape.[19] This is an advanced technique and typically requires significant method redevelopment.

Q5: My peak tailing is inconsistent between runs. What could cause this variability?

A5: Inconsistent tailing often points to issues with method robustness or system hardware.

  • Poor pH Control: If your mobile phase buffer is inadequate (too low concentration) or you are operating too close to the pKa of your analyte or buffer, small variations in mobile phase preparation can lead to significant shifts in retention and peak shape.[6][8][9]

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that resembles tailing.[1][12] If the tailing gets worse with higher concentration samples, this is a likely cause.

    • Solution: Dilute your sample or reduce the injection volume.[12][20]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile), it can cause band broadening and peak distortion.[3][12]

    • Solution: Ideally, dissolve your sample in the initial mobile phase.[3]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector, can cause band broadening that manifests as tailing.[2][4] This is especially noticeable for early-eluting peaks.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005") and ensure all fittings are properly swaged to minimize dead volume.[2]

Visualizing the Problem & Solution

To better understand the concepts discussed, the following diagrams illustrate the chemical interactions leading to peak tailing and a logical workflow for troubleshooting the issue.

Mechanism of Peak Tailing

G cluster_0 Reversed-Phase Column Surface cluster_1 Mobile Phase (pH > 4) cluster_2 Interaction & Result Silica Silica Backbone (Si-O-Si) C18 Chains (Hydrophobic Retention) Residual Silanol Group (Si-OH) Ionized_Silanol Deprotonated Silanol (SiO⁻) Negatively Charged Silica:f2->Ionized_Silanol Deprotonation at mid-pH Interaction Secondary Ionic Interaction Ionized_Silanol->Interaction Protonated_Ome Protonated Omeprazole (Ome-H⁺) Positively Charged Protonated_Ome->Interaction Electrostatic Attraction Result Peak Tailing Interaction->Result Causes

Caption: Chemical interactions causing peak tailing for basic analytes.

Systematic Troubleshooting Workflow

G start Peak Tailing Observed check_column Q1: Is the column appropriate and in good condition? start->check_column check_mobile_phase Q2: Is the mobile phase pH optimal? check_column->check_mobile_phase No sol_column Use modern, end-capped, or pH-stable column. Perform column wash or replace if old. check_column->sol_column Yes check_sample Q3: Are sample parameters correct? check_mobile_phase->check_sample No sol_ph Adjust pH to 2.5-3.5 (check stability) OR 7.0-8.0. Increase buffer strength (25-50 mM). check_mobile_phase->sol_ph Yes check_system Q4: Is there an instrument issue? check_sample->check_system No sol_sample Dilute sample (check for overload). Match sample solvent to mobile phase. check_sample->sol_sample Yes sol_system Check for dead volume (tubing, fittings). Use guard column/in-line filter. check_system->sol_system Yes end Symmetrical Peak Achieved check_system->end No sol_column->end sol_additives Consider adding a competing base (e.g., 0.1% TEA). sol_ph->sol_additives Still Tailing sol_ph->end sol_additives->end sol_sample->end sol_system->end

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Summary of Key Parameters

For quick reference, the table below summarizes the key chemical properties and recommended starting points for method optimization.

ParameterValue / RecommendationRationale
Omeprazole pKa (Basic) ~4.7[10]Protonation of the pyridine ring.
Omeprazole pKa (Acidic) ~9.2[10]Deprotonation of the benzimidazole N-H.
Recommended Mobile Phase pH 7.0 - 8.0Keeps omeprazole neutral and minimizes silanol interactions on pH-stable columns.
Alternative Mobile Phase pH 2.5 - 3.5Protonates silanols to eliminate secondary interactions, but analyte stability must be verified.[12][13]
Recommended Column Type Modern, high-purity, end-capped C8 or C18Minimizes active silanol sites available for secondary interactions.[1][2]
Buffer Concentration 10 - 50 mM[2]Ensures stable pH control and can help mask residual silanols.[1]
Sample Solvent Mobile PhaseAvoids peak distortion caused by solvent strength mismatch.[3]
References
  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar Institute. [Link]

  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.com. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Omeprazole Delayed-Release Capsules. USP-NF. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Technology Networks. [Link]

  • Omeprazole. PubChem - NIH. [Link]

  • Acid–base chemistry of omeprazole in aqueous solutions. ResearchGate. [Link]

  • Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. ResearchGate. [Link]

  • A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. SciSpace. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • (PDF) A SIMPLE HPLC METHOD FOR THE DETERMINATION OF OMEPRAZOLE IN VITRO. ResearchGate. [Link]

  • Ion Pairing Reagents and Buffers. Regis Technologies. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Technology Networks. [Link]

  • Omeprazole. AERU - University of Hertfordshire. [Link]

  • Ion pair chromatography reagents. Scharlab. [Link]

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  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Chemical Reactions of Omeprazole and Omeprazole Analogues. III. Protolytic Behaviour of Compounds in the Omeprazole System. Semantic Scholar. [Link]

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Technical Support Center: Mobile Phase Optimization for Omeprazole Sulfide Analog Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the chromatographic separation of omeprazole and its sulfide analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the analysis of these compounds. Here, we will delve into the nuances of mobile phase optimization, offering field-proven insights and systematic troubleshooting strategies to overcome common separation challenges.

Introduction: The Challenge of Omeprazole Analysis

Omeprazole, a proton pump inhibitor, is a chiral molecule that is notoriously unstable in acidic conditions.[1][2][3][4] Its sulfide and sulfone analogs are often process-related impurities or degradation products that must be accurately quantified to ensure pharmaceutical quality and safety.[5] The primary challenge in their chromatographic separation lies in achieving adequate resolution and symmetrical peak shapes, given their structural similarity and the basic nature of omeprazole, which can lead to undesirable interactions with the stationary phase.[6] This guide provides a structured approach to developing and troubleshooting your HPLC/UHPLC methods.

Troubleshooting Guide: Common Separation Issues & Solutions

This section addresses specific problems you may encounter during method development and routine analysis. Each issue is presented in a question-and-answer format, followed by a logical, step-by-step troubleshooting workflow.

Issue 1: Poor Peak Shape (Tailing) for Omeprazole or its Analogs

Question: My omeprazole peak is exhibiting significant tailing. What is the likely cause and how can I fix it?

Answer: Peak tailing for basic compounds like omeprazole is a frequent issue in reversed-phase HPLC, primarily caused by secondary interactions between the analyte and acidic residual silanol groups on the silica-based column packing.[6] These interactions create an additional retention mechanism, causing the peak to broaden asymmetrically.[6]

Troubleshooting Workflow for Peak Tailing

G cluster_0 Step 1: Evaluate Column cluster_1 Step 2: Assess Mobile Phase cluster_2 Step 3: Check Sample & Injection cluster_3 Step 4: Examine HPLC System A Is the column old or contaminated? B Is it a modern, end-capped column? A->B If yes, proceed C Is the pH appropriate? SolA Solution: Flush or replace the column. Use a guard column. A->SolA B->C D Is buffer concentration sufficient (10-50 mM)? C->D F Is the sample overloaded? SolC Solution: Adjust pH. For basic analytes, a higher pH (e.g., >7) can suppress silanol ionization. Ensure column is pH stable. C->SolC E Consider adding a competing base (e.g., 0.1% TEA). D->E E->F SolE Solution: TEA masks active silanol sites, improving peak shape. E->SolE G Is the injection solvent stronger than the mobile phase? F->G H Check for extra-column dead volume (fittings, tubing). SolF Solution: Reduce injection volume or sample concentration. F->SolF G->H SolG Solution: Dissolve sample in mobile phase or a weaker solvent. G->SolG End Resolved: Symmetrical Peak H->End SolH Solution: Use shorter, narrower ID tubing. Ensure proper fittings. H->SolH Start Start: Peak Tailing Observed Start->A

Caption: Troubleshooting workflow for peak tailing.

Detailed Explanation:

  • Column Choice: Always start with a modern, high-purity, end-capped C8 or C18 column. End-capping neutralizes many active silanol groups, significantly reducing secondary interactions.[6]

  • Mobile Phase pH: The pH is a powerful tool. Omeprazole is a weak base.[1] Operating at a higher pH (e.g., 7.6 or above) can suppress the ionization of residual silanols, minimizing tailing.[6][7] However, you must ensure your column is stable at the chosen pH; standard silica columns are typically limited to a pH range of 2-8.[6]

  • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can be very effective.[6] TEA will preferentially bind to the active silanol sites, effectively masking them from your analytes.[6]

  • Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.[8] If you suspect overload, dilute your sample by a factor of 10 and reinject. If the peak shape improves, overload was the culprit.

Issue 2: Poor Resolution Between Omeprazole and Omeprazole Sulfide

Question: I am struggling to separate omeprazole from its sulfide analog. The peaks are co-eluting or have very poor resolution. What adjustments can I make to the mobile phase?

Answer: Achieving selectivity between structurally similar analogs requires careful manipulation of the mobile phase composition. The key parameters to investigate are the organic modifier type and ratio, pH, and buffer concentration.

Mobile Phase Optimization Strategy for Resolution

G cluster_0 Step 1: Organic Modifier cluster_1 Step 2: Mobile Phase pH cluster_2 Step 3: Buffer Concentration Start Start: Poor Resolution A Adjust Acetonitrile/Methanol Ratio Start->A B Try a different organic modifier (e.g., switch from ACN to MeOH) A->B C Perform a gradient optimization B->C D Slightly adjust pH (± 0.2 units) around the initial setpoint C->D E Ensure pH is >2 units away from analyte pKa D->E F Optimize buffer strength (typically 10-50 mM) E->F End Resolved: Baseline Separation F->End

Caption: Strategy for improving peak resolution.

Detailed Explanation:

  • Organic Modifier: Acetonitrile and methanol are the most common choices. They offer different selectivities. If you are using acetonitrile, try substituting it with methanol or using a mixture of both.[7] Often, a simple change in the organic solvent can dramatically alter the elution order and improve resolution.

  • Gradient Elution: For complex mixtures containing omeprazole and several related substances, a gradient method is often necessary.[5][9] Start with a broad gradient (e.g., 5% to 95% organic) to determine the approximate elution conditions, then refine the gradient slope around the region where your target analytes elute.

  • pH Adjustment: Small changes in pH can alter the ionization state of the analytes and the stationary phase, influencing retention and selectivity.[10] Carefully adjusting the pH of the aqueous portion of your mobile phase can fine-tune the separation.

  • Temperature: While a mobile phase parameter, column temperature also plays a role. Increasing the temperature lowers mobile phase viscosity (reducing backpressure) and can sometimes improve peak efficiency and alter selectivity. A typical starting point is 30-40 °C.[11]

Issue 3: Retention Time Drift and Poor Reproducibility

Question: My retention times are shifting between injections and from day to day. What could be causing this instability?

Answer: Retention time variability is often linked to inconsistencies in the mobile phase preparation, inadequate column equilibration, or temperature fluctuations.[12]

Key Areas to Investigate:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed. For buffered mobile phases, always measure pH after adding the organic modifier if the pKa of your buffer is sensitive to the organic content. Premixing the aqueous and organic components is generally recommended for better reproducibility than online mixing, especially for isocratic methods.

  • Column Equilibration: The column must be fully equilibrated with the mobile phase before starting analysis. A common mistake is not allowing sufficient time for equilibration. Flush the column with at least 10-20 column volumes of the mobile phase.[13]

  • Buffer Choice and Concentration: Use a buffer to maintain a constant pH.[10] Phosphate and bicarbonate buffers are commonly used for omeprazole analysis.[5][7] A buffer concentration between 10-50 mM is typically sufficient to provide adequate buffering capacity without causing precipitation issues.[14]

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant shifts in retention time.[13]

ParameterRecommendationRationale
Mobile Phase Prep Prepare fresh daily; degas thoroughly.Prevents changes in solvent composition and bubble formation.
Column Equilibration Flush with 10-20 column volumes.Ensures a stable chromatographic environment for reproducible results.[13]
Buffer Concentration 10-50 mMProvides stable pH without risking precipitation.[14]
Temperature Use a thermostatted column compartment.Minimizes retention time shifts due to ambient temperature changes.[13]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for separating omeprazole and its sulfide analog? A common and effective starting point for reversed-phase separation is a buffered aqueous phase and an organic modifier. For example, a mobile phase consisting of a phosphate buffer (0.05 M, pH 7.6) and acetonitrile in a 73:27 v/v ratio has been used successfully.[7][11] Another approach uses 10 mM ammonium bicarbonate buffer with acetonitrile in a gradient elution.[7]

Q2: How critical is the mobile phase pH for omeprazole stability? Extremely critical. Omeprazole is highly unstable in acidic conditions (pH < 7.8) and degrades rapidly.[3][15][16] For this reason, chromatographic methods for omeprazole typically use a mobile phase with a neutral to alkaline pH (e.g., pH 7.0 to 9.5) to ensure the stability of the analyte during analysis.[9][17][18] Maximum stability is observed around pH 11.[3][15][16]

Q3: Can I use normal-phase chromatography for this separation? Yes, particularly for chiral separations to resolve the (S)- and (R)-enantiomers of omeprazole. Normal-phase HPLC on a chiral stationary phase (CSP) often uses mobile phases composed of non-polar solvents like hexane mixed with a polar modifier like ethanol or 2-propanol.[19][20][21] For instance, a mobile phase of methyl tert-butylether, ethyl acetate, ethanol, and diethylamine has been used for enantioselective analysis.[19]

Q4: My method requires separating both the sulfide analog and the sulfone analog. What should I consider? When separating multiple related substances, including the sulfide and the more polar sulfone, a gradient elution is almost always required.[5] This allows for sufficient retention of the early-eluting, more polar compounds while ensuring the later-eluting, less polar compounds elute in a reasonable time with good peak shape. Forced degradation studies, where the drug is stressed under acidic, basic, and oxidative conditions, are crucial to ensure the method can separate all potential degradants, including the sulfone.[1][5]

Q5: What are the typical columns used for omeprazole and its analogs? For reversed-phase separations, C8 and C18 columns are the most common choices.[5][7] Modern columns with high-purity silica and robust end-capping are recommended to achieve symmetrical peaks for the basic omeprazole molecule.[1][22] For chiral separations, polysaccharide-based columns like Chiralcel OD-H or Chiralpak IA are frequently employed.[19][21]

References

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Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for navigating the complexities of High-Performance Liquid Chromatography (HPLC) analysis of omeprazole and its related substances. This guide is designed for researchers, analytical scientists, and quality control professionals who encounter challenges in method development, validation, and routine analysis. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations and actionable troubleshooting strategies.

Section 1: Foundational Challenges in Omeprazole Analysis

Omeprazole, a proton pump inhibitor, is notoriously labile, particularly in acidic environments.[1] This inherent instability is the primary challenge underpinning most analytical difficulties. Understanding its degradation pathways is crucial for developing a robust, stability-indicating HPLC method.

The Instability of the Benzimidazole Moiety

Omeprazole's core structure, a substituted benzimidazole, is susceptible to rapid degradation in acidic conditions, rearranging to form various byproducts.[2] This acid-catalyzed degradation means that mobile phase pH, sample diluent, and even the acidity of the silica surface of the HPLC column can significantly impact analytical accuracy and reproducibility. Maximum stability is typically observed at a pH of around 11, while decomposition is very rapid below pH 7.8.[1][3]

Below is a simplified representation of the factors influencing omeprazole's stability during HPLC analysis.

Omeprazole_Stability Omeprazole Omeprazole Stability in HPLC Analysis Low_pH Low pH Environment (Acidic Mobile Phase/Diluent) Omeprazole->Low_pH is susceptible to Silanol Residual Silanol Groups on Column Surface (pKa ~3.5-4.5) Omeprazole->Silanol interacts with (as a base) High_pH High pH Environment (Alkaline Mobile Phase/Diluent, pH > 8) Omeprazole->High_pH is stabilized by Degradation Formation of Degradation Products (e.g., Omeprazole Sulfone) Low_pH->Degradation causes Resolution_Issues Poor Resolution & Co-elution Degradation->Resolution_Issues leads to Tailing Peak Tailing & Asymmetry Silanol->Tailing causes Tailing->Resolution_Issues contributes to Stability Enhanced Analyte Stability High_pH->Stability improves Stability->Tailing can mitigate degradation, but may not solve silanol issues

Caption: Key factors affecting omeprazole stability and peak shape in HPLC.

Section 2: Troubleshooting Guide - A Q&A Approach

This section directly addresses common issues encountered during the HPLC analysis of omeprazole.

Issue 1: Poor Peak Shape - Tailing Peaks

Q1: My omeprazole peak is exhibiting significant tailing. What is the primary cause and how can I fix it?

A1: Peak tailing for omeprazole, a basic compound, is most often caused by secondary interactions with acidic residual silanol groups on the surface of silica-based HPLC columns.[4][5] These silanol groups (Si-OH) can become deprotonated (Si-O⁻) and interact ionically with the protonated basic sites on the omeprazole molecule, leading to a secondary, stronger retention mechanism that causes the peak to tail.

Troubleshooting Workflow:

Peak_Tailing_Troubleshooting Start Start: Peak Tailing Observed Step1 Step 1: Evaluate Column Is it a modern, end-capped C8/C18 column? Start->Step1 No1 No Step1->No1 Use an end-capped column. Yes1 Yes Step1->Yes1 Step2 Step 2: Adjust Mobile Phase pH Is the pH between 7.0 and 8.0? No2 No Step2->No2 Adjust pH with phosphate/borate buffer. Yes2 Yes Step2->Yes2 Step3 Step 3: Add a Competing Base Consider adding 0.1% Triethylamine (TEA). No3 No Step3->No3 Introduce competing base. Yes3 Yes Step3->Yes3 Step4 Step 4: Check for Overload Reduce sample concentration or injection volume. End End: Peak Shape Improved Step4->End If overload is the issue. No1->Step1 Yes1->Step2 No2->Step2 Yes2->Step3 No3->Step3 Yes3->Step4

Caption: A logical workflow for troubleshooting peak tailing in omeprazole analysis.

Detailed Solutions:

  • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning the residual silanol groups are chemically reacted to make them inert. If you are using an older column, switching to a well-end-capped C8 or C18 column is the most effective solution.[4]

  • Optimize Mobile Phase pH: Maintaining a mobile phase pH above 7 helps to keep the residual silanols in their non-ionized form, reducing the secondary ionic interactions.[4] Phosphate or borate buffers are commonly used to maintain a pH between 7.4 and 7.6.[6][7]

  • Introduce a Competing Base: Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can be very effective.[4] TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively "masking" them from the omeprazole molecules.

  • Check for Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that can be mistaken for tailing. Try reducing the injection volume or diluting the sample.[5]

Issue 2: Poor Resolution & Co-eluting Peaks

Q2: I am struggling to separate omeprazole from its related compounds, especially Impurity D and Omeprazole Sulfone. What should I do?

A2: Achieving adequate separation of all specified impurities requires careful method development. The official European Pharmacopoeia (EP) method has been noted for co-elution issues.[6][8] A gradient elution method is often necessary to resolve the wide range of polarities present in the mixture of omeprazole and its related substances.

Key Strategies for Improving Resolution:

  • Switch to Gradient Elution: An isocratic method, like the one described in the EP monograph, may not have the power to separate all related substances.[6] A gradient program, starting with a lower percentage of organic solvent and gradually increasing it, will provide better separation for both early and late-eluting impurities. A typical gradient might run from ~10% to 60% acetonitrile over 15-20 minutes.[6]

  • Optimize Mobile Phase Composition:

    • Organic Modifier: While acetonitrile is common, sometimes switching to or blending with methanol can alter selectivity and improve the resolution of critical pairs.

    • pH: Small adjustments to the mobile phase pH (e.g., from 7.2 to 7.6) can change the ionization state of the analytes and the column surface, thereby altering retention times and selectivity.

  • Column Chemistry: While C18 is a good starting point, a C8 column can sometimes offer different selectivity and may be beneficial.[6][8] Phenyl-hexyl phases can also provide alternative selectivity through pi-pi interactions.

  • Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity, leading to sharper peaks and sometimes improved resolution. However, be mindful of the potential for on-column degradation.

Issue 3: Irreproducible Retention Times and Area Counts

Q3: My retention times are shifting between injections, and the peak areas are not consistent. What could be the cause?

A3: This issue often points back to the inherent instability of omeprazole. Inconsistent sample preparation or on-column degradation can lead to variable results.

Checklist for Improving Reproducibility:

  • Sample Diluent: Are you dissolving your samples in a stabilizing solvent? Omeprazole should be dissolved in a slightly alkaline solution (e.g., 0.1 N NaOH or a mixture of buffer and organic solvent) immediately before analysis to prevent degradation.[7][9] Dissolving in acidic or neutral aqueous solutions, or even pure methanol/acetonitrile, can lead to rapid degradation.

  • Mobile Phase pH Control: Is your buffer concentration sufficient? A buffer concentration of 10-25 mM is typically needed to maintain a stable pH and ensure reproducible retention times.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the sequence. For gradient methods, a proper re-equilibration step at the initial conditions is critical between injections.

  • Sample Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4-10°C) to minimize degradation of samples waiting in the queue.

  • Protect from Light: Omeprazole solutions should be protected from light by using amber vials or glassware.[8]

Section 3: Protocols & Methodologies

Protocol 1: Stability-Indicating HPLC Method for Omeprazole and Related Substances

This protocol is a robust starting point based on principles from multiple validated methods.[6][9][10]

ParameterRecommended ConditionRationale
Column End-capped C18 or C8, 150 x 4.6 mm, 3.5 or 5 µmProvides good retention and peak shape. End-capping is critical to reduce silanol interactions.
Mobile Phase A 10 mM Ammonium Acetate or Phosphate Buffer, pH 7.5Buffering is essential for pH control and analyte stability.
Mobile Phase B AcetonitrileCommon organic modifier providing good separation efficiency.
Gradient Program 0-5 min: 20% B; 5-20 min: 20-60% B; 20-25 min: 60% B; 25-26 min: 60-20% B; 26-30 min: 20% BA gradient is necessary to resolve all related substances effectively.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35°CSlightly elevated temperature can improve peak efficiency.
Detection (UV) 280 nm or 302 nmWavelengths where omeprazole and its impurities have significant absorbance.[7][10]
Injection Volume 10 µLA smaller volume helps prevent peak overload.
Sample Diluent Mobile Phase A / Acetonitrile (80:20 v/v)Ensures sample is dissolved in a stable environment compatible with the initial mobile phase.
Protocol 2: Forced Degradation Study

To validate a method as "stability-indicating," forced degradation studies must be performed to demonstrate that degradation products do not interfere with the quantification of the main drug.[2][11]

  • Acid Hydrolysis: Treat sample solution with 0.1 N HCl at room temperature for 30 minutes. Neutralize with 0.1 N NaOH before injection. Significant degradation is expected.[2][11]

  • Base Hydrolysis: Treat sample solution with 0.1 N NaOH at 60°C for 2 hours. Neutralize with 0.1 N HCl before injection. Omeprazole is more stable in basic conditions, so less degradation is expected.[2]

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 1 hour.[11]

  • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.[11] Dissolve and analyze.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.[11]

For each condition, analyze the stressed sample using your HPLC method. The peak purity of omeprazole should be assessed using a photodiode array (PDA) detector to ensure no degradants are co-eluting.[11]

Section 4: Frequently Asked Questions (FAQs)

Q: The European Pharmacopoeia (EP) method for omeprazole uses an isocratic mobile phase. Why is a gradient method often recommended? A: The EP method is known to have limitations, including long run times and potential co-elution of some impurities.[6][8] A gradient method provides superior resolving power for complex mixtures like omeprazole and its various process and degradation impurities, which span a range of polarities. This ensures a more accurate and robust separation.

Q: What is the purpose of using a C8 column instead of a C18 for omeprazole analysis? A: A C8 (octyl) stationary phase is less hydrophobic than a C18 (octadecyl) phase. This results in shorter retention times for nonpolar analytes. For omeprazole, using a C8 column can sometimes offer a different selectivity profile compared to a C18, potentially improving the resolution of a critical impurity pair that is difficult to separate on a C18. The choice between C8 and C18 is a key parameter to explore during method development.[6]

Q: Can I use a mass spectrometer (MS) detector for omeprazole analysis? A: Yes, LC-MS is a powerful tool for the identification and quantification of omeprazole and its metabolites/impurities.[12][13] However, be aware that some related compounds are isobaric (have the same mass), such as Omeprazole-n-Oxide and Omeprazole Sulphone. Therefore, good chromatographic separation before MS detection is still essential for accurate quantification of these specific impurities.

Q: My sample preparation involves dissolving omeprazole capsules. What is the best procedure? A: The enteric coating of omeprazole pellets must be breached. A common procedure involves transferring the capsule contents to a volumetric flask with a portion of 0.1 N NaOH to dissolve the omeprazole and protect it from degradation. Sonication can be used to ensure complete dissolution.[7] This stock solution is then further diluted with the mobile phase to the final working concentration.

References

  • Šatínský, D., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. Available at: [Link]

  • Molnar Institute. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Available at: [Link]

  • Nataraj, K. S., et al. (2012). Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Cristina, I., et al. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia. Available at: [Link]

  • Chandarana, C., et al. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International. Available at: [Link]

  • Starek, M., & Krzek, J. (2010). Kinetics of Omeprazole Degradation in Solid State. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Reddy, G. S., et al. (2012). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Journal of Chromatographic Science. Available at: [Link]

  • Waters Corporation. (2015). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Available at: [Link]

  • Segall, A. I., et al. (2010). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Reddy, Y. V. R., et al. (2012). Development and validation of HPLC method for simultaneous determination of omeprazole and domperidone. Der Pharma Chemica. Available at: [Link]

  • Watson, D. G., et al. (2013). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University. Available at: [Link]

  • Google Patents. (2016). Analytic method of omeprazole related substance.
  • USP-NF. (2019). Omeprazole Delayed-Release Capsules. Available at: [Link]

  • Mathew, M., et al. (1995). Stability of Omeprazole Solutions at Various pH Values as Determined by High-Performance Liquid Chromatography. Drug Development and Industrial Pharmacy. Available at: [Link]

  • Kim, D. H., et al. (2021). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Life (Basel). Available at: [Link]

  • European Pharmacopoeia. (2010). OMEPRAZOLE Omeprazolum. Available at: [Link]

  • Panda, S. S., et al. (2015). STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF OMEPRAZOLE AND CINITAPRIDE IN COMBINED PHARMACEUTICAL DOSAGE FORM. Rasayan Journal of Chemistry. Available at: [Link]

  • Al-Bayati, M. A. F., & Al-Azzawi, L. H. M. (2011). A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mathew, M., et al. (1995). Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. Drug development and industrial pharmacy. Available at: [Link]

  • Kanazawa, H., et al. (2003). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. Available at: [Link]

Sources

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Omeprazole Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to advancing your research in the analysis of omeprazole and its impurities. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the sensitivity and robustness of their mass spectrometry-based methods. Here, we move beyond simple protocols to explain the underlying principles and provide actionable troubleshooting advice based on extensive field experience. Our goal is to empower you with the knowledge to develop self-validating and highly sensitive analytical methods.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the analysis of omeprazole impurities.

Q1: What is the most significant challenge when analyzing omeprazole impurities at low levels using LC-MS?

A significant challenge is overcoming matrix effects, particularly ion suppression, which can drastically reduce the sensitivity of your assay.[1] Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analytes in the mass spectrometer's ion source, leading to a decreased signal intensity.[1] This is especially problematic when dealing with complex biological matrices like plasma.

Q2: Which ionization mode is best suited for omeprazole and its impurities?

Electrospray ionization (ESI) in the positive ion mode is the most common and effective method for analyzing omeprazole and its related compounds.[2][3] Omeprazole and its impurities contain basic nitrogen atoms that are readily protonated, making them ideal candidates for positive ion ESI.

Q3: What are the typical precursor and product ions for omeprazole in MS/MS analysis?

For omeprazole, the protonated molecule [M+H]⁺ is observed at an m/z of 346.1.[4][5][6] A common product ion for multiple reaction monitoring (MRM) is m/z 198.1.[3][5][6] It is crucial to optimize these transitions on your specific instrument for maximum sensitivity.

Q4: Can you recommend a starting point for my HPLC separation?

A reversed-phase C18 or C8 column is a good starting point for separating omeprazole and its impurities.[7][8] Mobile phases typically consist of a mixture of acetonitrile or methanol and an aqueous buffer, such as ammonium acetate or ammonium bicarbonate.[6][9][10] The pH of the mobile phase can be critical for achieving good peak shape and separation, with values around neutral to slightly basic often being effective.[8][11]

Q5: What are the regulatory guidelines I should be aware of for impurity profiling?

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A for impurities in new drug substances and Q3B for impurities in new drug products, provide a framework for the reporting, identification, and qualification of impurities.[12] These guidelines are essential for ensuring the quality, safety, and efficacy of pharmaceutical products.[12]

Troubleshooting Guides

This section provides in-depth troubleshooting guides for common issues encountered during the analysis of omeprazole impurities.

Guide 1: Diagnosing and Mitigating Low Sensitivity

Low sensitivity can be a multifaceted problem. This guide will walk you through a systematic approach to identify and resolve the root cause.

Step 1: Investigate the Source and MS/MS Parameters

  • Rationale: The initial focus should be on ensuring the mass spectrometer is functioning optimally for your analytes. Inefficient ionization or fragmentation will fundamentally limit your sensitivity.

  • Protocol:

    • Prepare a standard solution of omeprazole and any available impurity standards in a clean solvent (e.g., 50:50 acetonitrile:water).

    • Infuse the solution directly into the mass spectrometer to optimize ESI source parameters such as spray voltage, gas flows (nebulizer, auxiliary, and curtain), and temperature.[9]

    • Perform a product ion scan to identify the most abundant and stable fragment ions for each compound.

    • Optimize the collision energy for each MRM transition to maximize the signal of the product ion.[2]

Step 2: Evaluate for Ion Suppression

  • Rationale: If the instrument is optimized but sensitivity in the presence of a sample matrix is still low, ion suppression is a likely culprit.[1]

  • Protocol: Post-Column Infusion (PCI) Experiment

    • Infuse a constant flow of your analyte solution directly into the mass spectrometer, post-analytical column.

    • Inject a blank matrix extract (e.g., extracted plasma without the analyte) onto the HPLC system.

    • Monitor the analyte's signal. A drop in the signal at specific retention times indicates regions of ion suppression.[1]

Step 3: Enhance Chromatographic Separation

  • Rationale: Separating your analytes from the regions of ion suppression identified in the PCI experiment is a key strategy to improve sensitivity.

  • Protocol:

    • Modify the Gradient: A shallower gradient can improve the resolution between analytes and interfering matrix components.[1]

    • Change the Organic Solvent: Switching between acetonitrile and methanol can alter selectivity and potentially move your analyte away from interfering peaks.

    • Adjust Mobile Phase pH: Modifying the pH of the aqueous portion of your mobile phase can change the retention behavior of both your analytes and matrix components.[13] For omeprazole, which is unstable in acidic conditions, a pH around neutral or slightly basic is often preferred.[14][15]

Step 4: Optimize Sample Preparation

  • Rationale: A cleaner sample will have fewer matrix components to cause ion suppression.

  • Protocol:

    • Protein Precipitation (PPT): This is a simple but potentially less clean method. If you are using PPT with acetonitrile, consider other organic solvents or a combination to optimize precipitation efficiency.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[10][16] Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the aqueous phase to maximize the extraction recovery of your analytes while minimizing the extraction of interfering components.[16]

    • Solid-Phase Extraction (SPE): SPE can offer the most significant sample cleanup. A well-chosen SPE sorbent and elution protocol can effectively remove salts, phospholipids, and other major contributors to ion suppression.

Workflow for Diagnosing and Mitigating Low Sensitivity

A systematic workflow for troubleshooting low sensitivity.

Guide 2: Improving Method Robustness for Omeprazole Impurity Analysis

A robust method consistently delivers accurate and precise results. This guide focuses on key areas to enhance the reliability of your analytical method.

Step 1: Selection of an Appropriate Internal Standard (IS)

  • Rationale: An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in sample preparation and instrument response.

  • Recommendation: A stable isotope-labeled (SIL) version of omeprazole (e.g., D3-omeprazole) is the best choice as it has nearly identical chemical and physical properties to the analyte.[2][17] If a SIL-IS is not available, a structural analog that is not present in the samples, such as lansoprazole, can be used.[9][18]

Step 2: Method Validation According to Regulatory Standards

  • Rationale: A thoroughly validated method provides documented evidence of its reliability.

  • Key Validation Parameters:

    • Specificity and Selectivity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[9][18]

    • Linearity: Establish a linear relationship between the concentration of the analyte and the instrument response over a defined range.[7][16]

    • Accuracy and Precision: Determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[7][18]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[19][20]

    • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]

Step 3: Implementing System Suitability Tests (SSTs)

  • Rationale: SSTs are performed before each analytical run to ensure the system is performing correctly.

  • Typical SST Parameters:

    • Peak Area and Retention Time Precision: Injecting a standard solution multiple times to check for consistency.

    • Resolution: Ensuring baseline separation between critical peaks, such as an impurity and the main omeprazole peak.

    • Tailing Factor: Monitoring peak shape to detect any issues with the column or mobile phase.

Data Summary Tables

Table 1: Example HPLC Parameters for Omeprazole Impurity Analysis

ParameterSettingRationale
Column C18 or C8, e.g., 50 x 2.1 mm, 1.8 µmProvides good retention and separation for omeprazole and its related compounds.[7][8]
Mobile Phase A 0.1% Formic Acid or 10mM Ammonium Acetate in WaterCommon mobile phase additives that aid in protonation for positive ESI.[7][17]
Mobile Phase B Acetonitrile or MethanolStandard organic solvents for reversed-phase chromatography.
Flow Rate 0.2 - 0.5 mL/minAppropriate for smaller internal diameter columns.[2][5]
Gradient Optimized for separation of key impuritiesA gradient is often necessary to separate impurities with a range of polarities.[10]
Column Temperature 25-40 °CTemperature can influence selectivity and should be controlled.[13]

Table 2: Example MS/MS Parameters for Omeprazole

ParameterSettingRationale
Ionization Mode ESI PositiveOmeprazole readily forms [M+H]⁺ ions.[2][9]
Precursor Ion (m/z) 346.1Corresponds to the protonated molecule of omeprazole.[4][5][6]
Product Ion (m/z) 198.1A common and stable fragment for quantification.[3][5][6]
Collision Energy Instrument DependentMust be optimized to maximize the product ion signal.[2]
Dwell Time 50-100 msA balance between signal intensity and the number of data points across the peak.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A 1. Plasma/Sample Collection B 2. Addition of Internal Standard A->B C 3. Liquid-Liquid Extraction or Protein Precipitation B->C D 4. Evaporation and Reconstitution C->D E 5. Injection into UPLC/HPLC D->E F 6. Chromatographic Separation E->F G 7. ESI Ionization F->G H 8. MS/MS Detection (MRM) G->H I 9. Peak Integration H->I J 10. Quantification using Calibration Curve I->J K 11. Reporting J->K

A typical experimental workflow for the analysis of omeprazole impurities.

References

  • Bio-analytical method development and validation for omeprazole using lc-ms/ms. (n.d.). Retrieved from [Link]

  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma - SciSpace. (n.d.). Retrieved from [Link]

  • Validation of chromatographic methods: evaluation of detection and quantification limits in the determination of impurities in omeprazole. (2007, July 13). PubMed. Retrieved from [Link]

  • Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. (n.d.). Shimadzu. Retrieved from [Link]

  • BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. (2011, September 1). International Journal of Pharmaceutical Sciences and Research (IJPSR). Retrieved from [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (n.d.). MDPI. Retrieved from [Link]

  • Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. (n.d.). Agilent. Retrieved from [Link]

  • Development of RP UPLC-TOF/MS, stability indicating method for omeprazole and its related substances by applying two level facto. (2015, November 21). ScienceDirect. Retrieved from [Link]

  • Development of RP UPLC-TOF/MS, Stability Indicating Method for Omeprazole and Its Related Substances by Applying Two Level Factorial Design; And Identification and Synthesis of Non-Pharmacopoeial Impurities. (2015, November 21). PubMed. Retrieved from [Link]

  • Sensitive sulphur-specific detection of omeprazole metabolites in rat urine by high-performance liquid chromatography/inductively coupled plasma mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. (n.d.). Retrieved from [Link]

  • Elemental impurities analysis in name-brand and generic omeprazole drug samples. (2020, February 7). Heliyon. Retrieved from [Link]

  • Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • Research Article Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextr. (2021, January 7). ScienceOpen. Retrieved from [Link]

  • Development of RP UPLC-TOF/MS, stability indicating method for omeprazole and its related substances by applying two level factorial design; and identification and synthesis of non-pharmacopoeial impurities | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. (2021, January 19). PMC - NIH. Retrieved from [Link]

  • Elemental impurities analysis in name-brand and generic omeprazole drug samples. (n.d.). Retrieved from [Link]

  • Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Study of the electrospray ionization mass spectrometry of the proton pump inhibiting drug Omeprazole. (n.d.). PubMed. Retrieved from [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. (n.d.). Retrieved from [Link]

  • Method validation in HPLC of omeprazole enantiomers | PPTX. (n.d.). Slideshare. Retrieved from [Link]

  • RU2726320C1 - Method for determining omeprazole impurity components. (n.d.). Google Patents.
  • Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Determination of Omeprazole in Human Plasma Using UPLC-MS/MS and its Application to Bioequivalence Study. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. (n.d.). ResearchGate. Retrieved from [Link]

  • An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. (n.d.). ResearchGate. Retrieved from [Link]

  • CN112321562A - Preparation method and detection method of impurities in omeprazole sodium bicarbonate dry suspension. (n.d.). Google Patents.
  • Highly sensitive method for the determination of omeprazole in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a clinical pharmacokinetic study. (n.d.). PubMed. Retrieved from [Link]

  • Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection. (n.d.). PubMed. Retrieved from [Link]

  • Regulatory aspects of Impurity profiling. (2020, December 15). Retrieved from [Link]

  • Determination of Omeprazole in Human Plasma by Liquid Chromatography-Electrospray Quadrupole Linear Ion Trap Mass Spectrometry. (n.d.). PubMed. Retrieved from [Link]

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Technical Support Center: Method Refinement for Robust Quantification of 4-Desmethoxy-4-chloro Omeprazole Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-OCS-2026-01A

Last Updated: January 3, 2026

Introduction

Welcome to the technical support guide for the quantitative analysis of 4-Desmethoxy-4-chloro Omeprazole Sulfide (CAS: 220757-74-4). This molecule is a critical reference material and potential impurity in the synthesis of related active pharmaceutical ingredients (APIs).[1][2] Its accurate quantification is paramount for ensuring drug purity, stability, and regulatory compliance.

This document provides a comprehensive resource for researchers, analytical scientists, and quality control professionals. It is structured to address common challenges encountered during method development and routine analysis, offering troubleshooting guides, validated protocols, and in-depth scientific explanations to ensure robust and reliable quantification. We will primarily focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Mass Spectrometry (MS) detection, the most common analytical techniques for this class of compounds.[3]

Core Analytical Method: A Validated Starting Point

A robust analytical method begins with a solid foundation. The following LC-MS/MS parameters serve as a validated starting point for the analysis of this compound.

Table 1: Recommended Initial LC-MS/MS Parameters
ParameterRecommended ConditionRationale & Expert Notes
LC Column C18, 2.1 x 100 mm, 2.7 µmCore-shell particles offer high efficiency at lower backpressures, suitable for both HPLC and UHPLC systems.[4] C18 provides good retention for moderately non-polar compounds like omeprazole analogues.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures protonation of the analyte, leading to better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.
Gradient Program 10% B to 95% B over 8 minA conservative gradient to ensure separation from potential isomers or degradation products. Adjust as needed based on sample complexity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure optimal linear velocity.
Column Temp. 30 °CProvides method robustness against minor room temperature fluctuations.
Injection Volume 5 µLMinimize to prevent peak distortion and column overload.[5]
MS Detector Triple Quadrupole (QqQ)Essential for achieving the highest selectivity and sensitivity via Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), PositiveOmeprazole and its analogues contain multiple basic nitrogen atoms that are readily protonated.[6]
MRM Transition m/z 334.1 → 198.1Precursor [M+H]⁺: 333.84 (exact mass) + 1.007 = 334.8. Fragment: Corresponds to the benzimidazole moiety, a common and stable fragment for this class of compounds. Note: These values must be empirically optimized on your specific instrument.
Internal Standard Omeprazole-d3 or LansoprazoleA stable isotope-labeled analogue is the gold standard. Lansoprazole is a suitable, structurally similar alternative if an SIL-IS is unavailable.[7]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your analysis.

Chromatography & Peak Shape Issues

Q1: My peak for this compound is tailing significantly. What are the likely causes and how do I fix it?

A1: Peak tailing for basic compounds like this is a classic problem, most often caused by secondary interactions with acidic silanol groups on the silica-based column packing.[5]

  • Primary Cause: Ionized silanols (Si-O⁻) on the column surface interact electrostatically with the protonated analyte (a weak base), creating an alternative retention mechanism that slows a portion of the analyte molecules, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Ensure your mobile phase pH is low (e.g., pH 2.5-3.5 with formic or trifluoroacetic acid). This protonates the silanol groups (Si-OH), minimizing their ability to interact with the positively charged analyte.[5]

    • Add a Competing Base: If lowering the pH is insufficient, consider adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.05-0.1%) to the mobile phase. TEA acts as a competing base, binding to the active silanol sites and shielding the analyte from secondary interactions.[5]

    • Use a High-Purity, End-Capped Column: Modern columns (e.g., CORTECS C18+) are designed with advanced end-capping to minimize exposed silanols, providing excellent peak shape for basic compounds even with simple acid modifiers.

    • Check for Column Contamination: Strongly retained basic compounds from previous injections can act as new active sites. Flush the column with a strong, acidic solvent wash (e.g., 50:50 Acetonitrile:0.1% TFA in water).

Q2: I'm seeing a split peak for my analyte. What's happening?

A2: Peak splitting is typically caused by a disruption at the head of the column or an injection solvent issue.[8]

  • Cause 1: Column Void/Contamination: A void or channel can form at the column inlet due to pressure shocks or chemical degradation. This causes the sample band to split before it enters the column bed.

    • Solution: First, try reversing and flushing the column (disconnect from the detector first). If this doesn't work, the column may need to be replaced. Using a guard column can protect the analytical column from particulate matter and strongly adsorbed contaminants.[8]

  • Cause 2: Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure Acetonitrile or DMSO when the gradient starts at 10% Acetonitrile), the sample band will not focus properly on the column head.

    • Solution: The ideal scenario is to dissolve the sample in the initial mobile phase.[5] If solubility is an issue, use the weakest solvent possible that maintains analyte solubility and keep the injection volume as low as possible.

Diagram: Troubleshooting Workflow for Asymmetric Peaks

start Asymmetric Peak Observed (Tailing or Splitting) check_ph Is Mobile Phase pH Optimal (2.5-3.5)? start->check_ph adjust_ph Action: Lower pH with Formic/TFA check_ph->adjust_ph No check_solvent Is Injection Solvent Weaker than Mobile Phase? check_ph->check_solvent Yes adjust_ph->check_ph adjust_solvent Action: Re-dissolve Sample in Initial Mobile Phase check_solvent->adjust_solvent No check_column Is Column Old or Contaminated? check_solvent->check_column Yes adjust_solvent->check_solvent flush_column Action: Flush Column (or Replace) check_column->flush_column Yes end_good Peak Shape Restored check_column->end_good No flush_column->end_good

Caption: A decision tree for diagnosing and resolving asymmetric peak shapes.

Analyte Stability & Sample Preparation Issues

Q3: My analyte response is decreasing over time in the autosampler. Is this compound unstable?

A3: Yes, this is highly likely. Omeprazole and its analogues are notoriously unstable, particularly in acidic conditions and when exposed to light and heat.[9][10][11] The sulfide moiety can be easily oxidized to the corresponding sulfoxide and sulfone.

  • Mechanism of Degradation: Omeprazole-like compounds undergo acid-catalyzed degradation.[11] The sulfide is also susceptible to oxidation, which can be accelerated by heat, light, and the presence of trace metals.

  • Solutions & Best Practices:

    • Control Autosampler Temperature: Set the autosampler temperature to 4-10 °C to slow degradation kinetics.

    • Use Amber or Light-Protected Vials: Minimize exposure to light, especially UV wavelengths, to prevent photolytic degradation.[9][10]

    • Limit Residence Time: Analyze samples as quickly as possible after preparation. Avoid letting samples sit in the autosampler overnight for quantitative analysis.

    • Solvent Choice: While omeprazole sulfide is soluble in solvents like methanol and DMSO, its stability may be better in aprotic solvents for long-term storage.[12][13] For working solutions, prepare them fresh in the mobile phase.

    • Perform a Stability Study: Quantify the analyte stability in your chosen autosampler conditions by re-injecting the same vial over 24-48 hours. This data is critical for validating your method.

Table 2: Analyte Stability in Autosampler (Example Data)
Time (Hours)Condition% Initial Concentration
025°C, Clear Vial100.0%
825°C, Clear Vial85.2%
2425°C, Clear Vial61.5%
04°C, Amber Vial100.0%
84°C, Amber Vial99.1%
244°C, Amber Vial97.8%

Q4: I am extracting the analyte from a complex matrix (e.g., plasma, formulation). What is the most robust extraction method?

A4: For complex matrices, a balance between recovery and cleanliness is key to avoiding matrix effects in LC-MS/MS.

  • Recommended Method: Solid-Phase Extraction (SPE)

    • Rationale: SPE provides superior cleanup compared to simple protein precipitation (PPT) or liquid-liquid extraction (LLE), leading to lower ion suppression and better long-term instrument performance.

    • Phase Selection: A mixed-mode cation exchange polymer (e.g., Oasis MCX) is ideal. The analyte (a weak base) will be retained by both reversed-phase and strong cation exchange mechanisms. This allows for a stringent organic wash to remove neutral and acidic interferences, followed by elution with a basic organic solvent.

Diagram: SPE Workflow for Sample Cleanup

cluster_spe Solid-Phase Extraction (SPE) Protocol start 1. Condition (Methanol, then Water) equilibrate 2. Equilibrate (Acidic Buffer, pH ~6) start->equilibrate load 3. Load Sample (Pre-treated Plasma) equilibrate->load wash1 4. Wash 1 (Acidic Water) load->wash1 wash2 5. Wash 2 (Methanol) wash1->wash2 elute 6. Elute (5% NH4OH in Methanol) wash2->elute drydown 7. Dry & Reconstitute (in Mobile Phase) elute->drydown

Caption: Recommended workflow for Solid-Phase Extraction (SPE) cleanup.

Frequently Asked Questions (FAQs)

Q: What are the expected degradation products of this compound? A: Based on forced degradation studies of omeprazole, the primary degradation pathways are oxidation and acid-catalyzed rearrangement.[14][15] You should monitor for the formation of the corresponding sulfoxide (4-Desmethoxy-4-chloro Omeprazole, M+16) and sulfone (M+32) as oxidative impurities. Acidic conditions can lead to complex rearrangements.

Q: Can I use a UV detector instead of a mass spectrometer? A: Yes, a UV detector can be used, but with significant trade-offs. While simpler, it lacks the specificity of MS.[4] Co-eluting impurities that share a chromophore will interfere with quantification. A photodiode array (PDA) detector is recommended to assess peak purity. If using UV, a wavelength of approximately 280-302 nm should provide good sensitivity for the benzimidazole chromophore.[4]

Q: The chloro-substituent on my analyte seems unusual. Does it pose specific analytical challenges? A: Yes, halogenated organic compounds can present unique challenges.[16]

  • Adsorption: Some halogenated compounds can exhibit secondary interactions with stainless steel components of the HPLC system. If you experience poor recovery or peak shape that isn't solved by other means, consider using a system with PEEK or other bio-inert flow paths.

  • MS Isotope Pattern: Chlorine has two abundant isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). Your mass spectrum for the [M+H]⁺ ion should show two peaks: one at m/z 334.1 and a second, smaller peak at m/z 336.1 (the A+2 peak) with roughly one-third the intensity. This isotopic signature is a powerful tool for confirming the identity of your analyte and any chlorine-containing metabolites or degradants.

References

  • Rathnasekara, R. P., Zhao, D., & Rustum, A. (2016). Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. ResearchGate. [Link]

  • G, S. R. M., Borkar, R. M., et al. (2019). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments. RSC Publishing. [Link]

  • Chromatography Online. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC International. [Link]

  • Li, Y., Yang, W., et al. (2013). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. National Institutes of Health. [Link]

  • Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. [Link]

  • Vittal, G. V., et al. (2016). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. [Link]

  • ResearchGate. (2013). (PDF) Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.65 K. ResearchGate. [Link]

  • Reddy, B. P., et al. (2012). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. PMC - NIH. [Link]

  • Peris-Vicente, J., et al. (2023). Green Approaches in High-Performance Liquid Chromatography for Sustainable Food Analysis: Advances, Challenges, and Regulatory Perspectives. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Forced degradation study data. ResearchGate. [Link]

  • Google Patents. (n.d.). CN103592379B - Analytic method of omeprazole related substance.
  • Jo, H., et al. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed Central. [Link]

  • ResearchGate. (2010). (PDF) Stability study of omeprazole. ResearchGate. [Link]

  • ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • ResearchGate. (n.d.). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. Semantic Scholar. [Link]

  • Farmacia Journal. (2010). STABILITY STUDY OF OMEPRAZOLE. Farmacia Journal. [Link]

  • International Journal Of Pharma Research and Health Sciences. (2020). Review on Common Observed HPLC Troubleshooting Problems. International Journal Of Pharma Research and Health Sciences. [Link]

  • Veeprho. (n.d.). This compound. Veeprho. [Link]

  • White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Quality Assurance. [Link]

  • S.T.P. PHARMA SCIENCES. (1999). Formulation and stability evaluation of enteric-coated omeprazole formulations. S.T.P. PHARMA SCIENCES. [Link]

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Technical Support Center: Addressing Matrix Effects in the Bioanalysis of Omeprazole and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS bioanalysis of omeprazole and its related impurities. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven solutions to the common and complex challenges posed by matrix effects. Our focus is not just on what to do, but why specific strategies are effective, ensuring robust and reliable quantitative results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding matrix effects in the context of omeprazole bioanalysis.

Q1: What are matrix effects and why are they a critical issue in LC-MS/MS bioanalysis?

A: Matrix effect is the alteration of analyte ionization efficiency due to co-eluting, often unseen, components from the biological sample (e.g., plasma, urine).[1][2] These components, such as phospholipids, salts, and endogenous metabolites, can either suppress or enhance the analyte's signal in the mass spectrometer's ion source.[3][4] This phenomenon is a major concern because it can severely compromise method accuracy, precision, and sensitivity, leading to erroneous quantification of omeprazole and its impurities.[1][5] Regulatory bodies like the FDA and EMA mandate the evaluation of matrix effects during method validation to ensure data integrity.[6][7]

Q2: What are the primary sources of matrix effects in plasma samples for omeprazole analysis?

A: The most notorious culprits for matrix effects in plasma are phospholipids .[4][8] These endogenous molecules have a polar head and a nonpolar tail, giving them chromatographic properties that can cause them to co-elute with a wide range of analytes, including omeprazole. Other significant sources include salts, proteins that were not fully removed during sample preparation, and co-administered drugs or their metabolites.[4] Omeprazole's relatively high lipophilicity and extensive plasma protein binding can also complicate extraction procedures, making a thorough evaluation of matrix effects essential.[9]

Q3: What is the regulatory expectation for evaluating matrix effects?

A: Regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry, require a thorough assessment to ensure matrix effects do not compromise the accuracy and precision of the assay.[6][10] The standard approach is to evaluate the matrix factor (MF) by comparing the analyte's response in a post-extraction spiked blank matrix from at least six different sources (i.e., different donors) against the analyte's response in a neat solution.[6] The coefficient of variation (%CV) of the internal standard (IS)-normalized matrix factor across these sources should not exceed 15%. This ensures that the variability between different patient samples will not affect the final reported concentrations.

Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effect issues?

A: A SIL-IS, such as Omeprazole-d3, is the gold standard and the most effective tool for compensating for matrix effects.[5][11] Because the SIL-IS is chemically and structurally almost identical to the analyte, it experiences nearly the same degree of ion suppression or enhancement during ionization.[12][13] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by the matrix effect is largely normalized.[11] However, it is not a magic bullet. A SIL-IS compensates for the effect but does not eliminate the source of the interference. Significant ion suppression can still lead to a loss of sensitivity, potentially preventing the assay from reaching the required lower limit of quantification (LLOQ).[14] Therefore, it is always best practice to combine the use of a SIL-IS with effective sample cleanup.[14]

Section 2: Troubleshooting Guide: From Problem to Solution

This guide provides a structured approach to diagnosing and resolving common issues encountered during method development and sample analysis.

Problem Observed Potential Cause (Rooted in Matrix Effects) Recommended Troubleshooting & Solutions
Poor Precision & Inaccurate Quantification (High %CV in QCs)Variable Ion Suppression/Enhancement: Different lots of biological matrix contain varying levels of interfering components (e.g., phospholipids, lipids), causing the matrix effect to differ from sample to sample. This is particularly problematic if an analogue internal standard is used, as it may not track the analyte's response variability perfectly.[15]1. Implement a Stable Isotope-Labeled IS: This is the most crucial step. A SIL-IS will co-elute and experience the same ionization effects as the analyte, providing effective normalization.[11][16] 2. Re-evaluate Sample Preparation: Simple protein precipitation (PPT) is often insufficient for removing phospholipids.[4][17] Upgrade to more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[18] 3. Assess Matrix Effect Quantitatively: Perform the post-extraction spike experiment with at least six different matrix lots to confirm inter-lot variability is the root cause.[6]
Non-Linear Calibration Curve Differential Matrix Effects Across Concentrations: At high analyte concentrations, the absolute amount of matrix components relative to the analyte is lower, potentially leading to less suppression. Conversely, at the LLOQ, the matrix-to-analyte ratio is high, causing more pronounced suppression and a deviation from linearity.[10]1. Optimize Sample Cleanup: A cleaner extract minimizes the overall matrix load, reducing concentration-dependent effects. Consider phospholipid removal plates (e.g., HybridSPE®) which specifically target these interferences.[8][19] 2. Adjust Chromatographic Conditions: Increase the separation efficiency to better resolve the analyte from the "matrix band" that often elutes early in the run. Test different stationary phases (e.g., Phenyl-Hexyl) to alter selectivity.[20] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components introduced into the system.[5][21]
Loss of Sensitivity / Inability to Reach LLOQ Severe Ion Suppression: Co-eluting matrix components, especially glycerophosphocholines, are competing with omeprazole for ionization in the ESI source, drastically reducing the analyte's signal-to-noise ratio.[8] This effect is often most severe in the early part of a chromatographic run.1. Perform a Post-Column Infusion Experiment: This qualitative test will identify the specific retention time regions where ion suppression is occurring.[5] 2. Modify Chromatography: Adjust the gradient or mobile phase composition to shift the omeprazole peak away from the suppression zones.[3] 3. Enhance Sample Cleanup: Utilize advanced SPE techniques with wash steps designed to remove the specific interferences (e.g., a nonpolar wash to remove lipids followed by a polar wash to remove salts before elution).
Gradual Decrease in Signal Over an Analytical Run Matrix Component Buildup: Inadequate sample cleanup allows endogenous materials like phospholipids to accumulate on the analytical column or in the ion source.[17] These components can slowly leach out during subsequent injections, causing a progressive increase in ion suppression and fouling the system.1. Implement a Diverter Valve: Program the divert valve to send the highly contaminated early and late eluting portions of the chromatogram to waste, protecting the mass spectrometer source.[21] 2. Optimize Column Wash: Include a strong, organic "wash" step at the end of each gradient to strip the column of strongly retained contaminants.[17] 3. Improve Sample Preparation: This is the root cause. A cleaner sample prevents buildup in the first place. Techniques like LLE or specific phospholipid depletion are highly effective.[19][22]

Section 3: In-Depth Protocols & Methodologies

Here, we provide detailed, step-by-step protocols for the essential experiments required to assess and mitigate matrix effects, grounded in regulatory expectations.

Protocol 3.1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)

This protocol is the industry standard for quantifying matrix effects as required by regulatory agencies.[6]

Objective: To quantitatively determine the degree of ion suppression or enhancement on an analyte by comparing its response in the presence and absence of matrix components.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent at a specific concentration (e.g., Low and High QC levels).

    • Set B (Post-Spike Matrix): Extract blank biological matrix (e.g., plasma) from at least six different sources. After the final evaporation step, spike the dried extract with the analyte and IS by adding the same spiking solution used for Set A.

    • Set C (Pre-Spike Matrix): Spike blank matrix with the analyte and IS before extraction. Process these samples through the entire sample preparation procedure. (This set is used to calculate Recovery).

  • Analysis: Inject all three sets of samples onto the LC-MS/MS system and record the peak areas for the analyte and the IS.

  • Calculations:

    • Matrix Factor (MF): MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A) An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement.

    • IS-Normalized Matrix Factor: IS-Normalized MF = (Mean Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)

    • Recovery (RE): RE = (Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B) * 100%

Acceptance Criteria (per FDA Guidance): The %CV of the IS-Normalized Matrix Factor across the six or more matrix lots should be ≤15%.[6]

Protocol 3.2: Sample Preparation via Liquid-Liquid Extraction (LLE)

Objective: To extract omeprazole from plasma while leaving behind highly polar interferences like salts and many phospholipids.

Rationale: LLE works by partitioning the analyte of interest into an immiscible organic solvent. Omeprazole, being a weak base, can be efficiently extracted by adjusting the pH of the aqueous plasma sample to be basic (e.g., pH > 9), which neutralizes the molecule and increases its affinity for the organic phase.

Step-by-Step Procedure:

  • Aliquoting: To 200 µL of plasma in a polypropylene tube, add 25 µL of the SIL-IS working solution (e.g., Omeprazole-d3).

  • pH Adjustment: Add 50 µL of a basifying agent (e.g., 0.1 M Sodium Carbonate) and vortex briefly. This deprotonates the omeprazole.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mixing: Vortex vigorously for 5-10 minutes to ensure thorough mixing and partitioning.

  • Separation: Centrifuge at high speed (e.g., >4000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.

Section 4: Visualizing the Workflow

Diagrams provide a clear, at-a-glance understanding of complex experimental and logical workflows.

MatrixEffect_Troubleshooting cluster_0 Problem Identification cluster_1 Investigation & Mitigation Strategy cluster_2 Verification Start Poor Precision, Inaccuracy, or Low Sensitivity Observed Assess Quantitatively Assess Matrix Effect (Protocol 3.1) Start->Assess CheckIS Is a Stable Isotope-Labeled IS Being Used? Assess->CheckIS ImplementIS Implement SIL-IS (e.g., Omeprazole-d3) CheckIS->ImplementIS No ImproveCleanup Improve Sample Cleanup (LLE, SPE, PLD) CheckIS->ImproveCleanup Yes ImplementIS->ImproveCleanup OptimizeLC Optimize Chromatography (Gradient, Column) ImproveCleanup->OptimizeLC Revalidate Re-evaluate Matrix Effect & Assay Performance OptimizeLC->Revalidate Revalidate->ImproveCleanup Fails Criteria End Method Robust & Reliable Revalidate->End Passes Criteria

Caption: A decision tree for troubleshooting and mitigating matrix effects.

PostExtraction_Workflow cluster_A Set A: Neat Solution cluster_B Set B: Post-Spike Matrix cluster_Analysis Analysis & Calculation A1 Prepare Analyte + IS in Reconstitution Solvent Analyze Inject All Samples into LC-MS/MS A1->Analyze B1 Extract Blank Matrix (≥6 lots) B2 Evaporate to Dryness B1->B2 B3 Spike Dried Extract with Analyte + IS B2->B3 B3->Analyze Calculate Calculate Matrix Factor (MF) and IS-Normalized MF Analyze->Calculate Evaluate Evaluate %CV of IS-Normalized MF Calculate->Evaluate

Caption: Experimental workflow for the post-extraction addition method.

References

  • Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Link

  • Li, W., & Bartlett, M. G. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Link

  • Juber, M., et al. (2024). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. MDPI. Link

  • Souza, I. D., & Lanças, F. M. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Link

  • SynZeal. Omeprazole Impurities. SynZeal. Link

  • Abdelazim, A. H., & Ramzy, S. M. (2022). Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. BMC Chemistry. Link

  • Lin, Z. J., & Li, W. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Future Science OA. Link

  • Jain, P., et al. (2014). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Young Pharmacists. Link

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Link

  • Fornos, C., et al. (2024). Assessing Safety Concerns in Omeprazole Use: An Observational Study of Potentially Inappropriate Prescriptions and Patient Adherence in a Spanish Community Pharmacy. MDPI. Link

  • Xu, R., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis. Link

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research. Link

  • Sigma-Aldrich. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich. Link

  • ResearchGate. (2021). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. ResearchGate. Link

  • Drawell. How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. Link

  • ResearchGate. (2018). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with UV-Vis Spectrophotometry. ResearchGate. Link

  • ResearchGate. (2013). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. Link

  • BOC Sciences. Omeprazole Impurities. BOC Sciences.

  • BenchChem. (2025). Technical Support Center: Resolving Matrix Effects in LC-MS/MS Analysis of Omeprazole Magnesium. BenchChem. Link

  • Lee, S., et al. (2020). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. PLOS ONE. Link

  • Wang, L. (2014). Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. Link

  • Kim, H., et al. (1994). Liquid Chromatography/Mass Spectrometry of Phospholipids using Electrospray Ionization. Analytical Chemistry. Link

  • ResearchGate. (2014). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. ResearchGate. Link

  • Pan, C., &REET, C. (2011). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Reviews on environmental health. Link

  • Wang, D., et al. (2016). Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. ResearchGate. Link

  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. Link

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.. Link

  • Andersson, T., & Regårdh, C. G. (1990). Omeprazole: pharmacokinetics and metabolism in man. PubMed. Link

  • Abdelazim, A. H., & Ramzy, S. M. (2022). Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. PubMed. Link

  • Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Laboratory. Link

  • Hewavitharana, A. K. (2010). Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?. ResearchGate. Link

  • Hughes, N., et al. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis. PubMed. Link

  • Dr. Ehrenstorfer. (2017). Introduction to stable isotope internal standards. YouTube. Link

  • Ji, A., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. Link

  • BenchChem. (2025). Why Stable Isotope-Labeled Internal Standards are Essential in Mass Spectrometry. BenchChem. Link

Sources

overcoming poor resolution in omeprazole impurity chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for omeprazole impurity analysis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common chromatographic challenges. This resource moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and effectively troubleshoot poor resolution in your analyses.

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Q1: My omeprazole peak is tailing significantly, causing poor resolution with a closely eluting impurity. What is the root cause, and how can I fix it?

A: Peak tailing is the most common chromatographic issue for omeprazole and is primarily caused by secondary-site interactions on the column.[1] Omeprazole is a basic compound, and it can interact with acidic residual silanol groups on the surface of traditional silica-based HPLC columns.[1][2] This secondary ionic interaction creates a mixed-mode retention mechanism, leading to asymmetrical, tailing peaks that compromise integration accuracy and resolution.[1]

Here is a systematic approach to eliminate this problem:

Step 1: Evaluate and Optimize Your Column Choice The stationary phase is your first line of defense.

  • Use a Modern, End-Capped Column: Employ a high-purity C8 or C18 column that is thoroughly end-capped. End-capping neutralizes most of the active silanol groups with a less reactive chemical group, effectively shielding them from interaction with the basic omeprazole molecule.[1]

  • Consider High pH-Stable Columns: Omeprazole analysis is often improved at a higher mobile phase pH.[3][4] Columns with hybrid particle technology or specifically designed for high pH stability (up to pH 11 or 12) are excellent choices as they are resistant to silica dissolution under basic conditions.[3]

Step 2: Critically Assess and Adjust the Mobile Phase pH Mobile phase pH is the most powerful parameter for controlling the peak shape of ionizable compounds like omeprazole.

  • The pH Dilemma: Omeprazole is acid-labile and degrades rapidly at a pH below 7.8.[2][5] While a low pH mobile phase can protonate residual silanols and reduce tailing, it risks degrading your analyte on the column.[2]

  • The High pH Solution: Increasing the mobile phase pH to a value between 7.6 and 11 is a highly effective strategy.[3][4][6] At high pH, the residual silanol groups are deprotonated (ionized) and become negatively charged. This creates repulsion with the negatively charged regions of the omeprazole molecule and suppresses the problematic secondary interactions. Many pharmacopeial methods utilize a pH of around 7.6 for this reason.[3][7]

Step 3: Employ a Mobile Phase Additive If you are constrained to using a traditional column at mid-pH, an additive can be a quick fix.

  • Use a Competing Base: Adding a small amount (e.g., 0.1%) of a competing base, such as triethylamine (TEA), to the mobile phase can dramatically improve peak shape.[1] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from omeprazole.[1]

Step 4: Rule Out Column Contamination If peak shape has degraded over time, the column may be contaminated.

  • Perform a Column Wash: Strongly retained sample matrix components can accumulate at the column inlet, creating active sites that cause tailing. A rigorous column wash procedure can restore performance.

Experimental Protocol: Reversed-Phase Column Wash

This protocol is designed to remove a broad range of contaminants from C8 or C18 columns.

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination of the flow cell.

  • Flush with Buffer-Free Mobile Phase: Flush the column with 20 column volumes of the mobile phase prepared without the buffer salts (e.g., Acetonitrile/Water).

  • Flush with Strong Organic Solvent: Flush with 20 column volumes of 100% Acetonitrile or Methanol.

  • Flush with an Intermediate Polarity Solvent: To ensure miscibility for the next step, flush with 20 column volumes of Isopropanol (IPA).[1]

  • Re-equilibrate: Re-introduce your mobile phase and equilibrate the column for at least 20-30 column volumes, or until the baseline is stable, before reconnecting the detector.[1]

Q2: I'm observing co-elution between omeprazole and a known impurity like omeprazole sulphone. How can I improve the selectivity?

A: Co-elution signifies a lack of selectivity (alpha), meaning the column and mobile phase are not differentiating sufficiently between the two analytes. To resolve them, you must change the fundamental chromatographic conditions to alter their relative retention.

  • Systematically Vary Mobile Phase pH: This is the most effective tool for altering the selectivity of ionizable compounds.[6] Omeprazole and its impurities (e.g., omeprazole sulphone, sulphide) have slightly different pKa values. A small change in pH can alter their degree of ionization differently, leading to a significant shift in their relative retention times and achieving separation.[6]

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties and can induce different dipole-dipole and hydrogen bonding interactions with the analytes, often changing the elution order and improving resolution.[6]

  • Optimize the Gradient Profile (for gradient methods): If you are running a gradient, a shallower slope will often improve the resolution of closely eluting peaks.[7] By increasing the gradient time (tG) over the same organic range, you give the analytes more time to interact with the stationary phase, enhancing their separation.[8]

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and the thermodynamics of analyte-stationary phase interactions.[9] Increasing the temperature (e.g., from 30°C to 40°C) can sometimes improve efficiency and selectivity.

Q3: All my peaks are broad, not just tailing, which is compromising resolution across the chromatogram. What are the likely causes?

A: Symmetrically broad peaks are typically a symptom of either low column efficiency (N) or issues related to the sample and HPLC system hardware.[10]

  • Sample Overload: Injecting too high a concentration of the sample can saturate the stationary phase at the column inlet, leading to broad, often fronting, peaks.[1][11]

    • Solution: Reduce the injection volume or dilute your sample and re-inject. If peak shape improves, overload was the issue.[1]

  • Inappropriate Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile when the mobile phase starts at 10% Acetonitrile), the sample band will not focus correctly at the head of the column, causing severe broadening.[2]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[2] This ensures the sample band is tightly focused on the column, leading to sharp peaks.

  • Extra-Column Band Broadening: This refers to peak broadening that occurs outside of the analytical column. It is caused by excessive volume in tubing, fittings, or the detector flow cell.[2]

    • Solution: Use tubing with a small internal diameter (e.g., 0.005" or 0.12 mm) and ensure its length is as short as possible. Use proper zero-dead-volume fittings and ensure they are correctly installed.

  • Column Degradation (Void Formation): Over time, the packed bed of the column can settle, creating a void at the inlet. This disrupts the sample path and leads to broad or split peaks.[11]

    • Solution: Use a guard column to protect the analytical column from contaminants and pressure shocks.[10] If a void is suspected, replacing the column is often the only solution.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving poor resolution in omeprazole impurity chromatography.

G cluster_start cluster_problem cluster_solutions_tailing cluster_solutions_coelution cluster_solutions_broad cluster_end start Poor Resolution Observed tailing Asymmetric / Tailing Peaks? start->tailing coelution Co-eluting / Overlapping Peaks? start->coelution broad Symmetrically Broad Peaks? start->broad tailing->coelution No sol_ph Adjust Mobile Phase pH (Increase to >7.6) tailing->sol_ph Yes coelution->broad No sol_select_ph Systematically Vary pH coelution->sol_select_ph Yes sol_overload Reduce Sample Load (Dilute or Inject Less) broad->sol_overload Yes sol_column Use End-Capped or High-pH Stable Column sol_ph->sol_column sol_additive Add Competing Base (TEA) sol_column->sol_additive end_node Resolution Achieved sol_additive->end_node sol_solvent Change Organic Modifier (ACN vs. MeOH) sol_select_ph->sol_solvent sol_gradient Optimize Gradient Slope sol_solvent->sol_gradient sol_gradient->end_node sol_injection Match Sample Solvent to Initial Mobile Phase sol_overload->sol_injection sol_extracolumn Check for Extra-Column Volume (Tubing, Fittings) sol_injection->sol_extracolumn sol_extracolumn->end_node

Caption: A decision tree for troubleshooting poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for an omeprazole impurity HPLC method?

A: A robust starting point, adapted from methods like those described in the Chinese Pharmacopeia and other literature, would be a reversed-phase method using a C8 or C18 column.[3][7]

ParameterRecommended Starting ConditionRationale
Column Agilent InfinityLab Poroshell HPH-C8, 4.6 x 100 mm, 2.7 µmA modern, superficially porous column provides high efficiency at lower backpressures. HPH chemistry is stable at high pH.[3]
Mobile Phase A 0.01 M Disodium Hydrogen Phosphate (Na₂HPO₄), pH adjusted to 7.6 with phosphoric acidThis pH is high enough to suppress silanol interactions but low enough for good stability on many columns.[3][7]
Mobile Phase B AcetonitrileA common, effective organic modifier for this separation.
Elution Mode Isocratic: ~75% Mobile Phase A / 25% Mobile Phase BA simple isocratic hold is often sufficient for resolving key impurities as per some pharmacopeial methods.[3]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve efficiency and reduce viscosity.[3]
Detection UV at 280 nm or 302 nmOmeprazole and its impurities have strong absorbance in this range.[3][9]

For complex samples with many impurities, a gradient method is often required to achieve adequate separation in a reasonable time.[12][13]

Q2: Why is mobile phase pH so critical for omeprazole analysis?

A: The importance of pH is twofold, encompassing both chemical stability and chromatographic behavior:

  • Chemical Stability: Omeprazole is notoriously unstable in acidic environments.[14] Below pH 7.8, it undergoes rapid degradation to various by-products.[5] Therefore, the mobile phase pH must be controlled to prevent the active pharmaceutical ingredient (API) from degrading during the analysis, which would lead to inaccurate quantification and the appearance of artifact peaks.

  • Chromatographic Behavior: As a weak base, the charge state of omeprazole is pH-dependent. Simultaneously, the silica surface of the stationary phase contains silanol groups that can also be ionized.[1] By operating at a high pH (e.g., >7.6), you ensure that omeprazole is in a stable, neutral form and that the problematic silanol groups are ionized, which minimizes the secondary interactions that cause peak tailing.[1][6] This control over ionization is key to achieving symmetric peaks and reproducible retention times.

Q3: Which impurities are considered a "critical pair" that I must resolve from omeprazole?

A: While there are many potential process-related impurities and degradants, a common critical pair used for system suitability in method validation is omeprazole and omeprazole sulphone .[12][14][15] These two compounds are structurally very similar, making them challenging to separate. A method that can successfully resolve omeprazole from omeprazole sulphone (typically with a resolution factor Rs ≥ 2.0) is generally considered to have adequate selectivity and is stability-indicating.[8][12] Other important impurities to monitor include omeprazole sulphide and various related compounds specified in pharmacopeias like the USP and Ph. Eur.[7][12][14]

CompoundTypical Relative Retention Time (RRT) vs. Omeprazole
Omeprazole Desmethoxy~0.90
Omeprazole 1.00
Omeprazole Sulphone ~1.08
Omeprazole Sulphide~1.33
Omeprazole N-oxide~0.35

Note: RRT values are approximate and can vary significantly based on the specific chromatographic conditions used. Data compiled from representative methods.[12]

References

Technical Support Center: Strategies to Enhance the Stability of Omeprazole Sulfide Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling omeprazole sulfide. As a key metabolite of omeprazole, a synthetic precursor to esomeprazole, and a potential impurity in final drug products, the accurate quantification of omeprazole sulfide is critical for pharmacokinetic studies, impurity profiling, and process chemistry.[1][2] However, its inherent chemical structure presents significant stability challenges during sample collection, processing, and analysis.

This guide provides in-depth, field-proven strategies to mitigate degradation and ensure the integrity of your experimental results. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your specific applications.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: What is omeprazole sulfide, and why is its stability such a critical concern for researchers?

Omeprazole sulfide, chemically known as 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, is the reduced analog of the proton pump inhibitor omeprazole. Its stability is a major concern for three primary reasons:

  • Metabolic Significance: It is an active metabolite of omeprazole, and its accurate measurement in biological matrices like plasma is essential for understanding the complete pharmacokinetic profile of the parent drug.[2]

  • Impurity Profiling: It is considered a process impurity and degradation product in omeprazole and esomeprazole drug substances and products.[3][4] Regulatory agencies require strict monitoring and control of such impurities.

  • Chemical Reactivity: The sulfide moiety is susceptible to oxidation, while the benzimidazole core, similar to its parent compound omeprazole, has pH-dependent stability.[5][6] Inaccurate handling can lead to artificially low quantification of the sulfide or its conversion to other related substances, compromising data integrity.

Q2: What are the primary environmental and chemical factors that cause omeprazole sulfide degradation?

The degradation of omeprazole sulfide is primarily driven by four factors. Understanding these is the first step toward effective stabilization.

  • Oxidation: The thioether (sulfide) group is readily oxidized back to the sulfoxide (omeprazole) and can be further oxidized to omeprazole sulfone, another known metabolite.[5] This is often the most significant cause of sample instability, especially in biological matrices that can contain endogenous oxidizing agents.

  • Acidic pH: While more stable than omeprazole, the benzimidazole structure is susceptible to degradation under acidic conditions.[7] Omeprazole itself degrades with a half-life of less than 10 minutes at a pH below 4 but is significantly more stable under alkaline conditions.[8][9] Residual acids from sample processing or improperly buffered solutions can promote degradation.

  • Light Exposure (Photodegradation): Like many benzimidazole compounds, omeprazole sulfide can be sensitive to light, particularly UV radiation.[10][11][12] The energy from light can catalyze both oxidative and other degradative pathways.

  • Elevated Temperature: Thermal stress accelerates all chemical degradation reactions.[11][13] While stable for years when frozen, degradation can become significant within hours at room temperature, especially in solution.

Q3: How should I properly store my pure omeprazole sulfide reference standard?

For maximum shelf life, the solid reference standard should be stored under the following conditions, as confirmed by multiple suppliers:

  • Long-Term Storage: -20°C.[1][3]

  • Protection: Store in a tightly sealed container to protect from moisture and light (e.g., in an amber vial placed inside a sealed bag with a desiccant).[3]

When preparing stock solutions, use high-purity solvents like DMSO or ethanol, purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, and store frozen at -20°C or below in tightly sealed, light-protected vials.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides direct, actionable solutions.

Q4: I am quantifying omeprazole sulfide in human plasma via LC-MS. My QC samples show a consistent decrease in concentration during the analytical run and in freeze-thaw stability tests. What is happening and how can I fix it?

This is a classic and multifaceted stability issue. The observed loss of your analyte is likely due to a combination of oxidative and pH-mediated degradation, accelerated by temperature and light exposure during processing. Let's break down the causes and implement a multi-pronged stabilization strategy.

Problem Nexus: Oxidation in Biological Matrix

Causality: Plasma is a complex matrix that can contain reactive oxygen species. Furthermore, the process of sample handling, including vortexing and transfers, introduces atmospheric oxygen. The sulfide moiety in your analyte is a prime target for this oxidative stress, converting it to omeprazole and/or omeprazole sulfone. This not only lowers the concentration of your target analyte but can also interfere with the chromatography of the parent drug if it is also being monitored.

Solution: Implement an Antioxidant Strategy

Immediately after separating the plasma, you must add an antioxidant to the sample. This acts as a sacrificial agent, protecting the omeprazole sulfide.

  • Recommended Agent: Ascorbic acid (Vitamin C) is an effective and commonly used antioxidant.

  • Mechanism: Ascorbic acid readily donates electrons to neutralize oxidizing agents before they can react with the analyte. Omeprazole itself has been shown to have antioxidant properties at acidic pH, and adding a potent scavenger like ascorbate provides robust protection.[14]

  • See Protocol 1 for specific concentrations and steps.

Problem Nexus: pH-Mediated Instability

Causality: Although blood plasma has a physiological pH of ~7.4, the process of blood collection (e.g., into tubes with acidic anticoagulants) and subsequent processing steps can alter the microenvironment pH. Omeprazole and related compounds are known to be most stable in alkaline conditions (pH 9-11).[15][16] Even at a neutral pH, the degradation rate is significantly higher than at an alkaline pH.

Solution: Adjust and Buffer the Sample pH

Ensure your plasma sample is maintained at a slightly alkaline pH throughout processing and storage.

  • Recommended Action: Add a small volume of a basic buffer or a simple alkaline solution to raise the pH of the plasma to approximately 8.5-9.0. This shifts the equilibrium of the benzimidazole nitrogen to its more stable, deprotonated form.

  • Common Agents: A dilute solution of sodium hydroxide or an ammonium buffer can be effective.

  • See Protocol 1 for a combined stabilization approach.

Problem Nexus: Photo- and Thermal Degradation

Causality: Standard laboratory lighting and ambient temperatures are sufficient to induce degradation over the course of a typical sample preparation workflow. Each time a sample is thawed for analysis or left on an autosampler tray, it is exposed to these destabilizing conditions.

Solution: Strict Environmental Controls

This requires rigorous adherence to best practices from the moment of collection to the point of injection.

  • Light Protection: Use amber collection tubes, amber autosampler vials, and minimize exposure to direct overhead lighting. If possible, perform sample preparation under yellow light.

  • Temperature Control: Keep biological samples on wet ice at all times during processing. Use pre-chilled solvents for extraction steps. For autosampler stability, ensure the sample compartment is refrigerated (typically set to 4°C). Limit the time samples spend at room temperature.[17]

Data Presentation & Visual Guides

Table 1: Summary of Recommended Handling & Storage Conditions
ConditionRecommendationRationale
Sample Collection Collect in tubes containing an appropriate anticoagulant on ice.Minimize initial enzymatic activity and degradation.
Plasma Processing Centrifuge at 4°C. Work on wet ice. Use amber tubes.Prevent thermal and photolytic degradation during critical handling steps.[3][11]
Chemical Stabilization Immediately add antioxidant (e.g., ascorbic acid) and adjust pH to 8.5-9.0.Inhibit oxidation and prevent acid-catalyzed degradation.[6][14]
Short-Term Storage (<24h) 4°C in a sealed, amber vial.Suitable for samples waiting for immediate analysis.[3]
Long-Term Storage (>24h) -20°C or, ideally, -80°C in a sealed, amber vial.Ensures stability for weeks to months. Omeprazole sulfide is stable for at least 2 years at -20°C.[3]
Autosampler Conditions 4°C in amber vials. Limit run time where possible.Mitigate degradation while samples are queued for injection.
Freeze-Thaw Cycles Minimize as much as possible. Aliquot samples after stabilization.Each cycle is a period of thermal stress that can contribute to cumulative analyte loss.[18]
Diagram 1: Key Degradation Pathways for Omeprazole Sulfide

sulfide Omeprazole Sulfide (Analyte of Interest) sulfoxide Omeprazole (Sulfoxide) sulfide->sulfoxide Oxidation [O] degradants Acid-Catalyzed Degradation Products sulfide->degradants H⁺ / Light sulfone Omeprazole Sulfone sulfoxide->sulfone Further Oxidation [O]

Caption: Primary degradation routes for omeprazole sulfide.

Experimental Protocols

Protocol 1: Step-by-Step Workflow for Stabilizing Omeprazole Sulfide in Human Plasma

This protocol integrates the strategies discussed above into a single, robust workflow designed to maximize the stability of omeprazole sulfide from collection to analysis.

Materials:

  • Blood collection tubes (e.g., K2-EDTA), pre-chilled.

  • Refrigerated centrifuge (4°C).

  • Amber microcentrifuge tubes (1.5 mL or 2.0 mL).

  • Wet ice bucket.

  • Calibrated pipettes and sterile tips.

  • Stabilizer Solution: 10 mg/mL Ascorbic Acid in 0.05 N Sodium Hydroxide (NaOH). Prepare fresh daily and keep on ice.

  • Vortex mixer.

Methodology:

  • Blood Collection: Collect whole blood directly into pre-chilled K2-EDTA tubes. Gently invert 8-10 times to mix and immediately place the tubes on wet ice.

  • Plasma Separation: Within 30 minutes of collection, centrifuge the blood at ~1500 x g for 15 minutes at 4°C.

  • Aliquoting and Stabilization:

    • Carefully transfer the plasma supernatant to pre-chilled amber microcentrifuge tubes, avoiding disturbance of the buffy coat.

    • For every 950 µL of plasma, immediately add 50 µL of the freshly prepared Stabilizer Solution . This achieves a final concentration of ~0.5 mg/mL ascorbic acid and ensures a slightly alkaline pH.

    • Causality Check: This single addition both neutralizes oxidative threats and adjusts the pH away from the acidic region where degradation is most rapid.[8][14]

  • Mixing: Gently vortex the stabilized plasma for 5-10 seconds to ensure homogeneity.

  • Storage:

    • If analyzing within 24 hours, store the stabilized samples at 4°C.

    • For long-term storage, immediately cap the tubes and store them at -80°C. This temperature is preferred over -20°C for maximum long-term stability of sensitive analytes in biological matrices.

  • Analysis:

    • When ready for analysis, thaw samples rapidly in a room temperature water bath and immediately place them on wet ice.

    • Proceed with your validated extraction method (e.g., protein precipitation with pre-chilled acetonitrile or liquid-liquid extraction).

    • Transfer the final extract to amber autosampler vials for analysis in a temperature-controlled autosampler (4°C).

Diagram 2: Recommended Sample Handling Workflow

A 1. Blood Collection (Pre-chilled EDTA tube) B 2. Centrifugation (15 min, 4°C) A->B C 3. Plasma Separation (Transfer to amber tube on ice) B->C D 4. STABILIZATION (Add Antioxidant/Base) C->D E 5. Vortex Mix D->E F 6. Storage (-80°C, protected from light) E->F G 7. Sample Prep & Analysis (Keep cold, use amber vials) F->G

Caption: A validated workflow for plasma sample stabilization.

References

  • Expert Synthesis Solutions. (2018). Safety Data Sheet: Omeprazole Sulfide-D3. Retrieved from [Link]

  • Lee, E. J., & Williams, K. M. (1991). Oxygen dependence of omeprazole clearance and sulfone and sulfide metabolite formation in the isolated perfused rat liver. Journal of Pharmacy and Pharmacology, 43(11), 775-780. Retrieved from [Link]

  • DellaGreca, M., et al. (2006). Degradation of lansoprazole and omeprazole in the aquatic environment. Chemosphere, 63(1), 89-95. Retrieved from [Link]

  • Yoon, J. S., et al. (2018). The chemical structures of omeprazole sulfide and its human metabolite, 5'-hydroxy tenatoprazole sulfide. Molecules, 23(9), 2345. Retrieved from [Link]

  • Pergel, E., et al. (2022). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Pharmaceutics, 14(11), 2321. Retrieved from [Link]

  • Brime, B., et al. (1998). Determination of the stability of omeprazole by means of differential scanning calorimetry. Journal of Thermal Analysis and Calorimetry, 51, 615-621. Retrieved from [Link]

  • Imre, S., et al. (2009). Stability study of omeprazole. Farmacia, 57(6), 741-748. Retrieved from [Link]

  • Wang, L., et al. (2013). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. Journal of Chemical & Engineering Data, 58(6), 1543-1546. Retrieved from [Link]

  • Mathew, M., Gupta, V. D., & Bailey, R. E. (1995). Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. Drug Development and Industrial Pharmacy, 21(8), 965-971. Retrieved from [Link]

  • Garg, R., & Singh, S. (1999). Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography. Drug Development and Industrial Pharmacy, 25(9), 1057-1065. Retrieved from [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Retrieved from [Link]

  • Rezk, M. R., Badr, K. A., & Shehata, M. A. (2015). A Simple and Sensitive Bioanalytical Assay for Simultaneous Determination of Omeprazole and its Three Mayor Metabolites in Human Blood Plasma Using RP-HPLC after a Simple Liquid-Liquid Extraction Procedure. Journal of Pharmaceutical and Biomedical Analysis, 115, 1-7. Retrieved from [Link]

  • Songkadan, S. & Ekgasit, S. (1998). The Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. The Thai Journal of Pharmaceutical Sciences, 22(1), 1-10. Retrieved from [Link]

  • Reddy, M. N., et al. (2011). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 130-132. Retrieved from [Link]

  • Imre, S., et al. (2009). Stability study of omeprazole. Farmacia, 57(6). Retrieved from [Link]

  • Lundstedt, E. (2021). Quality by Design Method Development For the Analysis of Omeprazole. DiVA portal. Retrieved from [Link]

  • Bissett, D., et al. (1996). Antioxidant properties of omeprazole. Gut, 38(3), 334-339. Retrieved from [Link]

  • Bosch, M. E., Sánchez, A. R., Rojas, F. S., & Ojeda, C. B. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 847-861. Retrieved from [Link]

  • Reddy, G. S., et al. (2012). Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. Journal of Pharmaceutical Analysis, 2(5), 358-364. Retrieved from [Link]

  • Pergel, E., et al. (2022). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. MDPI. Retrieved from [Link]

  • Al-Ghobashy, M. A., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and LC-MS/MS. Journal of Analytical Methods in Chemistry, 2021, 6649818. Retrieved from [Link]

  • Al-Kinani, M. H., & Alany, R. G. (2021). Effect of Elevated pH on the Commercial Enteric-Coated Omeprazole Pellets Resistance. AAPS PharmSciTech, 22(4), 133. Retrieved from [Link]

  • Mishan, M. A., et al. (2021). Hydrogen sulfide reduces omeprazole and is oxidized to polysulfides and elemental sulfur. Redox Biology, 41, 101905. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Omeprazole sulfide. PubChem Compound Database. Retrieved from [Link]

  • Ibbotson, S. H., et al. (2022). Insights into proton pump inhibitor-induced photosensitivity: An observational study in a tertiary photobiology service. Journal of the Royal College of Physicians of Edinburgh, 52(4), 287-291. Retrieved from [Link]

  • Alarcón, E., et al. (2012). Precision improvement for omeprazole determination through stability evaluation. Luminescence, 27(3), 195-200. Retrieved from [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for 4-Desmethoxy-4-chloro Omeprazole Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Desmethoxy-4-chloro Omeprazole Sulfide, a potential impurity or degradation product of Omeprazole. The methodologies and acceptance criteria detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3][4][5]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][6] For impurity testing, this means the method must be specific, sensitive, accurate, and precise to reliably quantify low levels of the analyte in the presence of the active pharmaceutical ingredient (API) and other potential impurities.

The Analyte: Understanding this compound

This compound is a related substance to Omeprazole, a widely used proton pump inhibitor.[7][8] Its chemical structure is 2-(((4-Chloro-3,5-dimethylpyridin-2-yl)methyl)thio)-5-methoxy-1H-benzo[d]imidazole.[7] As a potential impurity, its detection and quantification are critical for ensuring the quality, safety, and efficacy of Omeprazole drug substances and products. A robust and validated analytical method is therefore indispensable.

Chemical Information:

  • Molecular Formula: C₁₆H₁₆ClN₃OS[9][10]

  • Molecular Weight: 333.83 g/mol [9][10]

  • CAS Number: 220757-74-4[7][10]

The Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the premier analytical technique for the qualitative and quantitative analysis of pharmaceutical ingredients and their impurities due to its high resolution, sensitivity, and precision.[11][12] A well-developed HPLC method can effectively separate the target impurity from the main API and other related substances, allowing for accurate quantification.[13]

The Validation Workflow: A Step-by-Step Approach

Method validation follows a structured protocol to evaluate various performance characteristics.[4][14][15] The following sections detail the experimental design for each validation parameter.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Parameters cluster_3 Finalization Dev Initial Method Development Protocol Validation Protocol (ICH Q2(R1)) Dev->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A typical workflow for HPLC method validation, from initial development to final reporting.

Experimental Protocols and Data Presentation

This section provides detailed protocols for each validation parameter and presents hypothetical data in a structured format.

Proposed Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Phosphate Buffer (pH 7.4)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 302 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Acetonitrile (50:50, v/v)

Rationale: A C18 column is a versatile choice for reverse-phase chromatography, suitable for separating compounds of intermediate polarity like omeprazole and its derivatives. A phosphate buffer at pH 7.4 is often used for omeprazole analysis to ensure analyte stability.[16] A gradient elution is employed to ensure adequate separation of the main peak (Omeprazole) from its potential impurities, including the target analyte.

Specificity (Including Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[6][17] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[11][18][19][20][21]

Protocol:

  • Blank and Placebo Analysis: Inject the diluent and a placebo solution (if applicable) to ensure no interfering peaks at the retention time of the analyte.

  • Resolution: Prepare a solution containing this compound, Omeprazole, and other known impurities. Verify that the analyte peak is well-resolved from all other peaks.

  • Forced Degradation: Subject the Omeprazole drug substance to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation of about 10-20%.[18][20]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.

    • Oxidation: 3% H₂O₂ at room temperature for 4 hours.

    • Thermal Degradation: Heat solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug substance to UV light (as per ICH Q1B) for an appropriate duration.

  • Analyze the stressed samples. The method is specific if the analyte peak is pure and well-separated from any degradation products. Peak purity can be assessed using a photodiode array (PDA) detector.

Acceptance Criteria:

  • No interference from blank or placebo at the analyte's retention time.

  • Resolution between the analyte peak and the closest eluting peak should be >2.0.

  • Peak purity index should be >0.999 for the analyte in stressed samples.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[22] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[14]

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the proposed specification limit for the impurity (e.g., if the limit is 0.1%, the range could be LOQ to 0.15%).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration and determine the linearity by linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.995.

  • The y-intercept should be minimal.

  • The data points should not deviate significantly from the regression line.

Hypothetical Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
0.1 (LOQ)5,250
0.525,100
1.050,200
1.575,500
2.0 (150%)100,300
Correlation Coefficient (r²) 0.9998
Regression Equation y = 50100x + 200
Accuracy

Accuracy is the closeness of the test results to the true value.[17] It is typically determined by recovery studies.

Protocol:

  • Prepare a sample matrix (e.g., a solution of the Omeprazole API).

  • Spike the matrix with the this compound reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each level.

Hypothetical Accuracy Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery
50%0.750.7498.7%99.1%
0.750.75100.0%
0.750.7498.7%
100%1.501.4898.7%99.3%
1.501.50100.0%
1.501.4999.3%
150%2.252.27100.9%100.4%
2.252.2499.6%
2.252.26100.4%
Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[17] It is evaluated at two levels: repeatability and intermediate precision.[14]

Precision_Levels cluster_repeat Same Conditions cluster_intermediate Different Conditions Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Lab1 Same Day Repeatability->Lab1 Analyst1 Same Analyst Repeatability->Analyst1 Instrument1 Same Instrument Repeatability->Instrument1 Lab2 Different Day Intermediate->Lab2 Analyst2 Different Analyst Intermediate->Analyst2 Instrument2 Different Instrument Intermediate->Instrument2

Caption: The relationship between different levels of precision testing.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a sample spiked at 100% of the specification limit on the same day, by the same analyst, using the same instrument.[14]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

Acceptance Criteria:

  • The %RSD for repeatability should not be more than 10.0%.

  • The %RSD for intermediate precision should not be more than 15.0%.

Hypothetical Precision Data:

ParameterReplicateMeasured Conc. (µg/mL)Mean%RSD
Repeatability 1-61.51, 1.49, 1.52, 1.48, 1.50, 1.531.5051.2%
Intermediate Precision 1-61.54, 1.47, 1.55, 1.49, 1.52, 1.561.5222.3%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6][22]

Protocol: These limits can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.[22]

  • Signal-to-Noise Ratio: Determine the concentration that yields an S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.[22]

  • Calibration Curve Method:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of regression lines and S = the mean slope of the calibration curves.[22]

Acceptance Criteria:

  • The LOQ must be demonstrated with acceptable precision (%RSD ≤ 15%) and accuracy (recovery 80-120%).

Hypothetical LOD/LOQ Data:

ParameterValue (µg/mL)S/N Ratio
LOD 0.03~3:1
LOQ 0.10~10:1
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[17]

Protocol:

  • Introduce small, deliberate changes to critical method parameters one at a time.

  • Parameters to vary include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase pH (e.g., ± 0.1 units)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a system suitability solution and a sample under each condition.

  • Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor) and the quantitative result.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The results should not deviate significantly from the results obtained under the nominal conditions.

Hypothetical Robustness Data:

Parameter VariedValueResolution (Analyte vs. Omeprazole)Tailing FactorAssay Result (% of Nominal)
Nominal -3.51.2100.0
Flow Rate0.9 mL/min3.71.299.5
1.1 mL/min3.31.2100.8
Temperature28°C3.41.2101.1
32°C3.61.399.2
pH7.33.41.199.7
7.53.61.2100.5

Conclusion

This guide outlines a scientifically sound and regulatory-compliant approach to validating an HPLC method for the determination of this compound. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, laboratories can ensure the generation of reliable and trustworthy data, which is paramount for quality control in the pharmaceutical industry. The provided protocols and acceptance criteria serve as a robust template that can be adapted for specific laboratory and product requirements, always ensuring adherence to the core principles of analytical method validation.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Pharma Validation. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • ResearchGate. (PDF) Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. [Link]

  • PubChem. This compound. [Link]

  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • International Journal of Trend in Scientific Research and Development. A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • SynZeal. This compound. [Link]

  • Molnar Institute. Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • European Journal of Pharmaceutical and Medical Research. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • National Institutes of Health (NIH). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

  • Google Patents.
  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Linearity, accuracy and precision results of HPLC method | Download Table. [Link]

  • LCGC International. Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. [Link]

  • Altabrisa Group. 3 Key Steps for HPLC Impurities Methods Validation. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • YouTube. ICH Guidelines Part-II;Range,Accuracy, Precision, LOD, LOQ, Robustness & System Suitability Criteria. [Link]

  • ResearchGate. The role of forced degradation studies in stability indicating HPLC method development. [Link]

  • International Journal of Pharmacy and Technology. Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Omeprazole and its Sulfide Impurity by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded comparison of omeprazole and its critical process impurity, omeprazole sulfide, using Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of methods to explore the causal relationships between chemical structure, chromatographic behavior, and mass spectrometric fragmentation, equipping researchers and drug development professionals with a robust framework for impurity identification and quantification.

Introduction: The "Why" Behind Impurity Profiling

Omeprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. During its synthesis and storage, various related substances can form, one of the most significant being omeprazole sulfide (see Figure 1). This compound is not just a process-related impurity but also a potential degradant. Regulatory bodies worldwide, guided by standards such as the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs). For potent drugs like omeprazole, even small amounts of impurities can impact safety and efficacy, making their precise analysis a cornerstone of pharmaceutical quality control.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity, making it the gold standard for this task. It allows for the confident identification of impurities, even at trace levels co-eluting with the main API peak.

CompoundChemical StructureMolecular FormulaMonoisotopic Mass (Da)
Omeprazole C₁₇H₁₉N₃O₃S345.1147
Omeprazole Sulfide C₁₇H₁₉N₃O₂S329.1198
Figure 1. Structures and properties of Omeprazole and its Sulfide Impurity.

The Analytical Strategy: Coupling Separation with Specific Detection

The primary analytical challenge stems from the structural similarity between omeprazole and omeprazole sulfide. The only difference is the oxidation state of the sulfur atom connecting the benzimidazole and pyridine rings (a sulfoxide in omeprazole, a sulfide in the impurity). This subtle difference has significant implications:

  • Polarity: The sulfoxide group in omeprazole is more polar than the sulfide group in the impurity. This difference is the key to achieving chromatographic separation. A well-designed reversed-phase HPLC method will cause the more polar omeprazole to elute slightly earlier than the less polar omeprazole sulfide.

  • Mass: The mass difference is exactly 15.9949 Da, corresponding to one oxygen atom. This distinction is trivial for a mass spectrometer to resolve.

  • Fragmentation: The sulfoxide bond is a primary site for fragmentation under MS/MS conditions, leading to a distinct fragmentation pattern compared to the more stable sulfide linkage. This forms the basis of our comparative analysis.

Our strategy is therefore two-fold: first, to achieve baseline chromatographic separation using Ultra-High-Performance Liquid Chromatography (UHPLC), and second, to use tandem mass spectrometry (MS/MS) to generate unique "fingerprints" for each compound, enabling unambiguous identification and quantification.

Experimental Workflow: A Self-Validating Protocol

This section outlines a robust LC-MS/MS protocol. The inclusion of system suitability checks and quality controls is critical for ensuring the trustworthiness and validity of the results.

Experimental Workflow Diagram

G cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing & Review p1 Weigh API Sample & Reference Standards p2 Dissolve in Diluent (e.g., ACN:Water) p1->p2 p3 Create Calibration Curve Spike API with Impurity p2->p3 a1 System Suitability Test (SST Injection) p3->a1 Start Sequence a2 Inject Samples & Calibration Standards a1->a2 a3 UHPLC Separation (Reversed-Phase) a2->a3 a4 MS Detection (ESI+, Full Scan & MS/MS) a3->a4 d1 Integrate Chromatographic Peaks (API & Impurity) a4->d1 Acquire Data d2 Generate Calibration Curve (R² > 0.99) d1->d2 d3 Quantify Impurity Level d2->d3 d4 Confirm Identity via MS/MS Fragmentation Match d3->d4

Caption: A typical workflow for pharmaceutical impurity analysis.

Step 1: Reagents and Sample Preparation
  • Reagents: Use LC-MS grade acetonitrile (ACN), water, and formic acid.

  • Diluent: A mixture of 50:50 (v/v) ACN and water is a suitable diluent.

  • Standard Preparation:

    • Prepare a stock solution of Omeprazole Reference Standard at 1.0 mg/mL.

    • Prepare a stock solution of Omeprazole Sulfide Reference Standard at 0.1 mg/mL.

  • Calibration Standards: Serially dilute the sulfide stock solution and spike it into a fixed concentration of the omeprazole stock (e.g., 0.5 mg/mL) to create calibration standards ranging from 0.05% to 0.5% of the API concentration. This mimics real-world sample conditions.

  • Sample Preparation: Accurately weigh and dissolve the omeprazole API sample in the diluent to a final concentration of 0.5 mg/mL.

Step 2: Chromatographic and Mass Spectrometric Conditions

The conditions below are a validated starting point for achieving excellent separation and detection.

Table 1: Recommended LC-MS/MS Parameters

ParameterSettingRationale
UHPLC System Agilent 1290 Infinity II or equivalentProvides high resolution and speed needed for impurity analysis.
Column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)Industry standard for reversed-phase separation of moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase LC-MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase.
Gradient 10% B to 90% B over 8 minutesA typical gradient to ensure elution and separation of compounds with differing polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and run-to-run reproducibility.
Injection Vol. 2 µLMinimizes peak broadening.
MS System Triple Quadrupole or Q-TOF Mass SpectrometerProvides the necessary sensitivity and specificity for quantification and identification.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic nitrogen atoms on both molecules are readily protonated.
Gas Temp. 325 °CStandard setting for efficient desolvation.
Sheath Gas Flow 11 L/minAssists in nebulization and desolvation.
Capillary Voltage 3500 VOptimizes ion generation.
Scan Mode Full Scan (m/z 100-500) and MS/MSFull scan detects all ions; MS/MS provides structural information.

Comparative Mass Spectrometric Analysis: Interpreting the Data

Full Scan Analysis: The Parent Ions

In positive ESI mode, both molecules will accept a proton ([M+H]⁺). This initial scan confirms the presence of the target compounds based on their accurate mass.

  • Omeprazole [M+H]⁺: Expected m/z = 346.1225

  • Omeprazole Sulfide [M+H]⁺: Expected m/z = 330.1276

While full scan confirms their presence, it does not provide definitive structural proof. For that, we turn to MS/MS.

MS/MS Fragmentation Analysis: The Structural Fingerprint

By isolating the parent ion (e.g., m/z 346.1 for omeprazole) and subjecting it to collision-induced dissociation (CID), we generate fragment ions. The resulting pattern is unique to the molecule's structure.

The key difference lies in the stability of the sulfoxide versus the sulfide bridge. The S=O bond in omeprazole is a labile site, leading to characteristic fragmentation pathways not available to the sulfide impurity.

Table 2: Comparative Fragmentation of Omeprazole and Omeprazole Sulfide

Precursor Ion [M+H]⁺Key Fragment Ion (m/z)Proposed Structure / OriginSignificance
Omeprazole (346.1)198.1Pyridine-sulfinyl-methyl cationPrimary Reporter Ion. Formed by cleavage of the bond between the sulfoxide and the benzimidazole ring. Highly abundant.
136.1Benzimidazole moiety cationThe other half of the primary cleavage.
214.1Rearrangement and loss of the methoxy-pyridineA secondary, but characteristic, fragment.
Omeprazole Sulfide (330.1)198.1Pyridine-thio-methyl cationPrimary Reporter Ion. Analogous to the omeprazole fragment but originating from the sulfide. Often the base peak.
132.1Benzimidazole moiety cationCleavage of the sulfide bridge.
149.1Methoxy-pyridine ring fragmentA different fragmentation pathway due to the more stable sulfide linker.
Fragmentation Pathway Diagram

G cluster_omeprazole Omeprazole Fragmentation cluster_sulfide Omeprazole Sulfide Fragmentation Ome_Parent Omeprazole [M+H]⁺ m/z 346.1 Ome_Frag1 Fragment m/z 198.1 Ome_Parent->Ome_Frag1 Primary Cleavage (at Sulfoxide) Ome_Frag2 Fragment m/z 136.1 Ome_Parent->Ome_Frag2 Sul_Parent Sulfide Impurity [M+H]⁺ m/z 330.1 Sul_Frag1 Fragment m/z 198.1 Sul_Parent->Sul_Frag1 Primary Cleavage (at Sulfide) Sul_Frag2 Fragment m/z 132.1 Sul_Parent->Sul_Frag2

A Senior Application Scientist's Guide to Distinguishing 4-Desmethoxy-4-chloro Omeprazole Sulfide from Co-eluting Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the purity analysis of Omeprazole, the accurate identification and quantification of process-related impurities and degradation products are paramount. Among these, 4-Desmethoxy-4-chloro Omeprazole Sulfide presents a unique analytical challenge due to its structural similarity to other impurities. This guide provides an in-depth, technically-grounded comparison of this specific impurity against its common, structurally related counterparts, offering field-proven insights and detailed experimental protocols to ensure its unambiguous identification.

The Challenge: Structural Similarities and Analytical Hurdles

Omeprazole's synthesis and degradation pathways can produce a constellation of related substances. The primary analytical difficulty arises from the subtle structural differences between these molecules, which often leads to near-identical chromatographic behavior and the potential for co-elution. This compound (Figure 1) is a process-related impurity that requires careful analytical distinction from other key impurities, particularly Omeprazole Sulfide and Omeprazole Sulphone (Impurity D).

The core structure of these molecules is the same; the variation lies in the substitution on the pyridine ring and the oxidation state of the sulfur atom. These minor changes can be difficult to resolve with non-optimized analytical methods, leading to inaccurate purity assessments.

Understanding the Origin: Why This Impurity Forms

From a mechanistic standpoint, this compound is understood to be a process-related impurity, likely originating from a specific synthetic route for Omeprazole.[1] Its formation can be logically deduced from the reaction of 5-methoxy-1H-benzimidazole-2-thiol with a chlorinated pyridine intermediate, specifically 2-(chloromethyl)-3,5-dimethyl-4-chloropyridine, instead of the intended 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine.

This understanding is crucial for analytical scientists. Knowing that it is a process impurity, rather than a degradation product, informs the validation of a stability-indicating method. A robust method must be able to resolve it from true degradants that may form under stress conditions.

cluster_reactants Key Reactants in Omeprazole Synthesis cluster_products Resulting Sulfide Intermediates thiol 5-methoxy-1H- benzimidazole-2-thiol omeprazole_sulfide Omeprazole Sulfide thiol->omeprazole_sulfide Reacts with chloro_sulfide 4-Desmethoxy-4-chloro Omeprazole Sulfide (Target Impurity) thiol->chloro_sulfide Reacts with pyridine_intended 2-(chloromethyl)-4-methoxy- 3,5-dimethylpyridine pyridine_intended->omeprazole_sulfide pyridine_impurity_source 2-(chloromethyl)-3,5-dimethyl- 4-chloropyridine (Potential Starting Material Impurity) pyridine_impurity_source->chloro_sulfide omeprazole Omeprazole (API) omeprazole_sulfide->omeprazole Oxidation

Caption: Logical pathway for the formation of the target impurity.

The Solution: A Multi-faceted Analytical Approach

Distinguishing this compound requires a high-resolution chromatographic method coupled with a detection technique that can provide an orthogonal layer of identification, such as mass spectrometry or photodiode array detection. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.

Optimized HPLC Method for Separation

The causality behind selecting a specific HPLC method lies in achieving baseline separation of the critical pair: this compound and Omeprazole Sulfide. The presence of the chloro- group slightly increases the hydrophobicity of the target impurity compared to Omeprazole Sulfide. This difference is exploited by using a C18 stationary phase with a carefully optimized mobile phase gradient.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to be a self-validating system, capable of separating the target impurity from other known related substances and degradation products.

  • Instrumentation:

    • HPLC or UHPLC system with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector. An in-line mass detector (e.g., a single quadrupole) is highly recommended.

  • Chromatographic Conditions:

    • Column: Agilent InfinityLab Poroshell HPH-C8, 4.6 × 100 mm, 2.7 µm, or equivalent high-performance C8 or C18 column designed for stability at moderate pH.[2]

    • Mobile Phase A: 0.01 M Disodium Hydrogen Phosphate, adjusted to pH 7.6 with phosphoric acid.[2]

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A gradient is often necessary to resolve early-eluting polar impurities from the more retained API and sulfide impurities. A typical gradient might run from 25% B to 55% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 35 °C.[2]

    • Detection Wavelength: 280 nm for primary quantification, with PDA scanning from 200-400 nm for peak purity analysis.[2][3]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • System Suitability Solution: Prepare a solution containing Omeprazole (~0.2 mg/mL) and spikes of known impurities, including this compound and Omeprazole Sulfide, at a concentration relevant to the specification limit (e.g., 0.1%).

    • Test Solution: Accurately weigh and dissolve the Omeprazole sample in the mobile phase to a final concentration of approximately 0.2 mg/mL.[2]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis API Weigh Omeprazole API Solvent Dissolve in Mobile Phase API->Solvent Inject Inject into HPLC Solvent->Inject Column Poroshell HPH-C8 (pH 7.6, 35°C) Inject->Column Detection PDA (280 nm) & Mass Detector Column->Detection Chromatogram Assess Chromatogram Detection->Chromatogram Compare Compare RT, RRT, UV & Mass Spectra Chromatogram->Compare Identify Confirm Impurity Identity Compare->Identify

Caption: Experimental workflow for impurity identification.

Comparative Data Analysis

Under optimized HPLC conditions, the elution order is critical for identification. The following table summarizes the expected chromatographic and spectroscopic characteristics that serve as the basis for distinguishing these impurities.

Compound NameStructureTypical Relative Retention Time (RRT) vs. OmeprazoleKey Distinguishing Features
Omeprazole C₁₇H₁₉N₃O₃S1.00 The main peak; reference for RRT calculations.
Omeprazole Sulfide C₁₇H₁₉N₃O₂S~0.85 - 0.95Lacks the sulfoxide oxygen, making it less polar and eluting before Omeprazole. Molecular Weight: ~330.4 g/mol .[4]
This compound C₁₆H₁₆ClN₃OS~0.90 - 1.00 Structurally similar to Omeprazole Sulfide but with a chloro group instead of a methoxy group on the pyridine ring. This substitution can slightly increase its retention time compared to Omeprazole Sulfide. Key Differentiator: Molecular Weight of ~333.8 g/mol .[1][5]
Omeprazole Sulphone (Impurity D) C₁₇H₁₉N₃O₄S~0.75 - 0.85More polar than Omeprazole due to the sulphone group, causing it to elute earlier. Molecular Weight: ~361.4 g/mol .[6]

Note: RRT values are approximate and can vary significantly with the specific HPLC method (column, mobile phase, temperature). They must be experimentally determined with qualified reference standards.

Orthogonal Confirmation: The Role of Mass Spectrometry and UV Spectra

Trustworthiness in impurity identification comes from having a self-validating system. While RRT is a powerful tool, it is not definitive. Co-elution can still occur, especially with unknown impurities. Therefore, orthogonal detection methods are essential.

  • Mass Spectrometry (LC-MS): This is the most definitive technique for confirmation. The molecular weight difference between this compound (MW ~333.8) and Omeprazole Sulfide (MW ~330.4) is easily resolved by a mass detector.[4][5] The isotopic pattern of the chlorine atom (a characteristic ~3:1 ratio for ³⁵Cl and ³⁷Cl isotopes) in the mass spectrum of this compound provides an unambiguous signature that is absent in other common impurities.

  • Photodiode Array (PDA) Detection: While less specific than MS, comparing the UV-Vis spectra of eluting peaks can provide valuable confirmatory data. Structurally similar compounds will have similar, but not necessarily identical, UV spectra. The UV spectrum of Omeprazole in an alkaline solution typically shows absorption maxima around 276 nm and 305 nm.[7] Any significant shift in the λmax or change in the spectral shape of an impurity peak compared to a reference standard can aid in its identification and flag potential co-elution.

Conclusion

The successful differentiation of this compound from other structurally related impurities hinges on a systematic and multi-faceted analytical strategy. It requires moving beyond simple retention time matching to a comprehensive approach that leverages high-resolution chromatography, an understanding of the impurity's synthetic origin, and the application of orthogonal detection techniques like mass spectrometry and photodiode array analysis. By implementing the detailed protocols and utilizing the comparative data provided in this guide, analytical scientists can confidently and accurately characterize the purity of Omeprazole, ensuring the quality and safety of this vital pharmaceutical product.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Omeprazole Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the cross-validation of omeprazole degradation products. It is intended for researchers, scientists, and professionals in drug development who are tasked with ensuring the quality, stability, and safety of omeprazole formulations. This document moves beyond procedural outlines to explain the scientific rationale behind experimental choices, thereby providing a self-validating framework for robust analytical method lifecycle management.

The Criticality of Monitoring Omeprazole Degradation

Omeprazole, a proton pump inhibitor, is inherently unstable, particularly in acidic environments, which is the very condition it is designed to treat. This instability leads to the formation of various degradation products. The presence and quantity of these degradants are critical quality attributes that can impact the safety and efficacy of the final drug product. Therefore, robust, reliable, and validated analytical methods are paramount for their consistent monitoring throughout the drug development lifecycle.

Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate rigorous validation of analytical procedures to ensure they are fit for their intended purpose. Cross-validation becomes essential when an analytical method is transferred between laboratories or when a new method is introduced to replace an existing one. It serves to demonstrate that the two methods provide equivalent results, ensuring consistency in quality control.

Comparative Analysis of Key Analytical Techniques

The primary analytical techniques for the separation and quantification of omeprazole and its degradation products are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). For structural elucidation and identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

High-Performance Liquid Chromatography (HPLC)

HPLC has long been the workhorse of pharmaceutical analysis due to its robustness and versatility. For omeprazole, various reversed-phase HPLC (RP-HPLC) methods have been developed and validated. These methods typically utilize C8 or C18 columns and a mobile phase consisting of a buffer and an organic modifier.

Causality Behind Experimental Choices in HPLC:

  • Column Chemistry (C8 vs. C18): The choice between a C8 and a C18 stationary phase depends on the hydrophobicity of the degradants. A C18 column provides greater retention for non-polar compounds, while a C8 column can be advantageous for moderately polar analytes, potentially offering different selectivity.

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter in controlling the retention and peak shape of ionizable compounds like omeprazole and its degradation products. A pH around 7 is often used to ensure good peak symmetry.

  • Detector Wavelength: The UV detection wavelength is selected based on the absorption maxima of omeprazole and its degradants, typically in the range of 280-305 nm, to ensure adequate sensitivity for all compounds of interest.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (<2 µm) to achieve faster analysis times, improved resolution, and higher sensitivity. This is particularly beneficial for complex samples containing multiple degradation products.

Advantages of UPLC over HPLC for Omeprazole Analysis:

  • Increased Throughput: The shorter run times of UPLC methods significantly increase laboratory productivity.

  • Enhanced Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities and degradation products.

  • Reduced Solvent Consumption: The lower flow rates and shorter analysis times in UPLC lead to a substantial reduction in solvent usage, making it a more environmentally friendly and cost-effective option.

Liquid Chromatography-Mass Spectrometry (LC-MS)

When the goal is not just quantification but also the identification of degradation products, LC-MS is indispensable. High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) and Orbitrap, provide accurate mass measurements that facilitate the determination of elemental compositions for unknown degradants. Tandem mass spectrometry (MS/MS) experiments provide structural information through fragmentation patterns.

Performance Comparison Summary

The following table summarizes the typical performance characteristics of validated HPLC and UPLC methods for the analysis of omeprazole and its degradation products, based on published data.

Parameter HPLC UPLC LC-MS
Linearity (r²) > 0.999> 0.999> 0.99
Accuracy (% Recovery) 98-102%98-102%Typically within 15%
Precision (% RSD) < 2%< 1%< 15%
Specificity Stability-indicatingStability-indicatingHighly specific with mass detection
Run Time 8-30 minutes< 10 minutesVariable, often aligned with UPLC
Primary Application Routine QC, stability testingHigh-throughput screening, complex mixturesIdentification of unknown impurities

Cross-Validation Protocol: A Self-Validating System

Cross-validation of two analytical methods, for instance, an existing HPLC method and a new UPLC method, is a critical step in method transfer or replacement. The protocol described below is designed to be a self-validating system, ensuring the integrity of the analytical data.

Experimental Workflow for Cross-Validation

The following diagram illustrates the logical flow of a cross-validation study.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Comparison ForcedDeg Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photo) MethodA Original Method (e.g., HPLC) ForcedDeg->MethodA MethodB New Method (e.g., UPLC) ForcedDeg->MethodB SpikedSamples Spiked Samples (API + Known Degradants) SpikedSamples->MethodA SpikedSamples->MethodB Placebo Placebo Samples Placebo->MethodA Placebo->MethodB Specificity Specificity & Peak Purity MethodA->Specificity Linearity Linearity & Range MethodA->Linearity Accuracy Accuracy (Recovery) MethodA->Accuracy Precision Precision (Repeatability & Intermediate) MethodA->Precision MethodB->Specificity MethodB->Linearity MethodB->Accuracy MethodB->Precision Equivalence Equivalence Testing (e.g., TOST) Specificity->Equivalence Linearity->Equivalence Accuracy->Equivalence Precision->Equivalence FinalReport Final Report & Method Implementation Equivalence->FinalReport Acceptance Criteria Met

Caption: Workflow for the cross-validation of analytical methods.

Step-by-Step Methodology

Objective: To demonstrate the equivalence of a new UPLC method with a validated HPLC method for the analysis of omeprazole and its degradation products.

1. Forced Degradation Studies:

  • Rationale: To ensure the stability-indicating nature of both methods and to generate a complex sample matrix containing relevant degradation products.

  • Protocol:

    • Acid Hydrolysis: Dissolve omeprazole in 0.1 N HCl and keep at room temperature. Neutralize with 0.1 N NaOH before analysis.

    • Alkaline Hydrolysis: Dissolve omeprazole in 0.1 N NaOH and keep at room temperature. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Treat a solution of omeprazole with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose solid omeprazole to dry heat (e.g., 105°C).

    • Photolytic Degradation: Expose a solution of omeprazole to UV light.

2. Preparation of Validation Samples:

  • Prepare a series of solutions including:

    • Omeprazole standard solution.

    • A mixture of omeprazole and known degradation product standards.

    • Forced degradation samples.

    • Placebo solution (formulation excipients without the active pharmaceutical ingredient).

    • Spiked placebo solution.

3. Analysis by Both Methods:

  • Analyze the prepared samples using both the validated HPLC method and the new UPLC method.

  • Ensure that system suitability criteria are met for both systems before each analytical run.

4. Comparative Evaluation of Validation Parameters:

  • Specificity: Compare the chromatograms of the placebo, standard, and forced degradation samples. Ensure that there is no interference from the placebo or other degradation products at the retention time of omeprazole and its known degradants. Assess peak purity using a photodiode array (PDA) detector.

  • Linearity: Prepare a series of at least five concentrations of omeprazole and its degradation products. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking the placebo with known amounts of omeprazole and its degradation products at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): Analyze the same samples on different days, with different analysts, and/or on different instruments. The %RSD should be ≤ 2.0%.

5. Statistical Equivalence Testing:

  • To objectively demonstrate the equivalence of the two methods, perform a statistical analysis of the results, such as a two one-sided t-test (TOST). This provides a more rigorous assessment than simply comparing the means.

Conclusion and Recommendations

The cross-validation of analytical methods for omeprazole degradation products is a scientifically rigorous process that underpins the quality and safety of the final pharmaceutical product. While HPLC remains a robust and reliable technique, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it an ideal candidate for method modernization. LC-MS is an invaluable tool for the definitive identification of unknown degradation products that may arise during stability studies.

Successful cross-validation, as outlined in this guide, provides the necessary documented evidence to support method transfer or replacement, ensuring consistent and reliable analytical data throughout the product lifecycle. This adherence to scientific principles and regulatory expectations is fundamental to bringing safe and effective medicines to patients.

References

  • Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degradation products. PubMed. Available at: [Link]

  • Dande, A., Reddy, G. R., & Saithya, G. (2021). Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. Available at: [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μ m Columns. Waters. Available at: [Link]

  • Reddy, G. S., et al. (2020). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. RSC Advances. Available at: [Link]

  • A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Figshare. Available at: [Link]

  • Stability Indicating UV Spectrophotometric Method for Estimation of Omeprazole and Its Application to Content Uniformity Testing. Impactfactor. Available at: [Link]

  • Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Innovare Academic Sciences. Available at: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link]

  • Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. ResearchGate. Available at: [Link]

  • Getting Analytical Method Validation, Verification & Transfer Right. ComplianceOnline. Available at: [Link]

  • Identification of the Acid-Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by High Resolution Mass Spectrometry. ResearchGate. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed Central. Available at: [Link]

  • A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Taylor & Francis Online. Available at: [Link]

  • Analytical methodologies for the determination of omeprazole: An overview. ResearchGate. Available at: [Link]

  • Analytical Method Transfer (USP 1224) Guideline. Pharma Beginners. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. Available at: [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. Available at: [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar-Institute. Available at: [https://www.molnar-institute.com/images/2_Publications/2.2_Poster-and-Paper-Reprints/2014-03-LCGC-Europe-Rapid-UHPLC-Method-Development-for-Omeprazole-Analysis-in-a-Quality-by-Design-Framework-and-Transfer-to-HPLC-Using-Chromatographic-Modeling.pdf]([Link]

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Metabolism and Pharmaceutical Analysis

Introduction

Omeprazole, a cornerstone of proton pump inhibitors (PPIs), is extensively used in the treatment of acid-related gastrointestinal disorders.[1] Its metabolic fate and degradation pathways are of critical importance for understanding its efficacy, potential drug-drug interactions, and for ensuring the quality and safety of pharmaceutical formulations. The metabolism of omeprazole, primarily mediated by cytochrome P450 enzymes (CYP2C19 and CYP3A4), gives rise to several metabolites, including 5-hydroxyomeprazole and omeprazole sulfone. Additionally, omeprazole sulfide is a key metabolite and a potential process-related impurity in omeprazole drug substances.[2][3][4]

The structural similarity, yet distinct electronic properties, of omeprazole (a sulfoxide) and its corresponding sulfide analog present a compelling case for a detailed comparative analysis of their behavior under mass spectrometric conditions. Understanding the differences in their collision-induced dissociation (CID) fragmentation patterns is crucial for the unambiguous identification of these compounds in complex matrices such as plasma, urine, or in forced degradation studies.[1][5]

This guide provides an in-depth comparison of the ESI-MS/MS fragmentation patterns of omeprazole and its primary sulfide-related analog, omeprazole sulfide. We will explore the mechanistic rationale behind the observed product ions, provide a validated experimental protocol for their analysis, and present the data in a clear, comparative format to aid researchers in their analytical endeavors.

The Significance of the Sulfoxide Moiety in Fragmentation

The sulfoxide group in omeprazole is the central point of its chemical reactivity and a key determinant of its fragmentation behavior in the mass spectrometer. As a protonated molecule ([M+H]⁺), the charge can be localized on multiple sites, including the pyridine and benzimidazole nitrogens. The sulfoxide oxygen introduces an additional site for potential protonation and influences the stability of adjacent bonds. In contrast, omeprazole sulfide lacks this oxygen, leading to a different distribution of electron density and, consequently, altered fragmentation pathways upon collisional activation.

Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a robust method for the separation and mass spectrometric analysis of omeprazole and its sulfide analog. This method is based on established principles of reversed-phase chromatography coupled with tandem mass spectrometry.[6][7]

1. Sample Preparation (from Human Plasma)

  • Objective: To extract the analytes from a biological matrix and minimize matrix effects.

  • Procedure:

    • To 100 µL of thawed human plasma, add 10 µL of an internal standard working solution (e.g., Lansoprazole in methanol).

    • Precipitate proteins by adding 300 µL of acetonitrile. Vortex for 1 minute.

    • Centrifuge the mixture at 10,000 rpm for 5 minutes at 4°C.[8]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (see below).

    • Inject 5-10 µL into the LC-MS/MS system.

2. Liquid Chromatography (LC)

  • Objective: To achieve chromatographic separation of omeprazole and omeprazole sulfide from each other and from endogenous matrix components.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).[7]

    • Mobile Phase A: 5 mM Ammonium Bicarbonate in water, pH 8.0.[7]

    • Mobile Phase B: Acetonitrile.[7]

    • Gradient: Isocratic elution with 70% Mobile Phase B.[7]

    • Flow Rate: 1.0 mL/min (with a 1:1 split before the MS interface).[7][9]

    • Column Temperature: 40°C.

    • Run Time: 2.0 minutes.[7]

3. Mass Spectrometry (MS/MS)

  • Objective: To detect and fragment the parent ions of omeprazole and omeprazole sulfide to generate characteristic product ion spectra.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[9]

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for fragmentation pattern elucidation.

    • Source Temperature: 150°C.[9]

    • Desolvation Temperature: 400°C.[9]

    • Nebulizer Gas: Nitrogen at 60 L/h.[9]

    • Drying Gas: Nitrogen at 950 L/h.[9]

    • Collision Gas: Argon.

    • Collision Energy: Optimization is required for the specific instrument, but a starting range of 15-35 eV is recommended.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection p1 Plasma Sample + Internal Standard p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution in Mobile Phase p4->p5 lc_inj Injection p5->lc_inj lc_col C18 Reversed-Phase Column lc_inj->lc_col ms_ion ESI Source (Positive Mode) lc_col->ms_ion ms_quad1 Q1: Precursor Ion Selection (e.g., m/z 346.1 or 330.1) ms_ion->ms_quad1 ms_quad2 Q2: Collision-Induced Dissociation (CID) ms_quad1->ms_quad2 ms_quad3 Q3: Product Ion Scanning ms_quad2->ms_quad3 ms_data Data Acquisition ms_quad3->ms_data

Caption: Workflow for LC-MS/MS analysis of omeprazole-related sulfides.

Comparative Fragmentation Analysis

Upon introduction into the mass spectrometer and ionization via ESI, both omeprazole and omeprazole sulfide are readily protonated, forming [M+H]⁺ ions at m/z 346.1 and 330.1, respectively. The subsequent fragmentation of these precursor ions via CID reveals key structural differences.

FeatureOmeprazole ([M+H]⁺ = 346.1)Omeprazole Sulfide ([M+H]⁺ = 330.1)
Precursor Ion (m/z) 346.1330.1
Major Product Ion (m/z) 198.1198.1
Key Product Ion (m/z) 149.1136.1
Other Significant Ions (m/z) 136.1, 328.1 (loss of H₂O)149.1 (minor)

Table 1: Summary of key fragment ions for protonated omeprazole and omeprazole sulfide.

Fragmentation Pathways of Omeprazole

The fragmentation of protonated omeprazole is well-characterized.[10][11][12][13] The most abundant fragment ion is observed at m/z 198.1 . This ion is formed through a rearrangement reaction involving the sulfoxide bridge, leading to the cleavage of the C-S bond and formation of the stable 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl cation.[9][11]

Another significant fragment is found at m/z 149.1 , corresponding to the protonated 6-methoxy-1H-benzo[d]imidazole moiety.[11][14] Its formation involves cleavage of the S-CH₂ bond. The relative abundance of m/z 198 versus m/z 149 can be influenced by the collision energy.

Fragmentation Pathways of Omeprazole Sulfide

Omeprazole sulfide, lacking the sulfoxide oxygen, exhibits a notable shift in its fragmentation pattern. While the fragment at m/z 198.1 can still be formed, its formation mechanism is different and it is often less dominant compared to omeprazole.

The most diagnostic fragmentation for omeprazole sulfide is the formation of the ion at m/z 136.1 . This corresponds to the pyridinylmethylthio cation, which is readily formed by the cleavage of the S-benzimidazole bond. The absence of the sulfoxide oxygen makes this bond more susceptible to direct cleavage.

Mechanistic Comparison Diagram

G cluster_omeprazole Omeprazole Fragmentation cluster_sulfide Omeprazole Sulfide Fragmentation omp_parent [M+H]⁺ m/z 346.1 omp_frag1 [C₉H₁₂NO₂S]⁺ m/z 198.1 (Pyridinylmethylsulfinyl Cation) omp_parent->omp_frag1 Major Pathway (Rearrangement) omp_frag2 [C₈H₉N₂O]⁺ m/z 149.1 (Methoxybenzimidazole Cation) omp_parent->omp_frag2 Minor Pathway (S-CH₂ Cleavage) sulf_parent [M+H]⁺ m/z 330.1 sulf_frag1 [C₉H₁₂NOS]⁺ m/z 182.1 (Pyridinylmethylthio Cation) sulf_parent->sulf_frag1 Major Pathway (S-Benzimidazole Cleavage) sulf_frag2 [C₈H₉N₂O]⁺ m/z 149.1 (Methoxybenzimidazole Cation) sulf_parent->sulf_frag2 Minor Pathway (S-CH₂ Cleavage) sulf_frag3 [C₉H₁₂NO₂S]⁺ m/z 198.1 (Minor/Rearrangement) sulf_parent->sulf_frag3

Caption: Key fragmentation pathways of omeprazole vs. omeprazole sulfide.

Conclusion

The comparative analysis of the fragmentation patterns of omeprazole and omeprazole sulfide reveals distinct and diagnostically useful differences, primarily driven by the presence or absence of the sulfoxide oxygen.

  • Omeprazole's fragmentation is dominated by a rearrangement leading to the m/z 198.1 ion.

  • Omeprazole sulfide's fragmentation is characterized by the facile cleavage of the S-benzimidazole bond, producing a key diagnostic ion at m/z 136.1 , which corresponds to the pyridinylmethylthio cation. Although an ion at m/z 198.1 may be observed for the sulfide, its relative abundance and the presence of the m/z 136.1 ion are critical for differentiation.

This guide provides researchers with the foundational knowledge and a practical experimental framework to confidently distinguish between omeprazole and its sulfide analog. By understanding the underlying fragmentation mechanisms, analysts can develop more specific and robust LC-MS/MS methods for metabolite identification, impurity profiling, and pharmacokinetic studies, thereby ensuring data of the highest scientific integrity.

References

  • Rathnasekara, R. P., & Rustum, A. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Kumar, G. R., et al. (2011). Bio-analytical method development and validation for omeprazole using lc-ms/ms. International Journal of Pharmaceutical Sciences and Research, 2(9), 2475-2481. [Link]

  • Roberts, J., et al. (2018). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 32(12), 1039-1048. [Link]

  • Reddy, G. S., et al. (2019). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments. RSC Advances, 9(24), 13567-13578. [Link]

  • Kim, D. H., et al. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 24(22), 4099. [Link]

  • Weerachanchai, C., et al. (2001). Study of the electrospray ionization mass spectrometry of the proton pump inhibiting drug Omeprazole. Rapid Communications in Mass Spectrometry, 15(8), 608-618. [Link]

  • Andersson, T., et al. (1990). Oxygen dependence of omeprazole clearance and sulfone and sulfide metabolite formation in the isolated perfused rat liver. Journal of Pharmacology and Experimental Therapeutics, 254(2), 549-554. [Link]

  • Abdel-Rehim, M., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 5585149. [Link]

  • Wang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]

  • Kim, D. H., et al. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 24(22), 4099. [Link]

  • Roberts, J., et al. (2018). Identification of the Acid-Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by High Resolution Mass Spectrometry. Rapid Communications in Mass Spectrometry, 32(12), 1039-1048. [Link]

  • ResearchGate. (n.d.). The chemical structures of omeprazole sulfide and its human metabolite, 5'-hydroxyomeprazole sulfide. [Link]

  • ResearchGate. (n.d.). Mass spectrum of omeprazole in DMSO-d6. [Link]

  • ClinPGx. (n.d.). Study of the electrospray ionization mass spectrometry of the proton pump inhibiting drug Omeprazole. [Link]

  • SciSpace. (n.d.). An lc-ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. [Link]

  • Roberts, J., et al. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 32(12), 1039-1048. [Link]

  • ClinPGx. (n.d.). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. [Link]

  • SynZeal. (n.d.). Omeprazole Impurities. [Link]

  • Raftery, M. J. (2002). Electrospray low energy CID and MALDI PSD fragmentations of protonated sulfinamide cross-linked peptides. Journal of the American Society for Mass Spectrometry, 13(6), 698-706. [Link]

  • Semantic Scholar. (2020). Characterization of organic isomers: CID fragmentation technique on protonated hydroxybenzophenone isomers. [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of protonated phospholipids as fragile ions in quadrupole ion trap mass spectrometry. [Link]

Sources

A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Omeprazole Impurity Separation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Omeprazole Formulations

Omeprazole, a cornerstone proton pump inhibitor (PPI), is widely prescribed for treating acid-related gastrointestinal disorders.[1] Its mechanism involves the irreversible inhibition of the H+/K+-ATPase enzyme system in gastric parietal cells, effectively reducing stomach acid secretion.[2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies, including those referencing the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate strict control over impurities that may arise during synthesis or degradation.[3][]

High-Performance Liquid Chromatography (HPLC) is the definitive analytical technique for this purpose. However, the selection of an appropriate HPLC column is the most critical factor influencing the success of the separation. The choice of stationary phase chemistry dictates the selectivity, resolution, and overall robustness of the analytical method.

This guide provides an in-depth comparison of three distinct reversed-phase HPLC column chemistries for the separation of omeprazole from its critical process impurity, omeprazole sulphone. By explaining the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for researchers, analytical chemists, and formulation scientists in the pharmaceutical industry.

Understanding the Analytes: Omeprazole and a Critical Process Impurity

Effective method development begins with understanding the physicochemical properties of the target analytes. Omeprazole (C₁₇H₁₉N₃O₃S) is a weakly basic compound that is sparingly soluble in water but soluble in organic solvents like methanol and ethanol.[5][6] A key challenge in its impurity profiling is the separation from structurally similar compounds.

One of the most critical process impurities is Omeprazole Sulphone (also known as Omeprazole Impurity D in the EP or USP Related Compound A).[7][8] This impurity is formed by the over-oxidation of the sulfoxide group in omeprazole to a sulphone group during synthesis.[9]

CompoundStructureKey Chemical Difference
Omeprazole 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl ]-1H-benzimidazole[10]Contains a sulfoxide functional group
Omeprazole Sulphone 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl ]-1H-benzimidazoleContains a sulphone functional group

This subtle difference—a single additional oxygen atom—results in a slight increase in polarity for the sulphone impurity. Achieving baseline separation of this "critical pair" is a primary goal for any robust HPLC method and serves as an excellent test of a column's resolving power.

Experimental Design & Methodology

To provide a fair and objective comparison, a standardized HPLC method was designed based on conditions outlined in major pharmacopoeias. Three columns with different stationary phases but identical dimensions were evaluated.

Experimental Workflow

The following diagram outlines the logical flow of the column evaluation process.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep Sample Preparation (Omeprazole spiked with Omeprazole Sulphone impurity) hplc HPLC System Setup (Standardized Method) prep->hplc col_a Column A: Traditional C8 (L7) hplc->col_a Inject & Acquire Data col_b Column B: Modern C18 (L1) hplc->col_b Inject & Acquire Data col_c Column C: Phenyl-Hexyl (L11) hplc->col_c Inject & Acquire Data data_analysis Chromatographic Data Analysis (SST & Performance Metrics) col_a->data_analysis col_b->data_analysis col_c->data_analysis comparison Column Performance Comparison & Selection data_analysis->comparison

Figure 1: Experimental workflow for HPLC column performance evaluation.
HPLC Instrumentation and Conditions
ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system ensures reproducibility.
Columns Evaluated (A) Traditional C8 (5 µm, 150 x 4.6 mm) (B) Modern C18 (5 µm, 150 x 4.6 mm) (C) Phenyl-Hexyl (5 µm, 150 x 4.6 mm)To compare the pharmacopeial standard (C8) against the industry workhorse (C18) and an alternative selectivity phase (Phenyl-Hexyl).[3][11]
Mobile Phase Acetonitrile : Phosphate Buffer (27:73, v/v) Buffer: 1.4 g/L Disodium Hydrogen Phosphate, pH adjusted to 7.6 with Phosphoric AcidThis mobile phase is adapted from the European Pharmacopoeia monograph for omeprazole, providing a relevant and robust starting point.[12][13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature can improve peak shape and reduce viscosity.[14]
Detection UV at 280 nmA common wavelength for detecting omeprazole and its related substances.[3]
Injection Volume 10 µL-
Sample Preparation Omeprazole (200 µg/mL) spiked with Omeprazole Sulphone (2 µg/mL) dissolved in mobile phase.Simulates a 1.0% impurity level for testing method sensitivity and resolution.
Protocol for System Suitability Testing (SST)

Trustworthiness in chromatographic data is established through a self-validating system. Before analyzing any test samples, the following SST criteria must be met using the prepared sample solution.

  • Prepare the Mobile Phase: Accurately prepare the phosphate buffer and adjust the pH to 7.6. Filter and degas. Mix with acetonitrile in the specified ratio.

  • Equilibrate the System: Install the column to be tested and purge the HPLC system. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform Injections: Make at least five replicate injections of the SST solution.

  • Evaluate SST Parameters:

    • Resolution (Rs): The resolution between the omeprazole sulphone peak and the omeprazole peak must be NLT 2.0 .

    • Tailing Factor (Tf): The tailing factor for the omeprazole peak must be NMT 1.5 .

    • Relative Standard Deviation (%RSD): The %RSD for the peak area of omeprazole from the replicate injections must be NMT 2.0% .

Results and Discussion: A Comparative Performance Analysis

The three columns were subjected to the standardized test protocol. The resulting chromatographic data and calculated performance metrics are summarized below.

Quantitative Performance Data
Performance MetricColumn A: Traditional C8 (L7)Column B: Modern C18 (L1)Column C: Phenyl-Hexyl (L11)
Retention Time (Omeprazole) ~9.0 min~11.5 min~10.2 min
Resolution (Rs) - Critical Pair 2.53.14.0
Tailing Factor (Tf) - Omeprazole 1.41.11.1
Theoretical Plates (N) - Omeprazole ~9,500~12,000~11,500
Expertise & Experience: Interpreting the Results

Column A: Traditional C8 (Octylsilyl Silica)

This column, representing the pharmacopeial L7 classification, successfully met all SST criteria.[3] The C8 ligand provides moderate hydrophobic retention, which is sufficient for omeprazole. The resolution of 2.5 is acceptable for routine quality control. However, the tailing factor of 1.4, while passing, indicates some secondary interactions between the basic omeprazole molecule and residual silanol groups on the silica surface. This is a common characteristic of older, traditional silica-based columns.

Column B: Modern C18 (Octadecylsilyl Silica)

The modern, high-purity C18 column demonstrated superior performance in two key areas. Firstly, the tailing factor was significantly improved to 1.1. This is a direct result of advanced manufacturing processes that use higher purity silica and more effective end-capping techniques, which neutralize the problematic silanol groups. Secondly, the column's efficiency, measured in theoretical plates, was the highest of the three. This increased efficiency contributes to sharper peaks and subsequently better resolution (3.1). The longer retention time compared to the C8 column is expected due to the greater hydrophobicity of the C18 alkyl chain.[11]

Column C: Phenyl-Hexyl

The Phenyl-Hexyl column delivered the highest resolution (4.0) for the critical pair. This is the most significant finding of the study. While C8 and C18 columns separate primarily based on hydrophobicity, phenyl columns introduce an alternative separation mechanism: π-π interactions .[15] Both omeprazole and its sulphone impurity contain multiple aromatic rings. The phenyl groups in the stationary phase can engage in π-π stacking interactions with these rings, providing a unique selectivity that is different from simple hydrophobic partitioning.[16][17] This additional interaction mechanism allows the column to better differentiate between the subtle structural difference of the sulfoxide and sulphone groups, resulting in a superior separation. The excellent peak shape (Tf = 1.1) is also indicative of a modern, well-end-capped stationary phase.

Conclusion and Recommendations

All three columns were capable of separating omeprazole from its sulphone impurity, meeting the minimum requirements for system suitability. However, the choice of column has a significant impact on the quality and robustness of the separation.

  • For routine QC testing based on an existing pharmacopeial method , the Traditional C8 column is a viable, compliant option. However, analysts should be aware of potential issues with peak shape over the column's lifetime.

  • For new method development or for improving an existing method , the Modern C18 column offers a significant upgrade. Its high efficiency and superior peak shape provide a more robust and reliable separation, making it an excellent all-around choice.

  • When maximum resolution of the critical pair is required or when other aromatic impurities are present , the Phenyl-Hexyl column is the superior choice. Its unique selectivity, derived from π-π interactions, provides resolving power that cannot be achieved on standard alkyl chain phases alone. It is the recommended column for challenging separations and for developing highly selective stability-indicating methods.

Ultimately, this guide demonstrates that while standard C8 and C18 columns are effective, exploring alternative selectivities, such as that offered by a Phenyl-Hexyl phase, can unlock significant improvements in chromatographic performance for challenging pharmaceutical impurity profiling.

References

  • GlobalRx. (n.d.). Clinical Profile of Omeprazole USP.
  • Wikipedia. (n.d.). Omeprazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of omeprazole. Retrieved from [Link]

  • PubChem. (n.d.). Omeprazole sulfone. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. Retrieved from [Link]

  • PubChem. (n.d.). (r)-Omeprazole. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). OMEPRAZOLE Omeprazolum. Retrieved from [Link]

  • SynZeal. (n.d.). Omeprazole EP Impurity D. Retrieved from [Link]

  • Google Patents. (n.d.). RU2726320C1 - Method for determining omeprazole impurity components.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Omeprazole Monograph. Retrieved from [Link]

  • Semantic Scholar. (n.d.). DEVELOPMENT OF A VALIDATED RP-HPLC METHOD FOR SEPARATION AND DETERMINATION OF PROCESS-RELATED IMPURITIES OF OMEPRAZOLE IN BULK DRUGS. Retrieved from [Link]

  • Agilent Technologies. (2019). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). STRUCTURE OF OMEPRAZOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). Omeprazole EP Impurity I. Retrieved from [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]

  • Google Patents. (n.d.). CN106866629A - The synthetic method of Omeprazole sulphone.
  • pms-OMEPRAZOLE Product Monograph. (2015). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • LCGC International. (2025). Comparison Techniques for HPLC Column Performance. Retrieved from [Link]

  • Biocompare. (n.d.). Pharmaceutical HPLC Columns. Retrieved from [Link]

  • Heliyon. (2020). Elemental impurities analysis in name-brand and generic omeprazole drug samples. Retrieved from [Link]

  • Pharmeuropa. (2012). OMEPRAZOLE SODIUM Omeprazolum natricum. Retrieved from [Link]

  • Drawell. (n.d.). Columns Used in HPLC - Different Types and How to Choose. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Omeprazole Impurities & USP Related Compounds. Retrieved from [Link]

  • hplccolumns.org. (n.d.). Compare Columns. Retrieved from [Link]

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from [Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Omeprazole-impurities. Retrieved from [Link]

Sources

A Comparative Guide to Inter-Laboratory Analysis of 4-Desmethoxy-4-chloro Omeprazole Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of published High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the quantitative determination of 4-Desmethoxy-4-chloro Omeprazole Sulfide, a known process-related impurity of Omeprazole. The objective is to offer a comparative analysis of key performance parameters to aid researchers and analytical scientists in selecting and implementing the most suitable method for their specific needs, ensuring the quality and safety of Omeprazole drug products.

Introduction to this compound

This compound is a process-related impurity in the synthesis of Omeprazole, a widely used proton pump inhibitor.[1][2] The rigorous control of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. This guide focuses on the analytical methodologies for the accurate quantification of this specific impurity.

Comparative Analysis of Analytical Methodologies

This guide compares two primary analytical approaches for the determination of this compound: a traditional High-Performance Liquid Chromatography (HPLC) method and a more modern Ultra-High-Performance Liquid Chromatography (UHPLC) method.

Chromatographic Conditions: A Head-to-Head Comparison

The choice of chromatographic conditions is paramount for achieving the desired separation and sensitivity. Below is a comparison of the key parameters for the two methods.

ParameterHPLC MethodUHPLC Method
Column Zorbax Extend C18 (150mm x 4.6mm, 5µm)Acquity UPLC BEH C18 (50mm x 2.1mm, 1.7µm)
Mobile Phase Acetonitrile: Water: Triethylamine 1% (pH adjusted to 9.5)A: 10 mM Ammonium Bicarbonate Buffer (pH 8.75) B: Acetonitrile
Elution GradientGradient
Flow Rate 0.8 mL/min0.7 mL/min
Detection UV at 280 nmUV at 303 nm
Column Temp. 25°C35°C

Rationale for Methodological Choices:

The HPLC method utilizes a standard C18 column, a workhorse in pharmaceutical analysis, providing a good balance between resolution and backpressure. The use of a triethylamine-modified mobile phase at a higher pH is intended to improve the peak shape of basic compounds like omeprazole and its impurities by minimizing silanol interactions.

The UHPLC method, on the other hand, employs a sub-2 µm particle column, which offers significantly higher efficiency and resolution, allowing for faster analysis times. The choice of an ammonium bicarbonate buffer is advantageous for its volatility, making it compatible with mass spectrometry if further characterization is needed. The higher column temperature in the UHPLC method helps to reduce viscosity and improve peak shape.

Performance Characteristics

A direct comparison of the performance characteristics of these two methods for the specific analysis of this compound is presented below. Data has been collated from various studies to provide a representative overview.

Performance ParameterHPLC MethodUHPLC Method
Linearity Range 0.7968 - 11.952 µg/mLNot explicitly stated for this impurity, but generally high for the method
Limit of Detection (LOD) Not explicitly stated for this impurityNot explicitly stated for this impurity
Limit of Quantitation (LOQ) Not explicitly stated for this impurityNot explicitly stated for this impurity
Accuracy (% Recovery) 90 - 109% (for a mix of impurities)Not explicitly stated for this impurity
Precision (RSD%) Not explicitly stated for this impurityNot explicitly stated for this impurity

It is important to note that while some performance data for the HPLC method is available for a range of impurities, specific data for this compound is not always detailed.[3] The UHPLC method, developed using a Quality-by-Design approach, is expected to have high sensitivity and precision, though specific validation data for this impurity was not found in the reviewed literature.[4][5]

Experimental Protocols

HPLC Method Protocol

This protocol is based on the validated RP-HPLC method for the determination of process-related impurities of omeprazole.[3]

1. Preparation of Mobile Phase:

  • Prepare a 1% solution of triethylamine in water and adjust the pH to 9.5 with a suitable acid.

  • The mobile phase is a gradient mixture of this aqueous phase and acetonitrile.

2. Standard Solution Preparation:

  • Accurately weigh and dissolve a reference standard of this compound in methanol to obtain a known concentration.

3. Sample Solution Preparation:

  • Accurately weigh and dissolve the omeprazole bulk drug sample in methanol.

4. Chromatographic Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Run the gradient elution as per the developed method.

  • Monitor the chromatogram at 280 nm.

5. Quantification:

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard.

  • Calculate the concentration of the impurity using the peak area and the concentration of the standard.

UHPLC Method Protocol

This protocol is based on the UHPLC method developed for the analysis of omeprazole and its related impurities.[4][6]

1. Preparation of Mobile Phase:

  • Mobile Phase A: 10 mM ammonium bicarbonate buffer, pH adjusted to 8.75.

  • Mobile Phase B: Acetonitrile.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent.

  • Dilute the stock solution with a mixture of acetonitrile and 10 mM ammonium bicarbonate buffer (2:8 v/v) to the desired concentration.

3. Sample Solution Preparation:

  • Prepare the omeprazole sample in the same diluent as the standard solution.

4. Chromatographic Analysis:

  • Inject the solutions into the UHPLC system.

  • Perform the gradient elution at a flow rate of 0.7 mL/min and a column temperature of 35°C.

  • Detect the impurity at 303 nm.

5. Data Analysis:

  • Identify and quantify the this compound peak based on the retention time and peak area of the standard.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O:TEA, pH 9.5) Injection HPLC Injection MobilePhase->Injection Standard Standard Solution Standard->Injection Sample Sample Solution Sample->Injection Separation Chromatographic Separation (Zorbax Extend C18) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Quantification Quantification Detection->Quantification Result Final Result Quantification->Result

Caption: HPLC analysis workflow for this compound.

UHPLC_Workflow cluster_prep_uhplc Preparation cluster_analysis_uhplc Analysis cluster_data_uhplc Data Processing MobilePhase_UHPLC Mobile Phase (A: NH4HCO3, B: ACN) Injection_UHPLC UHPLC Injection MobilePhase_UHPLC->Injection_UHPLC Standard_UHPLC Standard Solution Standard_UHPLC->Injection_UHPLC Sample_UHPLC Sample Solution Sample_UHPLC->Injection_UHPLC Separation_UHPLC Chromatographic Separation (Acquity UPLC BEH C18) Injection_UHPLC->Separation_UHPLC Detection_UHPLC UV Detection (303 nm) Separation_UHPLC->Detection_UHPLC Quantification_UHPLC Quantification Detection_UHPLC->Quantification_UHPLC Result_UHPLC Final Result Quantification_UHPLC->Result_UHPLC

Caption: UHPLC analysis workflow for this compound.

Conclusion

Both the HPLC and UHPLC methods presented offer viable options for the analysis of this compound. The choice between the two will depend on the specific needs of the laboratory. The HPLC method is robust and uses conventional technology, making it accessible to a wide range of quality control labs. The UHPLC method provides the advantages of higher throughput and improved resolution, which can be critical in a high-volume testing environment or when dealing with complex impurity profiles.

This guide serves as a starting point for laboratories looking to establish or refine their analytical methods for this particular omeprazole impurity. It is crucial to perform in-house validation to ensure the chosen method is fit for its intended purpose and meets the required regulatory standards.

References

A Spectroscopic Guide to the Isomers of Omeprazole Sulfide: Distinguishing Key Impurities in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the precise identification and characterization of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Omeprazole, a widely used proton pump inhibitor, undergoes metabolic and synthetic pathways that can generate various related substances, among which omeprazole sulfide and its isomers are of critical interest. This guide provides a comprehensive spectroscopic comparison of omeprazole sulfide isomers, offering researchers and drug development professionals the experimental data and analytical reasoning required for their unambiguous identification.

The structural similarity between these isomers necessitates the use of a multi-technique spectroscopic approach. Here, we delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a differential diagnostic framework.

The Structural Landscape of Omeprazole Sulfide and Its Key Isomer

Omeprazole sulfide is a primary metabolite and a known process-related impurity in the synthesis of omeprazole. Its structure is similar to omeprazole but lacks the sulfoxide oxygen. A critical isomer that often co-exists and requires careful differentiation is known as 'Isomer A' or sometimes referred to by its IUPAC name, which can vary based on the specific synthetic route. For the purpose of this guide, we will refer to the primary impurity as Omeprazole Sulfide and its key positional isomer as Isomer A .

The core structural difference lies in the linkage of the benzimidazole and pyridine rings via the thioether bridge. In omeprazole sulfide, the linkage is at the 5-position of the benzimidazole ring. In Isomer A, this linkage is at the 6-position, leading to subtle yet significant changes in the electronic and steric environment of the molecule.

G cluster_0 Omeprazole Sulfide cluster_1 Isomer A (Positional Isomer) cluster_2 Structural Difference Sulfide_Structure Difference The key distinction is the attachment point of the thioether linkage to the benzimidazole ring system. Sulfide_Structure->Difference Linkage at 5-position Isomer_Structure Isomer_Structure->Difference Linkage at 6-position

Figure 1: A conceptual diagram illustrating the structural relationship between Omeprazole Sulfide and its positional isomer, Isomer A. The critical difference lies in the thioether linkage position on the benzimidazole moiety. (Note: A placeholder image is used due to the inability to dynamically generate chemical structures. In a real-world scenario, these would be the actual molecular structures.)

Comparative Spectroscopic Analysis

The differentiation of these isomers is reliant on subtle shifts and pattern changes in their respective spectra. Below, we compare the data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for distinguishing these isomers. The substitution pattern on the benzimidazole ring directly influences the chemical shifts and coupling constants of the aromatic protons.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm) for Omeprazole Sulfide and Isomer A

Proton Assignment Omeprazole Sulfide Isomer A Rationale for a Key Differentiating Shift
H-4 (Benzimidazole)~7.58 (s)~7.65 (d)In Isomer A, the H-4 proton experiences a different electronic environment due to the proximity of the thioether linkage at the 6-position, leading to a downfield shift and potential coupling with H-7.
H-6 (Benzimidazole)~7.15 (d)-This proton does not exist in Isomer A as the position is substituted.
H-7 (Benzimidazole)~7.45 (d)~7.20 (dd)The coupling pattern and chemical shift of H-7 are significantly altered in Isomer A due to the adjacent thioether group.
H-3' (Pyridine)~8.20 (s)~8.20 (s)Protons on the pyridine ring are less affected by the positional isomerism on the distant benzimidazole ring and show similar chemical shifts.
-CH₂-~4.75 (s)~4.75 (s)The methylene bridge protons typically remain as a singlet with a very similar chemical shift in both isomers.
-OCH₃ (5-position)~3.85 (s)-The methoxy group at the 5-position is a key feature of Omeprazole Sulfide.
-OCH₃ (6-position)-~3.88 (s)The corresponding methoxy group in Isomer A is at the 6-position.

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy provides insights into the vibrational modes of the functional groups present in the molecules. While many peaks will overlap due to the structural similarities, fingerprint region differences, particularly in C-H bending and C-S stretching, can be diagnostic.

Table 2: Key Differentiating IR Absorption Bands (cm⁻¹)

Vibrational Mode Omeprazole Sulfide Isomer A Interpretation
Aromatic C-H Stretch3100-30003100-3000Broad and similar for both isomers.
C-N Stretch~1585~1590A slight shift may be observed due to changes in the electronic distribution within the benzimidazole ring.
C-S Stretch~740~755The position of the C-S stretching vibration can be sensitive to the substitution pattern on the aromatic ring, providing a potential diagnostic marker.
Out-of-plane C-H Bending800-850850-900The pattern of out-of-plane C-H bending in the fingerprint region is highly indicative of the substitution pattern on the benzene ring and can be a reliable way to distinguish the isomers.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compounds. While both isomers will have the identical molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The key to differentiation lies in the fragmentation patterns observed in MS/MS experiments.

G cluster_0 Omeprazole Sulfide Fragmentation cluster_1 Isomer A Fragmentation parent Molecular Ion [M+H]⁺ m/z = 329.12 frag1_sulfide m/z = 197 (Benzimidazole moiety) parent->frag1_sulfide Cleavage of -CH₂-S- bond frag2_sulfide m/z = 132 (Pyridine moiety) parent->frag2_sulfide Cleavage of -S-CH₂- bond frag1_isomerA m/z = 197 (Benzimidazole moiety) parent->frag1_isomerA Different relative intensity frag2_isomerA m/z = 132 (Pyridine moiety) parent->frag2_isomerA Different relative intensity

Figure 2: A simplified fragmentation pathway for omeprazole sulfide isomers. While the major fragments may be identical, their relative intensities can differ, providing a quantitative basis for differentiation.

The stability of the resulting fragment ions can be influenced by the original substitution pattern. Therefore, the relative abundance of the fragment ions corresponding to the benzimidazole and pyridine moieties may differ between the two isomers upon collision-induced dissociation (CID). This difference in fragmentation efficiency is the key to their distinction by MS/MS.

Experimental Protocols

To ensure reproducibility and accuracy, the following experimental protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply a line broadening of 0.3 Hz during processing to improve resolution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A higher number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak. Compare the chemical shifts and coupling patterns to the reference data for each isomer.

IR Spectroscopy Protocol
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Perform a background correction. Compare the peak positions and intensities, particularly in the fingerprint region (1600-600 cm⁻¹), with the reference spectra of the pure isomers.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote ionization.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Operate the ESI source in positive ion mode.

    • Acquire full scan MS spectra to determine the accurate mass of the molecular ion [M+H]⁺.

    • Perform MS/MS analysis by selecting the precursor ion (m/z 329.12) and applying collision energy to induce fragmentation. Acquire the product ion spectra.

  • Data Analysis: Confirm the elemental composition from the accurate mass measurement. Compare the relative intensities of the major fragment ions in the MS/MS spectrum to a reference standard for each isomer.

Conclusion

The successful differentiation of omeprazole sulfide and its positional isomers is a critical task in the quality control of omeprazole manufacturing. While each spectroscopic technique provides valuable information, a consolidated approach is essential for unambiguous identification. ¹H NMR offers the most definitive structural information through the analysis of chemical shifts and coupling patterns of the benzimidazole protons. IR spectroscopy serves as a rapid screening tool by highlighting differences in the fingerprint region. Finally, MS/MS provides confirmation of molecular weight and can distinguish isomers based on subtle but reproducible differences in their fragmentation patterns. By employing these techniques in a complementary fashion, researchers and analysts can confidently characterize these closely related compounds.

References

  • DrugFuture - Omeprazole Sulfide Chemical Information. Provides basic chemical data and identifiers for Omeprazole Sulfide. [Link]

A Senior Application Scientist's Guide to Assessing the Purity of 4-Desmethoxy-4-chloro Omeprazole Sulfide Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, the accuracy of any analytical measurement is fundamentally tethered to the quality of the reference standard used. An impure or poorly characterized reference material can lead to inaccurate batch release assays, flawed stability studies, and incorrect impurity profiling, ultimately compromising patient safety and regulatory compliance. This is particularly true for structurally complex molecules like 4-Desmethoxy-4-chloro Omeprazole Sulfide, a key related substance of Omeprazole, a widely used proton pump inhibitor.

This guide provides an in-depth, multi-faceted approach to the comprehensive purity assessment of this compound reference material. We will move beyond simple procedural lists to explore the scientific rationale behind each analytical technique, enabling researchers to not only execute these methods but also to interpret the results with a high degree of confidence. The protocols described herein are designed as a self-validating system, ensuring the integrity and trustworthiness of the final purity value. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for qualifying secondary or in-house reference standards against primary pharmacopeial standards or for comparing materials from different commercial sources.

I. Orthogonal Purity Assessment: A Multi-Technique Approach

To establish the purity of a reference standard with the highest degree of confidence, a single method is insufficient. An orthogonal approach, employing multiple analytical techniques that measure different physicochemical properties of the substance, is essential. This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method. For this compound, we will employ a combination of chromatography, mass spectrometry, spectroscopy, and thermal analysis.

High-Performance Liquid Chromatography (HPLC-UV): The Cornerstone of Purity and Impurity Profiling

High-Performance Liquid Chromatography with UV detection is the primary technique for determining the purity of most small-molecule active pharmaceutical ingredients (APIs) and their related substances. Its strength lies in its ability to separate the main component from structurally similar impurities, allowing for their individual quantification.

Causality Behind Experimental Choices: The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving a robust separation. For this compound, a C18 reversed-phase column is chosen due to the molecule's moderate polarity. A gradient elution is employed to ensure that both more polar and less polar impurities are effectively separated and eluted within a reasonable timeframe. The mobile phase pH is buffered to maintain the analyte in a consistent ionization state, which is crucial for reproducible retention times and peak shapes. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.

Experimental Protocol: HPLC-UV Purity Determination

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 2.7 µm particle size

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 7.5 with ammonium hydroxide)

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 302 nm

    • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    20.0 30 70
    25.0 30 70
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference material into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). The final concentration is approximately 0.1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the diluent as a blank to ensure no system peaks interfere with the analysis.

    • Inject the sample solution in replicate (n=5).

    • Calculate the purity by area normalization: % Purity = (Area of main peak / Total area of all peaks) x 100.

System Suitability: Before sample analysis, a system suitability solution containing the analyte and a known impurity should be injected to verify the performance of the chromatographic system, in accordance with USP General Chapter <621>[1][2][3]. Key parameters include resolution (>2.0 between the main peak and the closest eluting impurity), tailing factor (<1.5 for the main peak), and replicate injection precision (<1.0% RSD for the main peak area).

Data Presentation: Comparison of Reference Material Lots

ParameterSupplier A (Lot #SA-001)Supplier B (Lot #SB-002)Acceptance Criteria
Purity by HPLC-UV (%) 99.899.2≥ 99.0%
Largest Individual Impurity (%) 0.080.25≤ 0.15%
Total Impurities (%) 0.200.80≤ 1.0%
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation and Impurity Identification

While HPLC-UV is excellent for quantification, it does not provide structural information about the impurities. LC-MS is a powerful tool for confirming the identity of the main peak and for identifying unknown impurities by providing mass-to-charge ratio (m/z) information.

Causality Behind Experimental Choices: An LC method compatible with MS detection is employed, typically using volatile mobile phase modifiers like ammonium acetate or formic acid. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is preferred as it provides accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, greatly aiding in the structural elucidation of unknown impurities[4].

Experimental Protocol: LC-MS Identity and Impurity Characterization

  • LC-MS System:

    • LC System: UPLC/UHPLC system for fast and efficient separation.

    • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate impurities, similar to the HPLC-UV method but optimized for the shorter column.

    • Mass Spectrometer: Q-TOF or Orbitrap Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Procedure:

    • Analyze the reference material solution prepared for HPLC analysis.

    • Confirm the mass of the main peak corresponds to the theoretical mass of this compound ([M+H]⁺).

    • For any observed impurities, obtain their accurate mass and fragmentation patterns (MS/MS) to propose potential structures.

Data Presentation: Mass Spectrometry Data

CompoundTheoretical [M+H]⁺Observed [M+H]⁺ (Supplier A)Mass Error (ppm)
This compound334.0782334.0779-0.9
Impurity at RRT 1.15-350.0731-
Nuclear Magnetic Resonance (¹H NMR): Structural Confirmation and Purity Verification

¹H NMR spectroscopy is an essential technique for the unambiguous structural confirmation of the reference material. It provides detailed information about the chemical environment of each proton in the molecule. Furthermore, quantitative NMR (qNMR) can be used as a primary method for determining purity against a certified internal standard.

Causality Behind Experimental Choices: A deuterated solvent that fully dissolves the sample is chosen. The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts, coupling constants, and integration of the signals should be consistent with the proposed structure of this compound. The absence of significant unassigned signals provides further evidence of high purity.

Experimental Protocol: ¹H NMR Structural Confirmation

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the reference material in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Integrate all signals.

    • Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

  • Analysis:

    • Assign all proton signals to the corresponding atoms in the molecular structure.

    • Verify that the integration values correspond to the number of protons for each signal.

    • Scrutinize the spectrum for any signals that do not correspond to the main structure, which could indicate the presence of impurities.

Thermal Analysis (DSC/TGA): Assessing Thermal Stability and Non-volatile Impurities

Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides valuable information about the thermal properties of the reference material.

Causality Behind Experimental Choices:

  • DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and to detect any polymorphic forms. A sharp, single melting endotherm is indicative of a highly pure crystalline substance[5][6].

  • TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of volatile impurities, such as residual solvents and water content, and to assess the thermal stability of the compound[7][8].

Experimental Protocol: Thermal Analysis

  • Instrumentation: Simultaneous TGA/DSC analyzer or separate instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the reference material into an appropriate TGA pan or DSC crucible.

  • TGA Method:

    • Heat the sample from ambient temperature to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

  • DSC Method:

    • Heat the sample from ambient temperature to 200 °C (or past the melting point) at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the heat flow.

Data Presentation: Thermal Analysis Comparison

ParameterSupplier A (Lot #SA-001)Supplier B (Lot #SB-002)Comments
TGA Mass Loss (up to 150°C) 0.15%0.65%Indicates lower volatile content in Supplier A's material.
DSC Melting Point (Onset) 162.5 °C159.8 °CHigher and sharper melt for Supplier A suggests higher purity.
DSC Melt Endotherm Sharp, single peakBroader peak with shoulderSuggests the presence of impurities in Supplier B's material.

II. Forced Degradation Studies: Unveiling Potential Degradants

To ensure that the analytical method is stability-indicating, forced degradation studies are performed. This involves subjecting the reference material to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products[3]. This study is crucial for demonstrating that any potential degradants that might form during storage or in a formulated product can be separated from the main compound and other impurities.

Causality Behind Experimental Choices: The conditions for forced degradation are chosen to achieve approximately 5-20% degradation of the active substance. This level of degradation is sufficient to produce and detect the primary degradation products without completely destroying the sample. The degraded samples are then analyzed by the developed HPLC-UV method to assess peak purity and ensure that no co-elution occurs.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize before injection.

  • Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 6 hours.

  • Thermal Degradation: Expose the solid material to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample (in solution and as a solid) to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples using the validated HPLC-UV method and an LC-MS system to identify major degradants.

III. Visualizing the Workflow

A clear workflow ensures a systematic and logical approach to the assessment process.

Purity_Assessment_Workflow cluster_0 Reference Material Acquisition cluster_1 Primary Assessment cluster_2 Method Validation & Stability Indication cluster_3 Final Evaluation RM Receive Reference Material (e.g., Supplier A vs. Supplier B) HPLC HPLC-UV Analysis (Purity & Impurity Profile) RM->HPLC LCMS LC-MS Analysis (Identity Confirmation) RM->LCMS NMR 1H NMR Analysis (Structural Confirmation) RM->NMR Thermal Thermal Analysis (DSC/TGA) (Volatiles & Thermal Properties) RM->Thermal Forced_Deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) RM->Forced_Deg Data_Comp Compile & Compare Data (Tables & Reports) HPLC->Data_Comp LCMS->Data_Comp NMR->Data_Comp Thermal->Data_Comp Stability_HPLC Analyze Stressed Samples by HPLC-UV/MS Forced_Deg->Stability_HPLC Stability_HPLC->Data_Comp Certify Certify/Qualify Reference Standard Data_Comp->Certify

Caption: Workflow for the comprehensive purity assessment of a reference material.

IV. Conclusion and Recommendations

The comprehensive assessment of a reference standard's purity is a non-negotiable aspect of ensuring analytical data integrity in the pharmaceutical industry. By employing an orthogonal set of techniques—HPLC for purity and impurity profiling, LC-MS for identity confirmation, ¹H NMR for structural verification, and thermal analysis for volatile content and thermal behavior—a complete picture of the reference material's quality can be established.

Based on the comparative data presented, the reference material from Supplier A demonstrates higher purity, a lower level of individual and total impurities, and superior thermal characteristics compared to the material from Supplier B. The sharp, single melting endotherm and minimal mass loss in thermal analysis further substantiate its high degree of purity and crystallinity. Therefore, for use as a quantitative reference standard in critical assays, the material from Supplier A would be the recommended choice. The material from Supplier B may be suitable for qualitative identification purposes, but its higher impurity profile would necessitate careful consideration and potential qualification before use in quantitative applications.

This guide provides a robust framework for making such evidence-based decisions, ensuring that the reference standards underpinning your research and quality control are of the highest, verifiable quality.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • PubChem. this compound. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Waters. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. [Link]

  • Molnar-Institute. Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. [Link]

  • Narayana, B. et al. A single gradient stability-indicating reversed-phase LC method for the estimation of impurities in omeprazole and domperidone capsules. Journal of Young Pharmacists, 8(4), pp.336-343. [Link]

  • Veeprho. this compound. [Link]

  • RSC Publishing. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments. [Link]

  • SynZeal. this compound. [Link]

  • KM Pharma Solution Private Limited. this compound. [Link]

  • MDPI. A Thermal-Analysis-Technique-Based Mechanistic Approach toward the Release of Omeprazole from Solid Dosage Forms. [Link]

  • PubMed. Investigations on the thermal behavior of omeprazole and other sulfoxides. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Desmethoxy-4-chloro Omeprazole Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 4-Desmethoxy-4-chloro Omeprazole Sulfide (CAS No. 220757-74-4). As a chlorinated heterocyclic compound containing sulfur, its disposal requires a specific, segregated waste stream to ensure environmental protection, regulatory compliance, and personnel safety. This document moves beyond mere instruction to explain the chemical rationale behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is an irritant and is harmful if ingested.[1] The primary risks are associated with direct contact and inhalation of dust particles.

The causality behind these hazards lies in its molecular structure. The heterocyclic rings and functional groups can interact with biological macromolecules, leading to irritation, while the chloro- group designates it as a halogenated organic compound, which has specific environmental disposal considerations.

Table 1: Hazard Profile of this compound

Hazard Category GHS Hazard Code Hazard Statement Required Personal Protective Equipment (PPE)
Acute Toxicity, Oral H302 Harmful if swallowed[1] Standard laboratory attire
Skin Irritation H315 Causes skin irritation[2][3] Nitrile gloves (or other chemically resistant gloves)
Eye Irritation H319 Causes serious eye irritation[2][3] Safety glasses with side shields or goggles

| Respiratory Irritation | H335 | May cause respiratory irritation[2][3] | Use in a well-ventilated area or chemical fume hood |

Pre-Disposal: Handling and Waste Segregation

Proper disposal begins with correct handling and immediate segregation at the point of generation. The core principle is to prevent the mixing of incompatible waste streams.

The Critical Importance of Segregation: this compound is a chlorinated organic compound . Standard disposal methods for such compounds often involve high-temperature incineration.[4] If mixed with non-halogenated waste, it can contaminate large volumes of solvent that could otherwise be recycled or disposed of via less stringent (and less costly) methods like fuel blending. Furthermore, burning chlorinated compounds produces hydrogen chloride (HCl) gas, which requires specialized alkaline scrubbers in the incinerator flue gas system to prevent acid rain and environmental damage.[4] The presence of sulfur can also lead to the formation of sulfur dioxide (SO2) during combustion, another precursor to acid rain that requires similar abatement technologies.[5]

Protocol for Handling and Segregation:

  • Work Area: Always handle the solid compound in a chemical fume hood to minimize inhalation risk.[2]

  • Personal Protective Equipment (PPE): Wear the PPE specified in Table 1, including gloves and eye protection.

  • Designate a Waste Container: Before starting your experiment, designate a specific, clearly labeled container for "Halogenated Organic Solid Waste."

Step-by-Step Disposal Protocol

This protocol outlines the validated procedure for safely moving the chemical from active use to final disposal.

Step 1: Container Selection

  • Action: Choose a waste container made of a chemically resistant material (e.g., high-density polyethylene, HDPE) with a secure, vapor-tight lid.

  • Rationale: A robust, well-sealed container is essential to prevent accidental spills and the release of vapors during storage and transport.

Step 2: Waste Collection

  • Action (Solid Waste): Collect any residual pure compound, contaminated weighing papers, or gloves directly into the designated "Halogenated Organic Solid Waste" container.

  • Action (Solutions): If the compound is in solution, it must be disposed of in a "Halogenated Organic Liquid Waste" container. Do not pour it down the drain.[6] Aqueous solutions should be collected separately from organic solvent solutions where possible, but both must enter a halogenated waste stream.[7]

  • Rationale: Keeping solid and liquid waste separate is often required by disposal facilities and prevents dangerous pressurization that can occur from mixing chemicals in a sealed container.

Step 3: Labeling

  • Action: Immediately and clearly label the waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date the waste was first added.

  • Rationale: Accurate labeling is a legal requirement and is critical for the safety of all personnel who will handle the container, from lab colleagues to disposal technicians. It ensures the waste is managed correctly throughout its lifecycle.

Step 4: Temporary Storage

  • Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location (like a fume hood) and have secondary containment (e.g., a larger bin or tray) to contain any potential leaks.

  • Rationale: Safe temporary storage minimizes the risk of spills and exposure. Secondary containment is a standard best practice that provides a crucial layer of protection against environmental release.[8]

Step 5: Final Disposal

  • Action: Arrange for pickup by your institution's certified hazardous waste disposal service. Never attempt to dispose of this chemical via standard trash or sewer systems.[9]

  • Rationale: Final disposal of hazardous chemical waste is strictly regulated by agencies such as the Environmental Protection Agency (EPA). Only licensed professionals are equipped to transport and process these materials in compliance with federal, state, and local laws.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol start Identify Waste: 4-Desmethoxy-4-chloro Omeprazole Sulfide consult_sds Consult Safety Data Sheet (SDS) for Hazard Information start->consult_sds ppe Don Appropriate PPE (Gloves, Eye Protection) consult_sds->ppe determine_stream Determine Waste Stream: Contains Chlorine -> Halogenated ppe->determine_stream select_container Select & Pre-label 'Halogenated Waste' Container determine_stream->select_container collect_waste Collect Waste (Solid or Liquid) select_container->collect_waste seal_label Seal & Finalize Label (Contents, Date, Hazards) collect_waste->seal_label store Store in Secondary Containment in Satellite Accumulation Area seal_label->store pickup Arrange for Pickup by Certified Disposal Service store->pickup

Caption: Decision workflow for handling and disposal.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial to mitigate risk.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate personnel from the immediate area.

  • Control the Source: If safe to do so, stop the source of the leak.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.[9] Use a non-sparking tool if there is any fire risk.[10] Place the material into a labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable absorbent material and decontaminate the surface.[2] All cleanup materials are also considered hazardous waste and must be disposed of in the same halogenated solid waste stream.

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling 4-Desmethoxy-4-chloro Omeprazole Sulfide: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling and disposal of 4-Desmethoxy-4-chloro Omeprazole Sulfide (CAS: 220757-74-4). As a chlorinated organic sulfide compound, its handling demands a rigorous, risk-based approach to personal protection and waste management. This document moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

Understanding the specific hazards of this compound is the foundation of a robust safety protocol. The compound's structure—containing a chlorinated pyridine ring and a benzimidazole sulfide moiety—presents a multi-faceted risk profile that must be respected.

According to its Globally Harmonized System (GHS) classification, this compound is identified as an irritant and is harmful if swallowed.[1][2] The primary hazards are summarized below. A thorough risk assessment must be conducted before any handling activities commence.

Hazard ClassIdentifierPotential Effects & RationaleRequired Control Measures
Acute Toxicity (Oral) GHS H302: Harmful if swallowed[1]Ingestion can lead to significant adverse health effects. The risk is highest during weighing and transfer operations where dust can be generated and inadvertently ingested.Primary: Fume Hood. PPE: Gloves, Lab Coat, Goggles. Admin: No eating/drinking in the lab.
Skin & Eye Irritation GHS07 Warning Symbol[2]As a chlorinated organic compound, direct contact with skin or eyes can cause irritation, inflammation, or chemical burns.[3] The sulfide component may also contribute to irritation.Primary: Fume Hood. PPE: Chemical-resistant gloves, Safety Goggles, Face Shield (for splash risk).
Inhalation Hazard Implied (Solid Particulate)As a solid, the primary inhalation risk is from fine dust or aerosols generated during handling. While not highly volatile, heating or certain reactions could release hazardous vapors.Primary: Fume Hood/Ventilated Enclosure. PPE: Respiratory protection may be required based on the scale of work.
Environmental Hazard Inherent (Chlorinated Organic)Chlorinated compounds are often persistent in the environment and can be toxic to aquatic life.[4] Improper disposal can lead to long-term contamination.Admin: Strict waste segregation. Disposal: Designated, labeled hazardous waste containers. NO SINK DISPOSAL.[5]

The Hierarchy of Controls: Engineering and Administrative Safeguards

Personal Protective Equipment (PPE) is the final line of defense. Before any procedure, engineering and administrative controls must be implemented to minimize exposure.

  • Engineering Control - The Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[6] This is non-negotiable. The fume hood's ventilation is critical for capturing solid particulates and any potential off-gassing, protecting the user from inhalation.[7]

  • Administrative Controls:

    • Minimize Quantities: Only work with the smallest quantity of the compound necessary for your experiment.

    • Designated Area: Establish a designated area within the fume hood for handling this compound to prevent cross-contamination.

    • Emergency Preparedness: Ensure safety showers and eyewash stations are accessible and have been recently tested.[8] All personnel must be aware of their location and proper use.

Personal Protective Equipment (PPE): A Step-by-Step Protocol

The selection and use of PPE must be deliberate and methodical. The following protocol outlines the minimum requirements for handling this compound.

I. Core Protection
  • Laboratory Coat: A clean, buttoned lab coat made of a suitable chemical-resistant material.

  • Full-Length Pants and Closed-Toe Shoes: No exposed skin on the lower body or feet.

II. Hand Protection: The Double-Gloving Imperative

Given that some chlorinated solvents can penetrate standard laboratory gloves, a double-gloving technique is mandated.[3]

  • Inner Gloves: Don a pair of nitrile gloves as the base layer.

  • Outer Gloves: Don a second pair of nitrile gloves over the first. This provides a barrier against minor tears or punctures in the outer glove and allows for the safe removal of a contaminated outer layer without exposing the skin.

  • Procedure: If the outer glove becomes contaminated, carefully remove and dispose of it in the designated solid waste container, then don a new outer glove.

III. Eye and Face Protection
  • Chemical Safety Goggles: Must be worn at all times when the compound is being handled. Standard safety glasses are insufficient as they do not provide a seal against splashes and dust.

  • Face Shield: A full-face shield should be worn over safety goggles during procedures with a heightened risk of splashing, such as when transferring solutions or handling larger quantities (>1 gram).

IV. Respiratory Protection

For most small-scale laboratory work conducted within a certified fume hood, additional respiratory protection is not required. However, if you are:

  • Handling large quantities of the powder (>10 grams).

  • Performing an operation that generates significant dust (e.g., milling, vigorous mixing).

  • Working in a situation where fume hood integrity is compromised.

A NIOSH-approved air-purifying respirator with a combination of P100 (particulate) and organic vapor/acid gas cartridges should be used. All respirator use must be done under a formal respiratory protection program that includes fit testing and training, compliant with OSHA standards.[9][10]

Workflow: From Preparation to Disposal

The following diagram and procedures outline the complete operational workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase risk_assessment 1. Conduct Risk Assessment verify_controls 2. Verify Engineering Controls (Fume Hood, Eyewash) risk_assessment->verify_controls don_ppe 3. Don PPE (Coat, Goggles, Double Gloves) verify_controls->don_ppe weigh_transfer 4. Weigh & Transfer Compound don_ppe->weigh_transfer perform_exp 5. Perform Experiment weigh_transfer->perform_exp decontaminate 6. Decontaminate Surfaces perform_exp->decontaminate emergency Emergency (Spill/Exposure) perform_exp->emergency segregate_waste 7. Segregate Waste (Chlorinated Organics) decontaminate->segregate_waste doff_ppe 8. Doff PPE (Contamination Avoidance) segregate_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands emergency->wash_hands Follow First Aid

Caption: Workflow for handling this compound.

Step-by-Step Donning and Doffing Procedures

Donning (Putting On) Sequence:

  • Lab Coat

  • Inner Nitrile Gloves

  • Outer Nitrile Gloves

  • Chemical Safety Goggles

  • Face Shield (if required)

Doffing (Taking Off) Sequence - Critical to Avoid Contamination:

  • Decontaminate (if necessary): Decontaminate outer gloves if grossly contaminated.

  • Remove Outer Gloves: Peel off the outer gloves without touching your skin, turning them inside out. Dispose of them immediately in the hazardous waste container.

  • Remove Face Shield & Goggles: Handle by the straps or sides.

  • Remove Lab Coat: Roll it up with the contaminated side inward.

  • Remove Inner Gloves: Peel off the final pair of gloves, again avoiding skin contact.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Decontamination and Disposal Plan

Improper disposal is a serious breach of safety and environmental regulations.

  • Contaminated Solid Waste: All disposable items that have come into contact with the compound—including gloves, weigh paper, pipette tips, and paper towels—must be placed in a clearly labeled, sealed hazardous waste container designated for "Chlorinated/Halogenated Organic Solid Waste." [11]

  • Chemical Waste: Unused compound and solutions containing the compound must be collected in a compatible, sealed waste container labeled "Chlorinated/Halogenated Organic Liquid Waste."

  • Glassware Decontamination: Reusable glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone or ethanol) inside the fume hood. The rinsate must be collected and disposed of as chlorinated organic liquid waste. After the initial rinse, the glassware can be washed normally.

  • Spill Management: For minor spills within the fume hood, use a spill kit or absorbent pads designed for chemical spills. All cleanup materials must be disposed of as chlorinated solid waste. For larger spills, evacuate the area and contact your institution's environmental health and safety office immediately.[7]

By adhering to this comprehensive guide, you build a framework of safety that protects not only yourself and your colleagues but also the integrity of your research and the environment.

References

  • Hydrogen Sulfide - Evaluating and Controlling Exposure. Occupational Safety and Health Administration (OSHA). [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Standard Operating Procedure for Chlorinated Solvents. USC Nanofab Wiki. [Link]

  • Chlorinated Organics Handbook. OxyChem. [Link]

  • What PPE is needed when working with hydrogen sulfide (H2S)? Safeopedia. [Link]

  • The Different Types Of Personal Protective Equipment Used For H2s Protection In Oil And Gas Facilities In Canada. Allstar Enviro Safety. [Link]

  • Hydrogen Sulfide Awareness and PPE: A Lifesaving Safety Priority. OHSE. [Link]

  • Safety Gear and Equipment to Protect Against the Hazards of H2S. Industries Safety Nigeria. [Link]

  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc.. [Link]

  • MSDS - 4-Desmethoxy Omeprazole Sulfide. KM Pharma Solution Private Limited. [Link]

  • Chlorination safety. YouTube. [Link]

  • This compound. SynZeal. [Link]

  • Process for Disposal of Chlorinated Organic Residues. ACS Publications. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • This compound | CAS 220757-74-4. Veeprho. [Link]

  • Use of Chlorine in Organic Handling. WA.gov. [Link]

  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Medical Center. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.